L-368,899 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H43ClN4O5S2 |
|---|---|
Molecular Weight |
591.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20-,21+,23+,26-;/m1./s1 |
InChI Key |
GIUFQWFJHXXXEQ-SWJTYIIKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
L-368,899 hydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of L-368,899 Hydrochloride
Introduction
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially developed in the 1990s for its potential to prevent preterm labor, its clinical utility for this purpose was limited by its pharmacokinetic profile in primates.[4][5] However, L-368,899 has since become an invaluable pharmacological tool in animal research.[4][6] Its nature as a small molecule that can cross the blood-brain barrier allows for the investigation of both central and peripheral oxytocin systems, making it instrumental in elucidating the role of oxytocin in social behaviors and other physiological processes.[3][4][7]
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[3] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby physically blocking the endogenous ligand, oxytocin, from binding and initiating downstream signaling.[3][5]
The oxytocin receptor is predominantly coupled to the Gq/11 family of G-proteins.[3][5] Upon activation by oxytocin, this coupling initiates a signaling cascade that leads to physiological responses. L-368,899 disrupts this cascade at its origin.
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899:
-
Activation: Oxytocin binds to the OTR.
-
G-Protein Coupling: The activated OTR couples with the Gq/11 protein.
-
PLC Activation: The Gαq subunit activates Phospholipase C (PLC).[5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5]
-
Physiological Response: The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, leading to cellular responses such as smooth muscle contraction in the uterus.[5]
L-368,899 competitively binds to the OTR, preventing Step 1 and thereby inhibiting the entire downstream signaling pathway.
Data Presentation
Binding Affinity and Selectivity
The efficacy of L-368,899 is defined by its high binding affinity for the OTR and its selectivity over related receptors, particularly the vasopressin (AVP) receptors V1a and V2, which share structural homology with the OTR.
Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)
| Species/Tissue | Assay Type | Value (nM) | Reference |
|---|---|---|---|
| Rat Uterus | IC50 | 8.9 | [2] |
| Human Uterus | IC50 | 26 | [2] |
| Coyote Brain | Ki | 12.38 |[4] |
Table 2: Receptor Selectivity Profile of L-368,899
| Receptor | Species | Assay Type | Value (nM) | Selectivity (Fold vs. OTR) | Reference |
|---|---|---|---|---|---|
| OTR | Rat | IC50 | 8.9 | - | |
| V1a | Human | IC50 | 370 | ~42x | |
| V2 | Human | IC50 | 570 | ~64x | |
| OTR | Coyote | Ki | 12.38 | - | [4] |
| AVPR1a | Coyote | Ki | 511.6 | ~41x |[4] |
Note: IC50 is the concentration of an inhibitor required to reduce the response by 50%. Ki is the inhibition constant for an inhibitor, representing the concentration required to produce half-maximum inhibition.
Pharmacokinetic Properties
L-368,899 exhibits properties that make it suitable for in vivo studies in animal models, including oral bioavailability and central nervous system penetration.[7][8]
Table 3: Pharmacokinetic Parameters of L-368,899
| Parameter | Species | Value | Route | Reference |
|---|---|---|---|---|
| Oral Bioavailability | Rat (female) | 14% (at 5 mg/kg) | Oral | [2][8] |
| Oral Bioavailability | Rat (male) | 18% (at 5 mg/kg) | Oral | [2][8] |
| Half-life (t1/2) | Rat & Dog | ~2 hours | IV | [2][8] |
| Plasma Clearance | Rat & Dog | 23 - 36 ml/min/kg | IV | [2][8] |
| Peak Concentration | Coyote | 15 - 30 minutes (in CSF) | IM | [4][6] |
| CNS Penetration | Rhesus Monkey | Accumulates in limbic areas | IV |[7][9] |
Experimental Protocols
Radioligand Binding Assay Protocol
This in vitro method is used to determine the binding affinity (IC50, Ki) and selectivity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., coyote brain tissue) expressing the target receptors (OTR, AVPR1a) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended to a specific protein concentration.
-
Competitive Binding Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., 125I-labeled oxytocin or vasopressin analog) and increasing concentrations of the unlabeled competitor drug (L-368,899).
-
Equilibrium: Allow the reaction to reach equilibrium at a specific temperature.
-
Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-368,899. A sigmoidal curve is fitted to the data to calculate the IC50 value. The Ki value is then derived using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand for the receptor.
In Vivo Uterine Contraction Assay Protocol
This in vivo functional assay assesses the ability of an antagonist to inhibit a physiological response, such as oxytocin-induced uterine contractions.[3]
Methodology:
-
Animal Preparation: Anesthetize a female rat in late-stage pregnancy or postpartum.
-
Surgical Instrumentation: Expose a uterine horn via a small abdominal incision. Insert a small, water-filled balloon attached to a catheter into the uterine lumen. Connect the catheter to a pressure transducer to monitor intrauterine pressure.[3]
-
Baseline Measurement: Record the baseline spontaneous uterine activity for a stabilization period.[3]
-
Antagonist Administration: Administer a single intravenous (IV) bolus of L-368,899 at a specific dose.[3]
-
Oxytocin Challenge: After a set time for the antagonist to take effect, administer an IV bolus of oxytocin to induce a strong, measurable uterine contraction.[3]
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The integrated area under the curve of the pressure recording is used to quantify the contractile response. By testing various doses of L-368,899, the dose required to reduce the oxytocin-induced response by 50% (the AD50) can be calculated.[3]
Conclusion
This compound operates as a highly selective and potent competitive antagonist of the oxytocin receptor. Its mechanism involves the direct blockade of the OTR, preventing the Gq/11-mediated signaling cascade responsible for oxytocin's physiological effects.[3] While its initial clinical development was halted, its well-characterized binding profile, selectivity, and ability to penetrate the central nervous system have established it as a critical tool for researchers investigating the extensive roles of the oxytocin system in physiology and behavior.[4][5][7]
References
- 1. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-368,899 - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Technical Guide to a Potent Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially investigated for its potential in managing preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of L-368,899, detailing its mechanism of action, binding characteristics, pharmacokinetic profile, and impact on intracellular signaling. Detailed experimental protocols for key assays are provided, and all quantitative data are presented in structured tables for clear comparison. This document also includes visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this compound's properties and applications in research and drug development.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[1]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[2] Upon activation by oxytocin, this initiates a signaling cascade that is central to many of its physiological effects, including uterine contractions. L-368,899 competitively inhibits this pathway at the receptor level.
Quantitative Data
The binding affinity and in vivo efficacy of L-368,899 have been characterized across various species and tissues.
Table 1: Binding Affinity and Selectivity
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |
| Rat | Uterus OTR | IC50 | 8.9 | [3] |
| Human | Uterus OTR | IC50 | 26 | [3] |
| Human | Liver VP Receptor | IC50 | 510 | [3] |
| Human | Kidney VP Receptor | IC50 | 960 | [3] |
| Rat | Liver VP Receptor | IC50 | 890 | [3] |
| Rat | Kidney VP Receptor | IC50 | 2400 | [3] |
| Coyote | Brain OTR | Ki | 12.38 | [4] |
| Coyote | Brain AVPR1a | Ki | 511.6 | [4] |
Table 2: In Vivo Efficacy
| Species | Assay | Parameter | Dose | Effect | Reference(s) |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 mg/kg (i.v.) | 50% reduction in response | [1] |
| Prairie Vole | Social Bonding Behavior | - | 10 mg/kg (i.p.) | Blockade of partner preference formation | [5] |
Table 3: Pharmacokinetic Parameters
| Species | Parameter | Value | Reference(s) |
| Rat | t1/2 (i.v.) | ~2 hours | [3] |
| Dog | t1/2 (i.v.) | ~2 hours | [3] |
| Rat | Plasma Clearance (i.v.) | 23 - 36 ml/min/kg | [3] |
| Dog | Plasma Clearance (i.v.) | 23 - 36 ml/min/kg | [3] |
| Rat | Vdss (i.v.) | 2.0 - 2.6 L/kg | [3] |
| Dog | Vdss (i.v.) | 3.4 - 4.9 L/kg | [3] |
| Rat (female) | Oral Bioavailability (5 mg/kg) | 14% | [3] |
| Rat (male) | Oral Bioavailability (5 mg/kg) | 18% | [3] |
| Rat (female) | Oral Bioavailability (25 mg/kg) | 17% | [3] |
| Rat (male) | Oral Bioavailability (25 mg/kg) | 41% | [3] |
Experimental Protocols
Competitive Binding Autoradiography for Ki Determination
This protocol is adapted from methodologies used to determine the binding affinity of L-368,899 for oxytocin and vasopressin 1a receptors.[4]
Objective: To determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Frozen brain or uterine tissue sections (e.g., 20 µm thickness)
-
Radioligand for OTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, and protease inhibitors)
-
Wash buffer (e.g., cold binding buffer)
-
Phosphor imaging screens and a compatible scanner
Procedure:
-
Tissue Preparation: Brains or uteri are sectioned on a cryostat and mounted on microscope slides.
-
Competitive Binding Assay: Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR). Increasing concentrations of the competitor, L-368,899, are added to the incubation medium to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M). Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.
-
Washing: Slides are washed in cold buffer to remove unbound radioligand.
-
Signal Detection: Slides are apposed to phosphor imaging screens.
-
Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 value is determined from this curve, and the Ki value is subsequently calculated using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Assay
This protocol is a generalized procedure based on in vivo studies of oxytocin antagonists.[1]
Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Anesthetized, non-pregnant female rats in estrus
-
This compound for injection
-
Oxytocin solution
-
Intrauterine balloon catheter
-
Pressure transducer and recording system
-
Intravenous (i.v.) or intraduodenal (i.d.) catheter for drug administration
Procedure:
-
Animal Preparation: Anesthetized female rats have a water-filled balloon-tipped cannula placed into a uterine horn to monitor intrauterine pressure. Catheters are placed for drug administration.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. With its oral bioavailability and ability to cross the blood-brain barrier, L-368,899 remains a critical tool for both peripheral and central nervous system research into the multifaceted roles of oxytocin. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of L-368,899 Hydrochloride: A Technical Guide
An in-depth exploration of the discovery, mechanism of action, and experimental evaluation of the potent and selective oxytocin (B344502) receptor antagonist, L-368,899 hydrochloride.
Introduction
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3][4][5] Initially investigated for its potential as a tocolytic agent for the management of preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system, particularly in the central nervous system.[1][6][7] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.
History and Discovery
L-368,899 was developed by a team of scientists at Merck Research Laboratories in the early 1990s.[3][6] The research was driven by the need for a safe and effective tocolytic agent to prevent preterm birth, a major cause of infant morbidity and mortality.[2] The development of L-368,899 represented a significant advancement in the field, moving from peptide-based antagonists to orally active small molecules.[3] The foundational research, published in the Journal of Medicinal Chemistry in 1994 by Williams et al., described the synthesis and pharmacological characterization of this novel compound.[3] L-368,899 emerged from a program focused on camphor-based sulfonamides and was selected for clinical development based on its favorable preclinical profile, including high potency, selectivity, and oral bioavailability in multiple species.[1][3] The compound entered Phase I human clinical trials for the prevention of preterm labor.[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[8][9] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction, such as in the uterus. By blocking this initial binding event, L-368,899 effectively inhibits these physiological responses.
Quantitative Data
The potency and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Species/Receptor | Assay Type | Parameter | Value | Reference(s) |
| Rat Uterus OTR | Radioligand Binding | IC50 | 8.9 nM | [3][4][5] |
| Human Uterus OTR | Radioligand Binding | IC50 | 26 nM | [3][4][5] |
| Human V1a Receptor | Radioligand Binding | IC50 | 370 nM | [9] |
| Human V2 Receptor | Radioligand Binding | IC50 | 570 nM | [9] |
| Rat Uterus | Functional Assay | pA2 | 8.9 | [3][10] |
| Coyote OTR | Radioligand Binding | Ki | 12.38 nM | [1][7] |
| Coyote V1aR | Radioligand Binding | Ki | 511.6 nM | [1][7] |
Table 2: In Vivo Potency
| Species | Assay | Route of Administration | Parameter | Value | Reference(s) |
| Rat | Oxytocin-induced Uterine Contractions | Intravenous (i.v.) | AD50 | 0.35 mg/kg | [3][10] |
| Rat | Oxytocin-induced Uterine Contractions | Intraduodenal | AD50 | 7.0 mg/kg | [3] |
Table 3: Pharmacokinetic Parameters
| Species | Dose | Route | t1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference(s) |
| Rat (female) | 1, 2.5 mg/kg | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [1][4] |
| Rat (male) | 1, 2.5, 10 mg/kg | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [1][4] |
| Dog (female) | 1, 2.5, 10 mg/kg | i.v. | ~2 | 23-36 | 3.4-4.9 | - | [1][4] |
| Rat (female) | 5 mg/kg | oral | - | - | - | 14 | [1][4][5] |
| Rat (male) | 5 mg/kg | oral | - | - | - | 18 | [1][4][5] |
| Rat (male) | 25 mg/kg | oral | - | - | - | 41 | [1][4] |
| Dog | 5 mg/kg | oral | - | - | - | 17 | [1] |
| Dog | 33 mg/kg | oral | - | - | - | 41 | [1] |
| Chimpanzee | - | oral | - | - | - | 21 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel compounds. Below are protocols for key experiments used in the characterization of L-368,899.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (IC50 and Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells).
-
Radioligand (e.g., [³H]oxytocin).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled oxytocin for determining non-specific binding.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the OTR in lysis buffer and pellet the membranes by high-speed centrifugation. Resuspend the membrane pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of L-368,899, a fixed concentration of radioligand, and the cell membrane preparation. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)
This assay evaluates the in vivo potency of an oxytocin antagonist by measuring its ability to inhibit oxytocin-induced uterine contractions in anesthetized rats.[2][9][11][12]
Materials:
-
Female Sprague-Dawley rats, estrogen-primed.
-
This compound.
-
Oxytocin.
-
Anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Intravenous and intraduodenal catheters.
-
Intrauterine balloon catheter and pressure transducer.
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize an estrogen-primed female rat. Insert catheters for intravenous and/or intraduodenal drug administration.
-
Uterine Cannulation: Surgically expose a uterine horn and insert a water-filled balloon-tipped cannula to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Antagonist Administration: Administer L-368,899 at various doses via the desired route.
-
Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.
Clinical Development
L-368,899 was the first orally active, non-peptide oxytocin antagonist to enter clinical trials.[2] Phase I studies demonstrated that the compound was generally well-tolerated when administered intravenously and achieved significant plasma levels after oral administration in humans.[2] Furthermore, L-368,899 was shown to effectively block oxytocin-stimulated uterine activity in postpartum women.[2] Despite its promising preclinical and early clinical profile, its development for the prevention of preterm labor was not pursued to market approval. The reasons for this are not extensively detailed in the public domain but may be related to factors such as pharmacokinetic properties in humans or strategic decisions by the developing company.
Logical Framework for Development
The development of L-368,899 followed a logical progression from initial concept to clinical evaluation.
Conclusion
This compound stands as a landmark compound in the development of non-peptide oxytocin receptor antagonists. Its discovery and characterization provided a potent and selective tool that not only showed initial promise as a therapeutic for preterm labor but also significantly advanced our understanding of the role of oxytocin in both peripheral and central physiological processes. The data and protocols presented in this guide underscore its importance as a research tool and provide a comprehensive resource for scientists working in the field of oxytocin pharmacology and drug discovery.
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of a novel and highly selective oxytocin receptor antagonist to characterize uterine contractions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
L-368,899 Hydrochloride: A Technical Guide for Researchers
CAS Number: 160312-62-9
An In-depth Technical Guide on the Selective Oxytocin (B344502) Receptor Antagonist
This document provides a comprehensive technical overview of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] Initially explored for its potential in managing preterm labor, L-368,899 has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its oral bioavailability and ability to penetrate the central nervous system make it suitable for a wide range of preclinical research, particularly in studies of social behavior, uterine contraction, and other oxytocin-mediated processes.[1][3][4]
Physicochemical and Pharmacological Properties
L-368,899 is a well-characterized small molecule with specific properties that are crucial for its application in research.
| Property | Value |
| CAS Number | 160312-62-9[5][6] |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ • HCl[5] |
| Molecular Weight | 591.2 g/mol [5] |
| IUPAC Name | [1S-[1α,2α(R*),4β]]-2-amino-N-[7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)-butanamide, monohydrochloride[5] |
| Synonyms | L-368,899 HCl, L-368899 hydrochloride[4][6] |
| Solubility | Soluble in DMSO (100 mM) and Water (100 mM)[5] |
| Mechanism of Action | Competitive antagonist of the oxytocin receptor (OTR)[1] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action for L-368,899 is its high-affinity competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[1] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1][7]
The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1][8] Upon activation by oxytocin, this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[8] L-368,899 blocks these events by preventing the initial receptor activation.
Pharmacological Data
Binding Affinity and Selectivity
L-368,899 demonstrates high selectivity for the oxytocin receptor over the structurally related vasopressin (V₁a and V₂) receptors.[9] This selectivity is critical for discerning the specific effects of oxytocin system modulation.
| Receptor Target | Species/Tissue | Binding Affinity (IC₅₀ / Kᵢ) |
| Oxytocin Receptor (OTR) | Rat Uterus | IC₅₀: 8.9 nM[2][6] |
| Oxytocin Receptor (OTR) | Human Uterus | IC₅₀: 26 nM[2][6] |
| Oxytocin Receptor (OTR) | Coyote Brain | Kᵢ: 12.38 nM[10][11] |
| Vasopressin V₁a Receptor (AVPR1a) | Human Liver | IC₅₀: 510 nM[2] |
| Vasopressin V₁a Receptor (AVPR1a) | Rat Liver | IC₅₀: 890 nM[2] |
| Vasopressin V₁a Receptor (AVPR1a) | Coyote Brain | Kᵢ: 511.6 nM (Over 40-fold lower affinity than for OTR)[11] |
| Vasopressin V₂ Receptor | Human Kidney | IC₅₀: 960 nM[2] |
Pharmacokinetic Profile
The oral bioavailability of L-368,899 makes it a versatile tool for in vivo studies.
| Parameter | Species | Dose & Route | Value |
| Oral Bioavailability | Rat (female) | 5 mg/kg, oral | 14%[2][6] |
| Oral Bioavailability | Rat (male) | 5 mg/kg, oral | 18%[2][6] |
| Plasma Clearance | Rat | - | 23-36 ml/min/kg[2] |
| Volume of Distribution (Vdss) | Dog | - | 2.0 - 2.6 L/kg[2] |
| CNS Penetration | Coyote | 3 mg/kg, IM | Peaks in CSF at 15-30 minutes[12] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. The following sections describe key experimental protocols involving L-368,899.
Protocol 1: Competitive Binding Autoradiography
This protocol is used to determine the binding affinity (Kᵢ) and selectivity of L-368,899 for oxytocin and vasopressin receptors in tissue sections.[1][11]
Methodology:
-
Tissue Preparation: Brain or other target tissues are frozen, sliced into thin sections (e.g., 20 µm) using a cryostat, and mounted on microscope slides.[10]
-
Pre-incubation: Slides are briefly fixed (e.g., in 0.1% paraformaldehyde) and rinsed to prepare for binding.[11]
-
Competitive Incubation: Slides are co-incubated in a solution containing:
-
Washing: Slides are washed in buffer to remove any unbound radioligand.[1][11]
-
Signal Detection: Slides are apposed to autoradiographic film or phosphor imaging screens to detect the radioactive signal.[1][11]
-
Data Analysis: The optical density of the signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ value is determined from this curve and converted to the Kᵢ value using the Cheng-Prusoff equation.[1]
Protocol 2: In Vivo Uterine Contraction Assay
This assay assesses the in vivo efficacy of L-368,899 as a tocolytic agent by measuring its ability to inhibit oxytocin-induced uterine contractions.
Methodology:
-
Animal Preparation: A pregnant or hormonally primed animal (e.g., rat) is anesthetized. A catheter is placed in a uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Record baseline uterine activity before any drug administration.[1]
-
Antagonist Administration: Administer L-368,899 at various doses through the desired route (e.g., intravenous bolus).[1]
-
Oxytocin Challenge: After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1]
-
Data Analysis: The integrated area under the curve of the pressure recording is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED₅₀) is calculated.[1]
Protocol 3: Investigation of Social Behavior
L-368,899 is frequently used to investigate the role of central oxytocin in social behaviors.
-
Social Interaction in Mice: L-368,899 can be administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg) or microinfused directly into specific brain regions like the ventral tegmental area (VTA) before behavioral tests.[8][13] Outcome measures include time spent in social interaction zones or preference for a social target.[8]
-
Pair Bonding in Prairie Voles: To study effects on pair bonding, male prairie voles can receive i.p. injections of L-368,899 (e.g., 10 mg/kg). Partner preference tests are then conducted to measure the time spent in proximity to a familiar partner versus a novel individual.[8]
Conclusion
This compound is a potent, selective, and orally bioavailable oxytocin receptor antagonist that has proven to be an essential tool in pharmacology and neuroscience.[1][2] Its ability to competitively block the OTR-mediated Gq/11 signaling cascade allows for precise investigation into the roles of oxytocin in processes ranging from uterine contractions to complex social behaviors.[1][8] The detailed protocols and comprehensive pharmacological data presented in this guide serve as a critical resource for researchers aiming to utilize L-368,899 in their studies. When planning experiments, it is crucial to consider its pharmacokinetics and selectivity profile to ensure robust and reproducible results.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 11. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). L-368,899 has been a critical pharmacological tool for investigating the physiological and behavioral roles of the oxytocin system, particularly in studies related to preterm labor, social behavior, and centrally mediated processes. This document details its mechanism of action, physicochemical properties, and key experimental data, presented for clear, comparative analysis.
Core Compound Properties
L-368,899 is a small molecule antagonist that exhibits high affinity for the oxytocin receptor. It is important for researchers to note that commercial suppliers provide L-368,899 as either a monohydrochloride or a dihydrochloride (B599025) salt, leading to different molecular weights and formulas. The free base has a molar mass of 554.77 g·mol⁻¹[1].
| Parameter | Monohydrochloride Salt | Dihydrochloride Salt |
| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride | (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[2] |
| CAS Number | 160312-62-9[3][4] | 160312-62-9 |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂ · HCl[3] | C₂₆H₄₂N₄O₅S₂ · 2HCl[2] |
| Molecular Weight | 591.2 g/mol [3] | 627.68 g/mol [2] |
| Purity | ≥98%[3] | ≥97%[2] |
| Solubility | Soluble to 100 mM in DMSO and Water[3] | Soluble to 100 mM in water and to 100 mM in DMSO[2] |
Mechanism of Action: Competitive Antagonism
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding with high affinity to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating downstream signaling cascades[5]. The OTR primarily couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the sarcoplasmic reticulum, which is a key step in smooth muscle contraction, such as in the uterus[6][7]. L-368,899 effectively blocks this entire sequence of events.
Pharmacological Data
L-368,899 demonstrates high potency and selectivity for the oxytocin receptor over the structurally related vasopressin (V₁a and V₂) receptors.
Table 3.1: Receptor Binding and Functional Antagonism
| Parameter | Species / Tissue | Value | Reference |
| IC₅₀ | Rat Uterus | 8.9 nM | [8][9] |
| IC₅₀ | Human Uterus | 26 nM | [8][9] |
| IC₅₀ | Vasopressin V₁a Receptor | 370 nM | [3] |
| IC₅₀ | Vasopressin V₂ Receptor | 570 nM | [3] |
| Selectivity | > 40-fold for OTR over V₁a/V₂ | - | [3] |
| pA₂ | Isolated Rat Uterus | 8.9 | [3][9] |
Table 3.2: In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Administration | Value | Reference |
| AD₅₀ | Rat | Intravenous (i.v.) | 0.35 mg/kg | [8][9] |
| AD₅₀ | Rat | Intraduodenal | 7.0 mg/kg | [8][9] |
| Oral Bioavailability | Rat (female) | 5 mg/kg | 14% | [10][11] |
| Oral Bioavailability | Rat (male) | 5 mg/kg | 18% | [10][11] |
| Half-life (t₁/₂) | Rat & Dog | Intravenous | ~ 2 hours | [10][11] |
| Plasma Clearance | Rat & Dog | Intravenous | 23 - 36 ml/min/kg | [10][11] |
| Volume of Distribution (Vdss) | Rat | Intravenous | 2.0 - 2.6 L/kg | [11] |
| Volume of Distribution (Vdss) | Dog | Intravenous | 3.4 - 4.9 L/kg | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols used to characterize L-368,899.
4.1. Radioligand Binding Assay (In Vitro)
This assay determines the binding affinity (Kᵢ) of L-368,899 by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human or rat oxytocin receptor (e.g., CHO-K1 cells).
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA) and varying concentrations of L-368,899.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-368,899 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | CAS:160312-62-9 | Potent, non-peptide oxytocin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. benchchem.com [benchchem.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Initially developed for its potential therapeutic use in managing preterm labor, it has since become an invaluable pharmacological tool in scientific research.[2][5][6] Its ability to cross the blood-brain barrier allows for the investigation of the central nervous system's oxytocin pathways, making it instrumental in elucidating the role of oxytocin in social behaviors, pair bonding, and other centrally mediated processes.[2][5][7][8] This document provides a detailed technical overview of the pharmacological profile of L-368,899, including its mechanism of action, binding affinities, and effects in both in vitro and in vivo models.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR).[2] It binds with high affinity to the OTR, thereby physically obstructing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade.[2][9] The OTR is primarily coupled to the Gq/11 family of G-proteins.[10][11] Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event leading to physiological responses such as myometrial contractions in the uterus.[10] By blocking the initial receptor activation, L-368,899 effectively inhibits these oxytocin-mediated physiological responses.[2][12]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound across various species and experimental conditions.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Receptor Target | Species/Tissue | Parameter | Value | Reference |
| Oxytocin Receptor (OTR) | Rat Uterus | IC₅₀ | 8.9 nM | [1][3][4][7][13] |
| Oxytocin Receptor (OTR) | Human Uterus | IC₅₀ | 26 nM | [3][4][7][13] |
| Oxytocin Receptor (OTR) | Coyote Brain | Kᵢ | 12.38 nM | [14] |
| Vasopressin V₁ₐ Receptor | - | IC₅₀ | 370 nM | [1][13] |
| Vasopressin V₁ₐ Receptor | Coyote Brain | Kᵢ | 511.6 nM | [14] |
| Vasopressin V₂ Receptor | - | IC₅₀ | 570 nM | [1][13] |
L-368,899 demonstrates over 40-fold selectivity for the oxytocin receptor compared to vasopressin V₁ₐ and V₂ receptors.[1][14][15]
Table 2: In Vitro and In Vivo Efficacy
| Assay Type | Model | Parameter | Value | Reference |
| In Vitro Contraction | Isolated Rat Uterus | pA₂ | 8.9 | [3][13] |
| In Vivo Contraction | Anesthetized Rat (i.v.) | AD₅₀ | 0.35 mg/kg | [3][7][13] |
| In Vivo Contraction | Anesthetized Rat (i.d.) | AD₅₀ | 7.0 mg/kg | [3][7] |
pA₂: A measure of antagonist potency. AD₅₀: The dose required to reduce the response to an agonist by 50%.
Table 3: Pharmacokinetic Profile
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rat (female) | 5 mg/kg, p.o. | 14% | [4][16] |
| Oral Bioavailability | Rat (male) | 5 mg/kg, p.o. | 18% | [4][16] |
| Oral Bioavailability | Rat (male) | 25 mg/kg, p.o. | 41% | [16] |
| Oral Bioavailability | Dog | 5 mg/kg, p.o. | 17% | [16] |
| Oral Bioavailability | Dog | 33 mg/kg, p.o. | 41% | [16] |
| Time to Peak (CSF) | Coyote | i.m. | 15 - 30 min | [14][15][17] |
| Plasma Clearance | Rat / Dog | i.v. | 23 - 36 ml/min/kg | [4][16] |
| Volume of Distribution (Vdss) | Rat | i.v. | 2.0 - 2.6 L/kg | [4][16] |
| Volume of Distribution (Vdss) | Dog | i.v. | 3.4 - 4.9 L/kg | [4][16] |
| Half-life (t₁/₂) | Rat / Dog | i.v. | ~2 hours | [16] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of pharmacological data.
1. Competitive Binding Autoradiography
This assay is used to determine the binding affinity (Kᵢ) of L-368,899 for specific receptors in tissue sections.
-
Protocol:
-
Tissue Preparation: Brain or other target tissues are sectioned (e.g., 20-micron sections) and mounted on slides.
-
Incubation: Slides are incubated in a buffer solution containing a constant concentration of a specific radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OTR) and increasing concentrations of the unlabeled competitor, L-368,899.[18]
-
Washing: Following incubation, slides are washed in a cold buffer to remove any unbound radioligand.[2]
-
Signal Detection: Slides are apposed to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.[2]
-
Data Analysis: The density of the signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand against the concentration of L-368,899. The IC₅₀ (concentration of L-368,899 that inhibits 50% of radioligand binding) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[2]
-
2. In Vivo Uterine Contraction Assay (Anesthetized Rat Model)
This in vivo assay measures the functional antagonism of oxytocin-induced uterine contractions.
-
Protocol:
-
Animal Preparation: An adult female rat is anesthetized, and a catheter is placed in the jugular vein for substance administration. A pressure transducer is inserted into a uterine horn to measure intrauterine pressure.
-
Antagonist Administration: L-368,899 is administered intravenously (i.v.) or intraduodenally (i.d.) at various doses.[7]
-
Agonist Challenge: A standardized dose of oxytocin is administered intravenously to induce uterine contractions.
-
Measurement: The integrated area under the curve of the uterine pressure recording is used to quantify the contractile response.[2]
-
Data Analysis: The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated, providing a measure of its in vivo potency.[2][7]
-
3. Pharmacokinetic Study (Blood and CSF Sampling)
This protocol is designed to determine the absorption, distribution, and concentration of L-368,899 in the body over time, particularly its penetration into the central nervous system.
-
Protocol:
-
Animal Preparation: Animals (e.g., coyotes, rhesus monkeys) are prepared for sample collection.[14][19] This may involve the placement of intravenous catheters for blood draws and/or cisternal catheters for cerebrospinal fluid (CSF) collection.
-
Drug Administration: A defined dose of L-368,899 is administered via a specific route (e.g., intramuscular, intravenous).[14][19]
-
Timed Sampling: Paired blood and CSF samples are collected at multiple time points after administration (e.g., baseline, 15, 30, 60, 90 minutes).[14][19]
-
Sample Processing & Analysis: Samples are processed and drug concentrations are quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Concentration-time profiles are generated for both plasma and CSF to determine key pharmacokinetic parameters like Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak concentration), and bioavailability.
-
This compound is a well-characterized pharmacological agent with a clear mechanism of action as a competitive oxytocin receptor antagonist.[2] Its high potency, selectivity over vasopressin receptors, oral bioavailability, and ability to penetrate the blood-brain barrier make it a uniquely valuable tool for both peripheral and central nervous system research.[1][5][6][7] The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to utilize L-368,899 in their studies of the oxytocinergic system. While it is widely used, researchers should note that some studies suggest its selectivity may be less pronounced in certain brain tissues, warranting careful experimental design and interpretation.[18]
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. scbt.com [scbt.com]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents | Semantic Scholar [semanticscholar.org]
- 12. What are OXTR antagonists and how do they work? [synapse.patsnap.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 19. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Technical Guide to Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance and distribution of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist. L-368,899's ability to cross the blood-brain barrier (BBB) makes it a critical tool in neuroscience research for elucidating the central effects of the oxytocin system. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of experimental workflows and signaling pathways.
Quantitative Data on Brain Penetrance and Distribution
The following tables summarize the available quantitative data on the concentration of L-368,899 in various biological matrices following systemic administration in non-human primates and canids.
Table 1: Plasma and Cerebrospinal Fluid (CSF) Concentrations of L-368,899 in Rhesus Monkeys Following Intravenous (IV) Administration (1 mg/kg) [1]
| Timepoint (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) |
| 15 | 255.5 ± 89.5 | - |
| 40 | - | ~2.5 |
| 110 | - | ~9.0 |
| 255 | Undetectable | ~1.5 |
Data extracted and estimated from graphical representations in Boccia et al., 2007.
Table 2: Brain Tissue Distribution of L-368,899 in Rhesus Monkeys 60 Minutes After Intravenous (IV) Administration (1 mg/kg) [1][2]
| Brain Region | Mean Concentration (ng/g of tissue) |
| Hypothalamus | ~15 |
| Septum | ~12 |
| Amygdala | ~10 |
| Orbitofrontal Cortex | ~8 |
| Hippocampus | ~7 |
| Caudate | Undetectable |
| Cerebellum | Undetectable |
| Parietal Cortex | Undetectable |
| Visual Cortex | Undetectable |
| Brainstem | Undetectable |
Data extracted and estimated from graphical representations in Boccia et al., 2007. The study confirmed accumulation in limbic brain areas known to express oxytocin receptors.[1][2]
Table 3: Pharmacokinetic Profile of L-368,899 in Coyotes Following Intramuscular (IM) Administration (3 mg/kg) [3][4]
| Matrix | Peak Concentration Time (Tmax) | Observations |
| Cerebrospinal Fluid (CSF) | 15 to 30 minutes | Returned to baseline by 45 minutes. |
| Plasma | Gradually increased over the 90-minute study period | Levels were more than 10-fold higher than in CSF. |
This study in coyotes provided a time course for CNS entry and clearance but did not report absolute brain concentrations due to methodological limitations.[3]
Experimental Protocols
The following sections detail the methodologies employed in key studies to assess the brain penetrance and distribution of L-368,899.
In Vivo Brain Distribution Study in Rhesus Monkeys[1][2]
-
Objective: To determine the concentration of L-368,899 in plasma, cerebrospinal fluid (CSF), and various brain regions following intravenous administration.
-
Subjects: Male rhesus monkeys.
-
Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered intravenously.
-
Sample Collection:
-
Blood samples were collected at multiple time points.
-
CSF samples were collected via the cisterna magna at various intervals over 4 hours.
-
For brain tissue analysis, animals were euthanized 60 minutes after drug administration, and brains were harvested and dissected.
-
-
Analytical Method: Sample concentrations of L-368,899 were determined by liquid chromatography/mass spectrometry (LC/MS).
Pharmacokinetic Study in Coyotes[3][4][5]
-
Objective: To evaluate the time course of L-368,899 in blood and CSF following intramuscular injection.
-
Subjects: Captive coyotes.
-
Drug Administration: A single dose of 3 mg/kg of L-368,899 was administered intramuscularly.
-
Sample Collection: Paired blood and CSF samples were collected over a 90-minute period.
-
Brain Tissue Analysis: At the end of the time course, brain tissue was collected and dissected into eight subregions to measure the relative levels of L-368,899.
-
Analytical Method: Quantification of L-368,899 in plasma and CSF was performed using appropriate analytical methods, though absolute quantification in brain tissue was not achieved in this study.
Positron Emission Tomography (PET) Imaging[6][7]
-
Objective: To investigate the brain penetration and oxytocin receptor uptake of a radiolabeled version of L-368,899.
-
Radiotracer: L-368,899 was alkylated with [¹¹C]iodomethane to generate a positron-emitting analogue.
-
Subjects: Sprague-Dawley rats and a cynomolgus monkey.
-
Imaging Protocol:
-
In rats, baseline scans were performed. To enhance brain uptake, a peripherally acting oxytocin receptor antagonist was administered to block peripheral receptors.
-
In the cynomolgus monkey, a baseline scan was conducted.
-
-
Results: The PET study confirmed that the radiolabeled L-368,899 analogue does penetrate the brain in rats. However, no specific regional uptake could be distinguished in the brain. In the monkey model, no specific uptake in anticipated regions was detected, but activity did accumulate in the choroid plexus.[5]
Visualizations
Experimental Workflow for Brain Penetrance Assessment
Caption: Workflow for assessing brain penetrance.
L-368,899 Signaling Pathway Blockade
Caption: L-368,899 action as an OTR antagonist.
References
- 1. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbon-11 N-methyl alkylation of L-368,899 and in vivo PET imaging investigations for neural oxytocin receptors - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to its Accumulation in Limbic Brain Areas and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier and accumulate in specific brain regions makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways. This technical guide provides a comprehensive overview of the accumulation of L-368,899 in limbic brain areas, its mechanism of action at the molecular level, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clear comparison, and key processes are visualized through detailed diagrams.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a critical role in regulating complex social behaviors, including maternal care, pair bonding, and social recognition, through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor. The development of selective OTR antagonists like L-368,899 has been instrumental in elucidating the specific functions of the oxytocin system within the central nervous system. L-368,899's capacity for rapid brain penetration and selective accumulation in limbic areas, which are rich in OTRs and integral to emotional and social processing, underscores its utility in neuroscience research.[1] This guide synthesizes key findings on its regional brain distribution and the molecular pathways it modulates.
Quantitative Data on L-368,899 Accumulation in Limbic Brain Areas
A pivotal study in rhesus monkeys demonstrated the selective accumulation of L-368,899 in specific limbic brain regions 60 minutes after a single intravenous (IV) injection. The data from this study are summarized below.
Table 1: Concentration of L-368,899 in Rhesus Monkey Brain Regions [2]
| Brain Region | Mean Concentration (ng/mg of brain tissue) |
| Hypothalamus | >12 |
| Orbitofrontal Cortex | >12 |
| Amygdala | >12 |
| Hippocampus | >12 |
| Septum | >12 |
| Visual Cortex | Not Detectable |
| Parietal Cortex | Not Detectable |
| Caudate | Not Detectable |
| Cerebellum | Not Detectable |
| Brainstem | Not Detectable |
Note: The lowest level of detection for the assay was 12 ng/mg of brain tissue. Concentrations in the listed limbic areas were above this threshold.
Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins.
Oxytocin Receptor Signaling Pathway
The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gq/11 protein. This initiates a signaling cascade that is fundamental to oxytocin's physiological effects. The blockade of this pathway by L-368,899 is the basis of its pharmacological action.
Experimental Protocols
The following protocols are based on the methodologies used in key studies investigating the central effects of L-368,899.
Protocol for Quantifying L-368,899 in Primate Brain Tissue
This protocol describes the in-vivo administration and subsequent analysis of L-368,899 in brain tissue, as adapted from Boccia et al., 2007.[2]
Methodological Details:
-
Animal Subjects: Adult rhesus monkeys are used for these studies.[2]
-
Anesthesia and Drug Administration: Animals are anesthetized (e.g., with ketamine and isoflurane) to allow for the intravenous administration of L-368,899 (e.g., 1 mg/kg).[2]
-
Euthanasia and Brain Harvesting: Following a defined period (e.g., 60 minutes) to allow for drug distribution, the animal is euthanized, and the brain is rapidly harvested.[2]
-
Brain Dissection and Storage: Specific brain regions of interest, particularly limbic structures, are dissected and immediately frozen at -70°C to prevent degradation of the compound.[2]
-
Sample Preparation and Analysis: Brain tissue samples are homogenized. The compound is then extracted from the tissue matrix. The concentration of L-368,899 is determined using a sensitive analytical method such as liquid chromatography coupled with mass spectrometry (LC/MS).[2][3]
Pharmacokinetics
Understanding the pharmacokinetic profile of L-368,899 is crucial for designing and interpreting experiments.
Table 2: Pharmacokinetic Parameters of L-368,899 in Animal Models [4][5]
| Parameter | Species | Value | Conditions |
| Half-life (t1/2) | Rat & Dog | ~2 hours | IV administration |
| Plasma Clearance | Rat & Dog | 23 - 36 ml/min/kg | IV administration |
| Volume of Distribution (Vdss) | Rat | 2.0 - 2.6 L/kg | IV administration |
| Dog | 3.4 - 4.9 L/kg | IV administration | |
| Oral Bioavailability | Female Rat | 14% | 5 mg/kg dose |
| Male Rat | 18% | 5 mg/kg dose | |
| Male Rat | 41% | 25 mg/kg dose |
Conclusion
This compound stands out as a critical pharmacological tool for the in-vivo investigation of the oxytocin system's role in the brain. Its proven ability to penetrate the central nervous system and selectively accumulate in key limbic structures, combined with its potent and selective antagonism of the oxytocin receptor, allows researchers to probe the nuanced roles of oxytocin in modulating social and emotional behaviors. The data and protocols presented in this guide offer a foundational resource for scientists and drug development professionals aiming to utilize L-368,899 in their research endeavors.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
L-368,899 Hydrochloride: A Technical Guide to its Selective Antagonism of the Oxytocin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin receptors has established it as an invaluable tool in neuroscience and reproductive biology research. This technical guide provides an in-depth analysis of the selectivity profile of L-368,899, presenting quantitative binding affinity and functional data. Detailed methodologies for key experimental assays are outlined, and the underlying signaling pathways are illustrated to provide a comprehensive understanding of its mechanism of action for research and drug development professionals.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a myriad of physiological processes, including parturition, lactation, and complex social behaviors.[1] The actions of oxytocin are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The development of selective antagonists for the OTR is critical for elucidating the specific functions of the oxytocinergic system and for the potential therapeutic management of conditions such as preterm labor. L-368,899 emerged as a highly selective and orally active OTR antagonist, demonstrating significant utility in both in vitro and in vivo research.[2][3][4] This guide focuses on the core aspect of its pharmacological profile: its selectivity for the oxytocin receptor.
Quantitative Selectivity Profile of L-368,899
The defining characteristic of L-368,899 is its marked preference for the oxytocin receptor over vasopressin (AVP) receptors, with which oxytocin shares significant structural homology. This selectivity is crucial for dissecting the distinct physiological roles of these two related neuropeptide systems. The binding affinity of L-368,899 has been quantified across various species and tissues, consistently demonstrating its high selectivity.
| Receptor | Species/Tissue | Parameter | Value (nM) | Selectivity (Fold) vs. OTR |
| Oxytocin Receptor (OTR) | Rat Uterus | IC50 | 8.9[2][3][4][5] | - |
| Human Uterus | IC50 | 26[3][4][5] | - | |
| Coyote Brain | Ki | 12[6][7][8] | - | |
| Vasopressin V1a Receptor | IC50 | 370[2][5] | > 40-fold[2][3] | |
| Vasopressin V2 Receptor | IC50 | 570[2][5] | > 40-fold[2][3] |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory concentration (IC50) and binding affinity (Ki) values of L-368,899 for oxytocin and vasopressin receptors.
Experimental Protocols
The quantitative data presented above are derived from rigorous experimental procedures. The following sections detail the methodologies for the key assays used to characterize the selectivity of L-368,899.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity.
Objective: To determine the inhibitory concentration (IC50) of L-368,899 for the oxytocin receptor and vasopressin receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., rat or human uterine tissue).
-
Radioligand: Typically a high-affinity, radiolabeled OTR agonist or antagonist (e.g., [³H]-oxytocin).
-
This compound.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-368,899.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC50 value is determined from the resulting sigmoidal curve.
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced contractions in isolated uterine tissue, providing a measure of its functional potency.
Objective: To determine the functional antagonist potency (pA₂) of L-368,899.
Materials:
-
Isolated uterine tissue strips from a suitable animal model (e.g., rat).
-
Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Force-displacement transducer to measure muscle tension.
-
Oxytocin.
-
This compound.
Procedure:
-
Tissue Preparation: Mount isolated uterine strips in the organ baths under a slight resting tension.
-
Equilibration: Allow the tissue to equilibrate in the physiological saline solution until stable spontaneous contractions are observed.
-
Oxytocin-Induced Contractions: Add a submaximal concentration of oxytocin to the bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Introduce increasing concentrations of L-368,899 to the bath and allow it to equilibrate.
-
Measurement: Record the changes in the force and frequency of uterine contractions in the presence of the antagonist.
-
Data Analysis: Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA₂ value, a measure of antagonist potency. A slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Mechanism of Action
The antagonistic action of L-368,899 is rooted in its ability to block the intracellular signaling cascade initiated by oxytocin binding to its receptor.
Oxytocin Receptor Signaling
The oxytocin receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to the activation of various downstream effectors, ultimately resulting in physiological responses such as smooth muscle contraction.
Figure 1. Oxytocin Receptor Signaling and Inhibition by L-368,899.
Experimental Workflow for Determining Selectivity
The determination of L-368,899's selectivity involves a systematic workflow that integrates both binding and functional assays.
Figure 2. Workflow for Characterizing L-368,899 Selectivity.
Conclusion
This compound exhibits a high degree of selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors, as demonstrated by robust quantitative data from both radioligand binding and functional assays. Its mechanism of action as a competitive antagonist of the Gq/11-mediated signaling pathway is well-established. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers utilizing L-368,899 to investigate the nuanced roles of the oxytocinergic system in health and disease. The high selectivity profile of L-368,899 solidifies its position as a critical pharmacological tool for achieving specific and reliable blockade of the oxytocin receptor in a variety of research applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior [frontiersin.org]
- 8. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: An In-Depth Technical Guide to its Effects on Social Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central mechanisms of oxytocin in modulating social behaviors. This technical guide provides a comprehensive overview of the effects of L-368,899 on various social behaviors, detailing experimental protocols, presenting quantitative data from key studies, and illustrating the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development interested in the oxytocinergic system and its role in sociality.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, is a key modulator of complex social behaviors in mammals, including social recognition, pair bonding, maternal care, and trust.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor expressed in various brain regions associated with social processing.[2] L-368,899 is a selective OTR antagonist that has been instrumental in elucidating the necessity of endogenous oxytocin signaling for normal social functioning.[3] Unlike peptide-based antagonists, L-368,899 exhibits good oral bioavailability and penetrates the central nervous system, allowing for systemic administration to study its effects on brain-mediated behaviors.[3] This guide synthesizes the current understanding of how L-368,899 impacts social behaviors across different animal models.
Mechanism of Action: Oxytocin Receptor Signaling
L-368,899 exerts its effects by competitively binding to the oxytocin receptor, thereby preventing endogenous oxytocin from activating its downstream signaling cascades. The OTR is a Gq/11-coupled receptor, and its activation by oxytocin typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and gene expression, influencing social behavior.
Below is a diagram illustrating the canonical oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
Figure 1. Oxytocin receptor signaling pathway and inhibition by L-368,899.
Experimental Protocols
This section details the methodologies for key experiments investigating the effects of L-368,899 on social behavior.
Social Recognition Test
-
Objective: To assess the role of oxytocin in short-term social memory.
-
Animal Model: Typically adult male mice or rats.
-
Procedure:
-
Habituation: The subject animal is habituated to a testing arena for a set period (e.g., 10-30 minutes).
-
Sample Phase (T1): A juvenile conspecific (stimulus 1) is introduced into the arena, and the subject is allowed to investigate it for a defined period (e.g., 4-5 minutes). The duration of social investigation (e.g., sniffing) is recorded.
-
Inter-Trial Interval (ITI): The stimulus animal is removed, and the subject remains in its home cage for a specific ITI (e.g., 30-120 minutes).
-
Test Phase (T2): The subject is re-exposed to the now-familiar stimulus 1 and a novel juvenile conspecific (stimulus 2). The time spent investigating each stimulus animal is recorded. A recognition index is often calculated as (Time with Novel - Time with Familiar) / (Total Investigation Time).
-
-
Drug Administration: L-368,899 or vehicle is typically administered intraperitoneally (i.p.) at a specified time before the sample phase (e.g., 30-60 minutes).
Paired Social Interaction Test
-
Objective: To measure direct, reciprocal social engagement between two individuals.
-
Animal Model: Typically same-sex, unfamiliar adult rodents.
-
Procedure:
-
Habituation: Two animals are simultaneously placed in a neutral, open-field arena and allowed to explore freely for a set duration (e.g., 10 minutes).
-
Behavioral Scoring: The duration and frequency of various social behaviors are manually or automatically scored from video recordings. These behaviors include anogenital sniffing, facial sniffing, following, grooming, and physical contact.
-
-
Drug Administration: L-368,899 or vehicle is administered to one or both animals prior to the test.
Tube Test for Social Dominance
-
Objective: To assess social hierarchy and dominance status.
-
Animal Model: Group-housed male mice.
-
Procedure:
-
Apparatus: A clear, narrow tube is used where two mice cannot pass each other.
-
Testing: Two mice from the same cage are released at opposite ends of the tube. The trial ends when one mouse retreats from the tube. The mouse that remains is considered dominant in that pairing.
-
Hierarchy Determination: A round-robin tournament is conducted where each mouse is tested against every other mouse in its cage. A dominance hierarchy is established based on the number of wins.
-
-
Drug Administration: L-368,899 or vehicle is administered to specific ranked individuals (e.g., the most dominant) before re-testing to observe any changes in the social hierarchy.[1]
Quantitative Data on Social Behavior Effects
The following tables summarize the quantitative effects of L-368,899 on various social behaviors as reported in the scientific literature.
Table 1: Effects of L-368,899 on Maternal and Sexual Behavior in Rhesus Monkeys
| Behavior | Treatment Group (i.v.) | Outcome | Reference |
| Interest in Infant | |||
| Lipsmacks (frequency) | Saline | Maintained | [4] |
| 1 mg/kg L-368,899 | Reduced | [4] | |
| 3 mg/kg L-368,899 | Eliminated | [4] | |
| Attempts to Touch | Saline | Maintained | [4] |
| (frequency) | 1 mg/kg L-368,899 | Reduced | [4] |
| 3 mg/kg L-368,899 | Eliminated | [4] | |
| Female Sexual Behavior | |||
| Presents to Male | Saline | Observed | [4] |
| (frequency) | 1 or 3 mg/kg L-368,899 | Reduced or Eliminated | [4] |
Table 2: Effects of L-368,899 on Social Interaction in Adolescent Male Rats
| Behavior | Rearing Condition | Treatment Group (i.p.) | Mean Time (s) ± SEM | p-value | Reference |
| Social Interaction | Control | Saline | ~150 ± 20 | ||
| Control | L-368,899 | ~125 ± 15 | <0.05 | ||
| Social Stress | Saline | ~100 ± 10 | |||
| Social Stress | L-368,899 | ~75 ± 10 | <0.05 |
Note: Values are estimated from graphical representations in the cited literature and are for illustrative purposes.
Table 3: Effects of L-368,899 on Social Preference and Rank in Male Mice
| Behavioral Test | Treatment Group (i.p.) | Outcome | Reference |
| Sex Preference | Vehicle | Preference for female conspecific | [1] |
| 10 mg/kg L-368,899 | No preference between male and female | [1] | |
| Social Preference | Vehicle | Preference for social stimulus over object | [1] |
| (unfamiliar male) | 10 mg/kg L-368,899 | No significant effect on social preference | [1] |
| Social Rank | 10 mg/kg L-368,899 | Did not significantly alter the established | [1] |
| (Tube Test) | (to dominant mouse) | social rank. | [1] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical experimental workflow for assessing the impact of L-368,899 on social recognition.
Figure 2. Experimental workflow for a social recognition test with L-368,899.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the role of the oxytocin system in social behavior. Studies utilizing this OTR antagonist have consistently demonstrated that endogenous oxytocin signaling is necessary for a range of social processes, including maternal care, sexual behavior, social recognition, and the establishment of social preferences. The data presented in this guide highlight the inhibitory effects of L-368,899 across various species and behavioral paradigms. For researchers and drug development professionals, understanding the profound impact of OTR antagonism with L-368,899 provides a foundational basis for exploring the therapeutic potential of targeting the oxytocin system for social deficits observed in psychiatric disorders. Future research should continue to refine our understanding of the specific neural circuits through which oxytocin, and its blockade by L-368,899, modulates these complex social behaviors.
References
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to its Role in Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Originally investigated for its potential as a tocolytic agent to prevent preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][4][5][6] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, its effects on uterine contractions, and detailed experimental protocols for its study.
Introduction
Oxytocin, a neuropeptide hormone, plays a pivotal role in social bonding, lactation, and crucially, in stimulating uterine contractions during parturition.[7][8] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[7][8] The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in both physiological and pathophysiological processes.[1][4] L-368,899's nature as a small molecule with oral bioavailability makes it a versatile tool for both in vitro and in vivo studies.[1][2]
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascade that leads to myometrial contraction.[1][7]
Oxytocin Receptor Signaling Pathway
The OTR is primarily coupled to the Gq/11 family of G-proteins.[7] Upon oxytocin binding, the following cascade is initiated:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[7]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7]
-
Calcium Influx: The Gq/11 pathway also promotes the opening of voltage-gated Ca2+ channels, leading to an influx of extracellular Ca2+.[7]
-
Activation of Calmodulin and MLCK: The increased intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light-chain kinase (MLCK).[7]
-
Myometrial Contraction: MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[7]
-
Activation of Protein Kinase C (PKC): DAG activates PKC, which can further potentiate the contractile response and is also involved in receptor desensitization.[7]
L-368,899, by blocking the initial binding of oxytocin to its receptor, effectively inhibits this entire signaling cascade.
Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.
Quantitative Data
The potency and selectivity of L-368,899 have been characterized across different species and tissues.
Table 1: In Vitro Potency of L-368,899
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference |
| Rat | Uterus Oxytocin Receptor | IC50 | 8.9 | [2][3] |
| Human | Uterus Oxytocin Receptor | IC50 | 26 | [2][3] |
| Coyote | Oxytocin Receptor (Brain) | Ki | 12.38 | [4][9] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Selectivity of L-368,899
| Species | Receptor 1 | Receptor 2 | Selectivity (Fold) | Reference |
| Coyote | Oxytocin Receptor | Vasopressin 1a Receptor | ~40 | [4][5][6] |
| Coyote | Oxytocin Receptor | Vasopressin 1a Receptor | ~70 | [9] |
Experimental Protocols
In Vitro Uterine Contraction Assay
This assay is fundamental for assessing the inhibitory effect of L-368,899 on oxytocin-induced uterine contractions.
Objective: To determine the dose-dependent inhibition of oxytocin-induced myometrial contractions by L-368,899.
Materials:
-
Myometrial tissue strips from a suitable animal model (e.g., rat, human).[10][11][12]
-
Organ bath system with force-displacement transducers.[12][13]
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Oxytocin solutions of varying concentrations.
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Myometrial strips (e.g., 2 mm x 10 mm) are dissected from the uterus and mounted vertically in organ baths containing physiological salt solution at 37°C.[12]
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for a period of 60-90 minutes, with regular changes of the bath solution.
-
Induction of Contractions: A submaximal concentration of oxytocin is added to the bath to induce stable, rhythmic contractions.
-
Antagonist Addition: Once stable contractions are achieved, increasing concentrations of L-368,899 are added cumulatively to the bath.
-
Data Recording: The isometric contractions are recorded continuously using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The amplitude and frequency of contractions are measured. The inhibitory effect of L-368,899 is calculated as a percentage of the maximal oxytocin-induced contraction. An IC50 value is then determined from the concentration-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 10. Oxytocin pretreatment attenuates oxytocin-induced contractions in human myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reprocell.com [reprocell.com]
- 13. elib.tiho-hannover.de [elib.tiho-hannover.de]
L-368,899 Hydrochloride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Originally investigated for the prevention of preterm labor, its ability to cross the blood-brain barrier and its oral bioavailability have established it as a critical tool in preclinical research for investigating the central and peripheral roles of the oxytocin system.[1][5] This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally mediated by oxytocin.[1][6]
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key second messenger that mediates many of oxytocin's physiological effects, such as uterine muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues.
Binding Affinity and Selectivity
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference(s) |
| Rat Uterus | Oxytocin Receptor | IC50 | 8.9 | [3][4][7][8] |
| Human Uterus | Oxytocin Receptor | IC50 | 26 | [3][4][7][8] |
| Coyote Brain | Oxytocin Receptor | Ki | 12.38 | [9] |
| Coyote Brain | Vasopressin V1a Receptor | Ki | 511.6 | [9] |
| - | Vasopressin V1a Receptor | IC50 | 370 | [2] |
| - | Vasopressin V2 Receptor | IC50 | 570 | [2] |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Pharmacokinetic Parameters
| Species | Route | Dose (mg/kg) | t1/2 (hr) | Oral Bioavailability (%) | Reference(s) |
| Rat (Female) | IV | 1, 2.5, 10 | ~2 | - | [10] |
| Rat (Male) | IV | 1, 2.5, 10 | ~2 | - | [10] |
| Dog (Female) | IV | 1, 2.5, 10 | ~2 | - | [10] |
| Rat (Female) | Oral | 5 | - | 14 | [3][10] |
| Rat (Male) | Oral | 5 | - | 18 | [3][10] |
| Rat (Male) | Oral | 25 | - | 41 | [3][10] |
| Dog | Oral | 5 | - | 17 | [10] |
| Dog | Oral | 33 | - | 41 | [10] |
| Coyote | IM | 3 | - | - (Peak CSF at 15-30 min) | [9] |
t1/2: Half-life. IV: Intravenous. IM: Intramuscular.
Experimental Protocols
Competitive Binding Autoradiography
This protocol is adapted from studies determining the binding affinity and selectivity of L-368,899 in brain tissue.[9]
Objective: To determine the binding affinity (Ki) and selectivity of L-368,899 for the oxytocin receptor (OTR) and vasopressin 1a receptor (AVPR1a).
Materials:
-
Cryostat
-
Microscope slides
-
Radioligands: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA) for OTR; [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA) for AVPR1a
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Phosphor imaging screens and scanner
Procedure:
-
Tissue Preparation: Brain tissue is sectioned on a cryostat (e.g., 20 µm thickness) and mounted onto microscope slides.
-
Competitive Binding Assay:
-
Slides are incubated with a constant concentration of the respective radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).
-
Increasing concentrations of L-368,899 (e.g., 10⁻¹² M to 10⁻⁵ M) are added to the incubation medium to generate a competition curve.
-
Incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Washing: Slides are washed in cold wash buffer to remove unbound radioligand.
-
Drying and Exposure: Slides are air-dried and then apposed to phosphor imaging screens.
-
Data Acquisition and Analysis:
-
The screens are scanned to visualize and quantify the density of radioligand binding.
-
A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.
-
The IC50 value is determined from the curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
In Vivo Uterine Contraction Assay
This protocol is based on studies investigating the effect of oxytocin antagonists on uterine activity in rats.[1]
Objective: To assess the in vivo efficacy and duration of action of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Anesthetized female rats in estrus
-
Intravenous and intrauterine cannulas
-
Pressure transducer and data acquisition system
-
This compound solution
-
Oxytocin solution
Procedure:
-
Animal Preparation: Anesthetize a female rat and place a cannula into a uterine horn to monitor intrauterine pressure. Place an intravenous cannula for drug administration.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
Data Acquisition and Analysis:
-
Continuously record uterine contractile activity (frequency and amplitude).
-
The integrated area under the curve for a defined period is used to quantify the contractile response.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ID50) is calculated.
-
In Vivo Social Behavior Studies
L-368,899 is frequently used to investigate the role of oxytocin in social behaviors. The following is a generalized protocol based on studies in primates and rodents.
Objective: To evaluate the effect of L-368,899 on social behaviors such as social interaction, pair bonding, and maternal care.
Materials:
-
Test animals (e.g., prairie voles, mice, non-human primates)
-
This compound solution
-
Vehicle solution (e.g., saline or DMSO in saline)
-
Behavioral testing apparatus (e.g., three-chamber social interaction test for rodents, observational arenas for primates)
-
Video recording and analysis software
Procedure:
-
Animal Habituation: Acclimate animals to the testing environment and injection procedures.
-
Drug Administration: Administer L-368,899 or vehicle via the chosen route (e.g., intraperitoneal injection for rodents, oral or intravenous for primates) at a specific time before the behavioral test. Dosages can range from 1 to 20 mg/kg depending on the species and study design.
-
Behavioral Testing:
-
Social Interaction/Preference: Place the animal in the testing apparatus and introduce a novel conspecific. Measure parameters such as time spent in proximity, duration of social investigation (e.g., sniffing), and preference for the social stimulus over a non-social object.
-
Pair Bonding: In monogamous species like prairie voles, assess partner preference by measuring the amount of time spent in close contact with a familiar partner versus a novel individual.
-
Maternal Behavior: In primates, observe and quantify behaviors such as infant grooming, nursing, and protective responses.
-
-
Data Analysis: Score the recorded behaviors and compare the results between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
This compound is a well-characterized and selective antagonist of the oxytocin receptor. Its utility in preclinical research is underscored by its favorable pharmacokinetic profile and its demonstrated effects in a variety of in vitro and in vivo models. This guide provides a comprehensive overview of its mechanism of action, quantitative properties, and key experimental protocols to facilitate its effective use in elucidating the complex roles of the oxytocin system in physiology and behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 10. researchgate.net [researchgate.net]
L-368,899 Hydrochloride: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier allows for the investigation of both peripheral and central oxytocinergic pathways. This technical guide provides a comprehensive overview of L-368,899, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.
Figure 1: L-368,899 Mechanism of Action.
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues.
In Vitro Binding Affinity and Potency
| Species/Tissue | Receptor | Parameter | Value | Reference |
| Rat Uterus | Oxytocin | IC50 | 8.9 nM | |
| Human Uterus | Oxytocin | IC50 | 26 nM | |
| Coyote Brain | Oxytocin | Ki | 12.38 nM | |
| Rat | Vasopressin V1a | IC50 | 370 nM | |
| Rat | Vasopressin V2 | IC50 | 570 nM | |
| Human Liver | Vasopressin | IC50 | 510 nM | |
| Human Kidney | Vasopressin | IC50 | 960 nM | |
| Rat Liver | Vasopressin | IC50 | 890 nM | |
| Rat Kidney | Vasopressin | IC50 | 2400 nM | |
| Isolated Rat Uterus | Oxytocin | pA2 | 8.9 |
In Vivo Potency
| Species | Assay | Administration | Parameter | Value | Reference |
| Rat | In situ Uterine Contraction | Intravenous (i.v.) | AD50 | 0.35 mg/kg | |
| Rat | In situ Uterine Contraction | Intraduodenal | AD50 | 7.0 mg/kg |
Pharmacokinetic Parameters
| Species | Sex | Dose (mg/kg) | Route | t1/2 (hr) | CL (ml/min/kg) | Vdss (L/kg) | Bioavailability (%) | Reference |
| Rat | Female/Male | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 2.0-2.6 | - | |
| Dog | Female | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 3.4-4.9 | - | |
| Rat | Female | 5 | Oral | - | - | - | 14 | |
| Rat | Male | 5 | Oral | - | - | - | 18 | |
| Rat | Female | 25 | Oral | - | - | - | 17 | |
| Rat | Male | 25 | Oral | - | - | - | 41 | |
| Dog | Female | 5 | Oral | - | - | - | 17 | |
| Dog | Female | 33 | Oral | - | - | - | 41 |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of L-368,899 for the oxytocin receptor.
Methodology:
-
Tissue Preparation: Membranes are prepared from rat or human uterine tissue.
-
Radioligand: A radiolabeled oxytocin receptor agonist or antagonist (e.g., [³H]oxytocin) is used.
-
Incubation: The tissue membranes are incubated with the radioligand and varying concentrations of the test compound (L-368,899).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Uterine Contraction Assay (Rat Model)
Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Methodology:
-
Animal Preparation: Anesthetized female rats are used.
-
Intrauterine Pressure Monitoring: A water-filled balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Baseline uterine activity is recorded.
-
Drug Administration: L-368,899 is administered at various doses, typically via a single intravenous bolus.
-
Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions. This challenge can be repeated at different time points to evaluate the duration of action.
-
Data Acquisition and Analysis: Uterine contractile activity (frequency and amplitude) is continuously recorded. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.
Figure 2: In Vivo Uterine Contraction Assay Workflow.
Pharmacokinetics and Metabolism
Studies in rats and dogs have shown that L-368,899 has a half-life of approximately 2 hours following intravenous administration. The compound is rapidly absorbed after oral administration, with mean Cmax values achieved in less than an hour at lower doses. L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged. The primary route of elimination is through the feces. Interestingly, pharmacokinetic studies in rats have revealed gender differences, with female rats showing higher plasma drug concentrations, which is attributed to a lower metabolic capacity in female rat liver microsomes.
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its oral bioavailability and ability to penetrate the central nervous system make it a versatile tool for a wide range of in vitro and in vivo studies. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working to understand the multifaceted roles of the oxytocin system in health and disease.
Methodological & Application
Application Notes and Protocols: L-368,899 hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for its potential use in preventing premature labor, it has since become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies, allowing researchers to explore the roles of oxytocin in processes ranging from uterine contractions to complex social behaviors.[1][3]
Mechanism of Action The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[1] It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][4] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] By blocking OTR activation, L-368,899 inhibits the Gq/11-mediated pathway, which prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately blocking the release of intracellular calcium and subsequent physiological responses.[1]
Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and pharmacokinetic properties of this compound.
Table 1: Binding Affinity and Selectivity
| Receptor | Species / Tissue | Metric | Value (nM) | Citations |
|---|---|---|---|---|
| Oxytocin Receptor | Rat Uterus | IC₅₀ | 8.9 | [2][5][6][7][8] |
| Oxytocin Receptor | Human Uterus | IC₅₀ | 26 | [2][6][7][8] |
| Oxytocin Receptor | Coyote Brain | Kᵢ | 12.38 | [9] |
| Vasopressin V₁ₐ | General | IC₅₀ | 370 | [5][7] |
| Vasopressin V₂ | General | IC₅₀ | 570 | [5][7] |
| Vasopressin V₁ₐ | Coyote Brain | Kᵢ | 511.6 | [9] |
| Vasopressin V₁ₐ | Human Liver | IC₅₀ | 510 | [2] |
| Vasopressin V₁ₐ | Human Kidney | IC₅₀ | 960 | [2] |
| Vasopressin V₁ₐ | Rat Liver | IC₅₀ | 890 | [2] |
| Vasopressin V₁ₐ | Rat Kidney | IC₅₀ | 2400 |[2] |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Value | Dose / Route | Citations |
|---|---|---|---|---|
| t₁/₂ | Rat & Dog | ~2 hr | Single IV Injection | [2][10] |
| Plasma Clearance | Rat & Dog | 23 - 36 ml/min/kg | IV | [2][10] |
| Vdss | Rat | 2.0 - 2.6 L/kg | IV | [2][10] |
| Vdss | Dog | 3.4 - 4.9 L/kg | IV | [2][10] |
| Oral Bioavailability | Female Rat | 14% | 5 mg/kg | [2][11] |
| Oral Bioavailability | Male Rat | 18% | 5 mg/kg | [2][11] |
| Oral Bioavailability | Female Rat | 17% | 25 mg/kg | [2] |
| Oral Bioavailability | Male Rat | 41% | 25 mg/kg |[2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions and In Vivo Formulations
This protocol outlines the preparation of stock solutions and ready-to-use formulations for in vivo experiments.
A. Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
PEG300[11]
-
Tween 80[11]
-
Saline (0.9% NaCl) or PBS[11]
-
Sterile vials
-
Sonicator
B. Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Based on the batch-specific molecular weight, calculate the mass of this compound required to prepare a 10 mM stock solution.[5]
-
Aseptically add the calculated mass to a sterile vial.
-
Add the required volume of DMSO to the vial.[9]
-
If necessary, use sonication and gentle warming to aid dissolution.[2][11]
-
Store the stock solution at -80°C for long-term storage.[11]
C. In Vivo Formulation (Example): A common formulation for oral or parenteral administration is a co-solvent mixture. The following is an example formulation for a final concentration of 5 mg/mL: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add Saline/PBS to reach the final volume and mix thoroughly.
-
It is recommended to prepare this working solution fresh on the day of the experiment.[2]
Protocol 2: In Vitro Competitive Binding Assay (Receptor Autoradiography)
This protocol is for determining the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor in tissue sections.[1][9]
A. Materials:
-
Cryostat and microscope slides
-
Radioligand (e.g., [¹²⁵I]-OVTA for OTR)[1]
-
This compound
-
Incubation buffer
-
Wash buffer
-
Phosphor imaging screens and scanner[1]
B. Procedure:
-
Tissue Preparation: Brains or other tissues of interest are sectioned on a cryostat (e.g., 20 µm thickness) and thaw-mounted onto microscope slides.[1]
-
Competitive Binding:
-
Incubate the slides with a constant, low concentration of the radioligand (e.g., [¹²⁵I]-OVTA).
-
Co-incubate with increasing concentrations of the competitor, L-368,899. A wide range should be used to generate a full competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[1][9]
-
Incubation is typically carried out for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. This typically involves multiple short washes.
-
Drying and Exposure: Dry the slides quickly under a stream of cool air. Appose the dried slides to a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and tissue but can range from 24 to 72 hours.
-
Imaging and Analysis:
-
Scan the imaging screens using a phosphor imager.
-
Quantify the signal intensity in the regions of interest.
-
Plot the specific binding (as a percentage of maximum binding) against the log concentration of L-368,899.
-
Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
Protocol 3: In Vivo Uterine Contraction Assay
This protocol is used to assess the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in an anesthetized animal model (e.g., rat).[1]
A. Materials:
-
Anesthetic
-
This compound formulation
-
Oxytocin solution
-
Surgical instruments
-
Water-filled balloon-tipped cannula
-
Pressure transducer and data acquisition system
B. Procedure:
-
Animal Preparation: Anesthetize a female rat (e.g., on the day of estrus).
-
Surgical cannulation: Expose a uterine horn and carefully insert a water-filled balloon-tipped cannula to monitor intrauterine pressure. Connect the cannula to a pressure transducer.
-
Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity for a defined period (e.g., 30 minutes).
-
Antagonist Administration: Administer L-368,899 at the desired dose via the chosen route (e.g., a single intravenous bolus).[1]
-
Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 15-30 minutes), administer a bolus of oxytocin to induce uterine contractions.[1] The oxytocin challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis:
-
Continuously record the frequency and amplitude of uterine contractions.
-
Quantify the contractile response by calculating the integrated area under the curve (AUC) for a defined period following the oxytocin challenge.
-
Compare the AUC in L-368,899-treated animals to vehicle-treated controls.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED₅₀) can be calculated by testing a range of antagonist doses.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | OXTR antagonist | TargetMol [targetmol.com]
Application Notes and Protocols for In Vivo Administration of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Initially developed for its potential to manage preterm labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[2][5][6] Its ability to cross the blood-brain barrier allows for the study of both peripheral and central oxytocinergic pathways, making it suitable for research in neuroscience, reproductive biology, and social behavior.[2][3][6][7]
These application notes provide a comprehensive guide for the in vivo administration of L-368,899, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of L-368,899 is competitive antagonism at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[2] It binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[2][8] The OTR is primarily coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels, leading to physiological responses such as uterine contractions.[5] L-368,899 effectively blocks this entire pathway.[2]
Data Presentation
Quantitative data from in vivo and in vitro studies are summarized below for easy reference and comparison.
Table 1: Pharmacokinetic Parameters of L-368,899 Following Intravenous (IV) Administration
| Species | Dose (mg/kg) | Half-life (t½) | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |
|---|---|---|---|---|---|
| Rat (Female) | 1, 2.5 | ~2 hr | 23 - 36 | 2.0 - 2.6 | [9] |
| 10 | ~2 hr | 18 | 2.0 - 2.6 | [9] | |
| Rat (Male) | 1, 2.5, 10 | ~2 hr | 23 - 36 | 2.0 - 2.6 | [9] |
| Dog (Female) | 1, 2.5, 10 | ~2 hr | 23 - 36 | 3.4 - 4.9 |[9] |
Table 2: Oral Bioavailability and Peak Plasma Concentration (Cmax) of L-368,899
| Species | Dose (mg/kg, oral) | Oral Bioavailability (%) | Time to Cmax (hr) | Reference |
|---|---|---|---|---|
| Rat (Female) | 5 | 14% | < 1 | [1][9] |
| 25 | Not calculated (non-linear kinetics) | 1 - 4 | [9] | |
| Rat (Male) | 5 | 18% | < 1 | [1][9] |
| 25 | 41% | < 1 | [9] | |
| Dog (Female) | 5 | 17% | < 1 | [9] |
| | 33 | 41% | 1 - 4 |[9] |
Table 3: Receptor Binding Affinity and Selectivity
| Receptor | Species/Tissue | IC50 / Ki | Selectivity vs. OTR | Reference |
|---|---|---|---|---|
| Oxytocin Receptor (OTR) | Rat Uterus | IC50: 8.9 nM | - | [1][10] |
| Human Uterus | IC50: 26 nM | - | [1] | |
| Coyote | Ki: 12.38 nM | - | [7] | |
| Vasopressin V1a Receptor | Rat Liver | IC50: 890 nM | >40-fold | [1][10] |
| Coyote | Ki: 511.6 nM | ~41-fold | [7] |
| Vasopressin V2 Receptor | Rat Kidney | IC50: 2400 nM | >40-fold |[1][10] |
Table 4: In Vivo Dosing Regimens Used in Preclinical Studies
| Species | Dose (mg/kg) | Route of Administration | Observed Effect / Study Type | Reference |
|---|---|---|---|---|
| Mouse | 3, 10 | Intraperitoneal (IP) | Impaired sex preference; rank fluctuation | [11] |
| Rat | 0.35 (ED50) | Intravenous (IV) | Inhibition of uterine contractions | [3] |
| Coyote | 3 | Intramuscular (IM) | Pharmacokinetic analysis | [12] |
| Rhesus Monkey | 1, 3 | Not specified | Reduced infant interest and sexual behavior |[5][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and injectable solution of L-368,899 for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer and/or sonicator
Procedure (Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [1]
-
Calculate Required Amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5-10 mL/kg for oral gavage or 1-5 mL/kg for injection). Calculate the total mass of L-368,899 required for your target concentration (e.g., for a 1 mg/mL solution, you need 1 mg of drug per 1 mL of vehicle).
-
Dissolve in DMSO: Weigh the required amount of this compound powder and place it in a sterile vial. Add 10% of the final desired volume as DMSO. Vortex or sonicate until the powder is completely dissolved.
-
Add PEG300: Add 40% of the final desired volume as PEG300 to the DMSO solution. Mix thoroughly until the solution is clear.
-
Add Tween-80: Add 5% of the final desired volume as Tween-80. Mix thoroughly.
-
Add Saline: Add 45% of the final desired volume as sterile saline. Mix until a homogenous and clear solution is formed.
-
Final Check: Inspect the solution for any precipitation or phase separation. If observed, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Storage and Use: It is highly recommended to prepare this working solution fresh on the day of the experiment.[1]
Note: The solubility in this vehicle is ≥ 5 mg/mL.[1] For different routes of administration or animal models, the vehicle composition may need to be optimized.
Protocol 2: In Vivo Uterine Contraction Assay in Rats [2]
Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Adult female rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., urethane (B1682113) or ketamine/xylazine)
-
L-368,899 solution (prepared as in Protocol 1)
-
Oxytocin solution
-
Intrauterine balloon-tipped cannula
-
Pressure transducer and polygraph for recording
-
Cannulas for intravenous administration (e.g., jugular vein)
Procedure:
-
Animal Preparation: Anesthetize the rat according to an approved institutional protocol. Insert a cannula into the jugular vein for intravenous administration of compounds.
-
Uterine Cannulation: Perform a laparotomy to expose the uterus. Gently insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure. Connect the cannula to a pressure transducer.
-
Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity for a sufficient period (e.g., 20-30 minutes).
-
Drug Administration: Administer L-368,899 at the desired dose via the jugular vein cannula.
-
Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 15-30 minutes), administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Data Acquisition: Continuously record the uterine contractile activity (frequency and amplitude) using the pressure transducer and polygraph system.
-
Data Analysis: Quantify the contractile response by calculating the integrated area under the curve (AUC) for a defined period post-oxytocin challenge. Determine the dose of L-368,899 required to inhibit the oxytocin-induced response by 50% (ED50).
Protocol 3: General Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of L-368,899 after a single administration.
Materials:
-
Male and/or female rodents (e.g., Sprague-Dawley rats)
-
L-368,899 solution (prepared for IV or oral route)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Administer a single dose of L-368,899 to a cohort of animals either intravenously (e.g., via tail vein) or orally (via gavage). Doses can be selected from Table 1 and Table 2 (e.g., 2.5 mg/kg IV or 5 mg/kg oral).[9]
-
Blood Sampling: Collect blood samples (e.g., ~100-200 µL) at multiple time points post-dosing. A typical schedule might include: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Immediately process the blood samples by centrifuging at ~2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-368,899 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC (Area Under the Curve), clearance, volume of distribution, and half-life.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 11. biorxiv.org [biorxiv.org]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols for L-368,899 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, in rodent research. This document outlines recommended dosages, administration protocols, and key experimental methodologies, supported by quantitative data and visualizations to facilitate experimental design and execution. L-368,899 is a valuable tool for investigating the physiological and behavioral roles of the oxytocin system due to its oral bioavailability and ability to cross the blood-brain barrier.[1][2]
Data Presentation
This compound Dosage and Administration in Rodents
The following table summarizes dosages and administration routes for this compound used in various rodent studies. It is recommended to dissolve this compound in saline for in vivo administration.[3][4]
| Species | Administration Route | Dosage Range | Study Focus | Reference |
| Rat | Intravenous (i.v.) | 0.1 - 10 mg/kg | Uterine Contractions, Pharmacokinetics | [5][6][7] |
| Rat | Intraduodenal (i.d.) | 3 - 30 mg/kg | Uterine Contractions | [6] |
| Rat | Oral (p.o.) | 5 - 100 mg/kg | Pharmacokinetics, Bioavailability | [5][7][8] |
| Mouse | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Social Behavior, Ethanol Self-Administration | [3][4][6] |
Pharmacokinetic Parameters of L-368,899 in Rats
This table presents key pharmacokinetic parameters of L-368,899 following different administration routes in rats. These values are crucial for designing dosing schedules and interpreting experimental outcomes.
| Parameter | Intravenous (i.v.) | Oral (p.o.) | Reference |
| Dosage | 1, 2.5, 10 mg/kg | 5, 25, 100 mg/kg | [5][7] |
| Half-life (t1/2) | ~2 hours | Not explicitly stated | [5][7] |
| Plasma Clearance | 23 - 36 mL/min/kg | Not applicable | [5][7] |
| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | Not applicable | [5][7] |
| Time to Max. Concentration (Cmax) | Not applicable | <1 hour (low dose) to 4 hours (high dose) | [5][7] |
| Oral Bioavailability | Not applicable | 14-18% (5 mg/kg), 41% (25 mg/kg, male) | [5][7][8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for administration to rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, recommended for higher concentrations)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the powder is completely dissolved. For higher concentrations, sonication may be necessary to aid dissolution.[8]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. For short-term storage, 4°C is recommended. For long-term storage, aliquots can be stored at -20°C or -80°C.[3]
In Vivo Uterine Contraction Assay in Rats
Objective: To assess the efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in vivo.[1]
Materials:
-
Adult female rats (e.g., Sprague-Dawley)
-
Anesthetic
-
This compound solution
-
Oxytocin solution
-
Intrauterine balloon-tipped cannula
-
Pressure transducer and polygraph
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Surgically expose the uterus and insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[1]
-
Establish a stable baseline of uterine activity.
-
Administer this compound via the desired route (e.g., intravenous bolus).[1]
-
After a predetermined time, administer a bolus of oxytocin to induce uterine contractions.[1]
-
Continuously record the frequency and amplitude of uterine contractions using the pressure transducer and polygraph.[1]
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) can be calculated to determine its potency.[1]
Social Behavior Assessment in Mice: Tube Test for Social Dominance
Objective: To evaluate the effect of L-368,899 on social rank and dominance behavior in male mice.
Materials:
-
Adult male mice (e.g., C57BL/6J), group-housed
-
This compound solution
-
Clear acrylic tube (e.g., 3 cm diameter, 30 cm length)
-
Testing arena
Procedure:
-
Habituation and Training: For several days prior to testing, habituate the mice to the testing arena and the tube. Train each mouse to traverse the tube from both ends.
-
Baseline Social Rank Determination: Conduct a round-robin tournament where pairs of mice are released from opposite ends of the tube. The mouse that first pushes the other out of the tube is deemed the winner. Repeat this over several days to establish a stable social hierarchy.
-
Drug Administration: Administer this compound or vehicle (saline) via intraperitoneal injection to mice of a specific rank (e.g., first- or second-rank).[3]
-
Post-Treatment Testing: After a set time following injection (e.g., 30 minutes), repeat the tube test to assess any changes in social rank or dominance behavior.
-
Data Analysis: Analyze the win-loss records before and after drug administration to determine if L-368,899 affects the established social hierarchy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxytocin receptor signaling and inhibition by L-368,899.
Caption: General experimental workflow for rodent studies with L-368,899.
References
- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for L-368,899 Hydrochloride Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[2] L-368,899 competitively binds to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[2] This document provides detailed application notes and protocols for the intravenous administration of this compound in a research setting.
Data Presentation
Binding Affinity and Selectivity
This compound demonstrates high affinity for the oxytocin receptor with significant selectivity over vasopressin receptors.
| Receptor | Species | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat (uterus) | 8.9 | [1] |
| Oxytocin Receptor | Human (uterus) | 26 | [1] |
| Vasopressin V1a Receptor | - | 370 | |
| Vasopressin V2 Receptor | - | 570 |
Pharmacokinetic Parameters (Intravenous Administration)
Following a single intravenous injection, L-368,899 exhibits the following pharmacokinetic properties in rats and dogs.
| Parameter | Species | Dose (mg/kg) | Value | Reference |
| Half-life (t½) | Rat & Dog | 1, 2.5, 10 | ~2 hours | [1][4] |
| Plasma Clearance | Rat | 1, 2.5 | 23-36 ml/min/kg | [1][4] |
| Rat (female) | 10 | 18 ml/min/kg | [4][5] | |
| Dog | 1, 2.5, 10 | 23-36 ml/min/kg | [1][4] | |
| Volume of Distribution (Vdss) | Rat | 1, 2.5, 10 | 2.0-2.6 L/kg | [1][4] |
| Dog | 1, 2.5, 10 | 3.4-4.9 L/kg | [1][4] |
Signaling Pathway
The primary mechanism of action of L-368,899 is the competitive antagonism of the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2] By blocking oxytocin binding, L-368,899 inhibits the subsequent signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Protocols
Preparation of this compound for Intravenous Injection
This protocol describes the preparation of a stock solution and a final dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 5 mg/mL):
-
Due to the solubility characteristics, a co-solvent system is recommended. The following formulation has been shown to yield a clear solution.[1]
-
In a sterile vial, combine the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Weigh the required amount of this compound powder and add it to the prepared vehicle to achieve the desired stock concentration (e.g., 5 mg/mL).
-
Vortex the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
-
Final Dosing Solution Preparation:
-
The stock solution can be diluted with sterile saline to achieve the final desired concentration for injection. The final concentration will depend on the animal's weight and the desired dose.
-
For example, if the desired dose is 1 mg/kg and the animal weighs 250 g, the total dose is 0.25 mg. If the injection volume is 0.5 mL, the final concentration of the dosing solution should be 0.5 mg/mL.
-
Calculate the required volume of the stock solution and dilute it with the appropriate volume of sterile saline in a new sterile vial.
-
Vortex the final dosing solution to ensure it is well-mixed.
-
Intravenous Injection Protocol (Rodent Model)
This protocol is a general guideline for intravenous administration of this compound to a rodent model (e.g., rat) via the tail vein.
Materials:
-
Prepared this compound dosing solution
-
Rodent restrainer
-
Heat lamp or warm water to dilate the tail vein
-
Sterile insulin (B600854) syringes (e.g., 27-30 gauge)
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Accurately weigh the animal to determine the correct injection volume.
-
Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to cause vasodilation, making the lateral tail veins more visible and accessible.
-
-
Injection Site Preparation:
-
Wipe the tail with a gauze pad soaked in 70% ethanol to clean the injection site.
-
-
Intravenous Administration:
-
Draw the calculated volume of the this compound dosing solution into a sterile syringe, ensuring there are no air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.
-
Carefully insert the needle into the vein. A slight "flashback" of blood into the hub of the needle may be observed upon successful entry.
-
Inject the solution slowly and steadily. Monitor the animal for any signs of distress. If swelling occurs at the injection site, the needle is likely not in the vein; withdraw the needle and attempt the injection in a more proximal location on the same or opposite vein.
-
Once the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
The timing of subsequent experimental procedures should be based on the known pharmacokinetics of L-368,899, with peak effects expected shortly after IV administration.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Intravenous Injection of L-368,899.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for L-368,899 Hydrochloride Oral Gavage Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] Due to its ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1][3] These application notes provide detailed protocols for the oral gavage administration of this compound, along with relevant quantitative data and a summary of its mechanism of action.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the Gq/11-mediated signaling pathway, thereby preventing physiological responses triggered by oxytocin, such as uterine contractions.[1][4]
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
Caption: Inhibition of the Oxytocin Receptor Signaling Pathway by L-368,899.
Quantitative Data
The following tables summarize the binding affinity and pharmacokinetic parameters of this compound.
Table 1: In Vitro Binding Affinity of L-368,899
| Receptor/Tissue | Species | IC₅₀ (nM) |
| Oxytocin Receptor (Uterus) | Rat | 8.9[2][5] |
| Oxytocin Receptor (Uterus) | Human | 26[2][5] |
| Vasopressin V₁ₐ Receptor | - | 370 |
| Vasopressin V₂ Receptor | - | 570 |
Table 2: Pharmacokinetic Parameters of L-368,899 Following Oral Administration in Rats
| Dose | Sex | Cₘₐₓ (µg/mL) | Tₘₐₓ (hr) | AUC (µg·hr/mL) | Oral Bioavailability (%) |
| 5 mg/kg | Female | - | - | - | 14[2][6][7] |
| 5 mg/kg | Male | - | - | - | 18[2][6][7] |
| 25 mg/kg | Female | - | <1 | 4.5-fold higher than male | - |
| 25 mg/kg | Male | - | <1 | - | 41[6] |
| 100 mg/kg | Female | - | 1-4 | ~8-fold increase from 25 mg/kg | - |
Note: Dashes indicate data not explicitly provided in the cited sources.
Table 3: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs (IV Administration)
| Species | Dose (mg/kg) | t₁/₂ (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) |
| Rat | 1, 2.5, 10 | ~2[2][6] | 23 - 36[2][6] | 2.0 - 2.6[2][6] |
| Dog | 1, 2.5, 10 | ~2[2][6] | 23 - 36[2][6] | 3.4 - 4.9[2][6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume. The molecular weight of this compound is 627.68 g/mol .
-
Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Prepare the vehicle solution. For example, to prepare 10 mL of the vehicle mentioned above, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
Add a small amount of the vehicle to the microcentrifuge tube containing the this compound powder.
-
Vortex the mixture thoroughly to begin dissolving the compound.
-
Sonicate the mixture to aid in dissolution.[7]
-
Gradually add the remaining vehicle to reach the final desired volume, vortexing intermittently.
-
Ensure the final solution is homogenous before administration. Store appropriately based on stability data, though fresh preparation is recommended.
Protocol 2: Oral Gavage Administration in Rodents
Materials:
-
Prepared this compound solution
-
Animal scale
-
Appropriate size gavage needle (e.g., 18-20 gauge, 1.5-2 inches for rats)
-
Syringe (e.g., 1 mL)
-
Experimental animal (e.g., rat)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh the animal to determine the correct volume of the drug solution to administer.
-
Draw the calculated volume of the L-368,899 solution into the syringe.
-
Securely restrain the animal. For rats, this can be done by grasping the animal firmly by the loose skin over the shoulders and neck.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Ensure proper placement in the esophagus and not the trachea. A slight curvature of the needle can help prevent entry into the trachea.
-
Slowly depress the syringe plunger to deliver the solution.
-
Withdraw the gavage needle gently.
-
Monitor the animal for a short period after administration for any signs of distress.
-
Return the animal to its cage.
Experimental Workflow for In Vivo Studies
Caption: General Experimental Workflow for Oral Gavage Administration of L-368,899.
Safety Precautions
Researchers should handle this compound with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines. Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 8. downstate.edu [downstate.edu]
Application Notes and Protocols: L-368,899 Hydrochloride in Behavioral Pharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for the potential management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in behavioral pharmacology for investigating the central roles of oxytocin.[1][3] This document provides detailed application notes and protocols for the use of L-368,899 in studying the effects of oxytocin signaling on behavior, particularly social behaviors.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and activating downstream signaling pathways. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][4] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and various physiological and behavioral responses. By blocking this initial binding step, L-368,899 effectively inhibits oxytocin-mediated signaling.
Visualization of the Signaling Pathway
Caption: Oxytocin signaling pathway and inhibition by L-368,899.
Data Presentation
Binding Affinity and Potency of L-368,899
| Species/Tissue | Parameter | Value (nM) | Reference |
| Rat Uterus | IC₅₀ | 8.9 | [2] |
| Human Uterus | IC₅₀ | 26 | [2] |
| Coyote Brain (OXTR) | Kᵢ | 12.38 | [5][6] |
| Coyote Brain (AVPR1a) | Kᵢ | 511.6 | [5] |
| Human (V1a Receptor) | IC₅₀ | 370 | [7] |
| Human (V2 Receptor) | IC₅₀ | 570 | [7] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.
In Vivo Efficacy of L-368,899 in Rats
| Administration Route | Parameter | Value (mg/kg) | Effect | Reference |
| Intravenous (i.v.) | AD₅₀ | 0.35 | Antagonism of OT-stimulated uterine contractions | [2] |
| Intraduodenal (i.d.) | AD₅₀ | 7 | Inhibition of the contractile effects of OT | [2] |
AD₅₀: The dose required to reduce the response to oxytocin by 50%.
Experimental Protocols
Protocol 1: Social Preference/Avoidance Test in Rodents
This protocol is designed to assess the role of oxytocin in social motivation by administering L-368,899.
1. Materials:
-
This compound (e.g., Tocris, Cat. No. 2641)
-
Vehicle (e.g., sterile saline or a solution of 5% DMSO in 95% saline)[8]
-
Standard three-chamber social approach apparatus
-
Novel conspecific (stranger) animal, enclosed in a wire cage
-
Test subjects (mice or rats)
2. Procedure:
-
Habituation: Acclimate the test subjects to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Behavioral Testing (Three-Chamber Assay):
-
Place the test subject in the center chamber of the apparatus and allow it to explore all three chambers for a 10-minute habituation period.
-
Place a novel, unfamiliar conspecific in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber.
-
Place the test subject back in the center chamber and allow it to explore all three chambers for a 10-minute test period.
-
Record the time spent in each chamber and the time spent interacting with the wire cage containing the novel animal versus the empty cage.
-
-
Data Analysis:
-
Calculate a social preference index as (Time with novel animal - Time with empty cage) / (Total time).
-
Compare the preference indices between the L-368,899-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Investigation of Social Rank in Mice (Tube Test)
This protocol, adapted from descriptions of the tube test, assesses the effect of L-368,899 on social dominance.[9]
1. Materials:
-
This compound
-
Vehicle
-
Clear acrylic tube, slightly larger in diameter than the mice, with a length of approximately 30 cm.
-
Home cages for group-housed male mice.
2. Procedure:
-
Establishment of Social Hierarchy:
-
House male mice in groups of four for at least a week to allow for the natural establishment of a social hierarchy.
-
Conduct baseline tube tests for three consecutive days to confirm a stable hierarchy. In each trial, two mice are released from opposite ends of the tube. The "winner" is the mouse that forces the other to retreat.
-
-
Drug Administration:
-
On the test day, administer L-368,899 (e.g., 10 mg/kg, i.p.) to the first- or second-ranked mouse in the hierarchy.[9] Administer vehicle to control animals.
-
Wait for a 30-minute pre-treatment period.
-
-
Behavioral Testing:
-
Conduct the tube test by pairing the treated mouse with other mice from its home cage.
-
Record the winner and loser of each bout.
-
-
Data Analysis:
-
Analyze whether the administration of L-368,899 alters the social rank of the treated mouse. This can be quantified by changes in the win/loss ratio against other cage mates.
-
Visualization of Experimental Workflow
Caption: General workflow for a behavioral pharmacology experiment.
Concluding Remarks
This compound is a critical pharmacological tool for elucidating the role of the oxytocin system in behavior.[1] Its ability to antagonize central oxytocin receptors following peripheral administration allows for a wide range of in vivo studies.[5][11] The protocols and data presented here provide a foundation for designing and conducting experiments to investigate the multifaceted roles of oxytocin in social cognition and other behavioral processes. Researchers should note that while L-368,899 is highly selective for the oxytocin receptor over vasopressin receptors, careful consideration of dosage and potential off-target effects is always warranted.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] With its ability to cross the blood-brain barrier and its high oral bioavailability, L-368,899 has become a critical pharmacological tool for investigating the central mechanisms of oxytocin.[4] In the field of neuroscience, this antagonist is instrumental in elucidating the role of endogenous oxytocin in complex behaviors, including fear and anxiety. Fear conditioning is a widely used behavioral paradigm to study the acquisition, consolidation, retrieval, and extinction of fear memories. By blocking the action of oxytocin at its receptor, researchers can probe the necessity of oxytocinergic signaling in these distinct phases of fear memory processing.
These application notes provide a comprehensive overview of the use of L-368,899 in fear conditioning experiments, summarizing key quantitative data and detailing experimental protocols from published research.
Data Presentation: Quantitative Effects of L-368,899 on Fear-Related Behaviors
The following tables summarize the quantitative data from studies utilizing L-368,899 to investigate its impact on fear-related behaviors.
Table 1: Systemic Administration of L-368,899 in Fear and Social Avoidance Paradigms
| Species | Behavior Assessed | Dose (mg/kg) | Route | Timing of Administration | Key Findings | Reference |
| Mouse | Social Approach/Avoidance | 1 or 5 | i.p. | 30 minutes before testing | Increased social approach in stressed females; decreased social approach in naive males. | Duque-Wilckens et al., 2018 |
| Mouse | Observational Fear | 5 or 10 | i.p. | Before demonstrator conditioning | Reduced observational fear in familiar male mice.[3][5] | Pisansky et al., 2017 |
| Rat | Spatial Memory (in the context of stress) | 5 | i.p. | 1 hour before oxytocin administration | Inhibited the protective effects of oxytocin on spatial memory retention.[6] | Lee et al., 2015 |
Table 2: Central Administration of L-368,899 in Social Avoidance Paradigms
| Species | Behavior Assessed | Dose (per side) | Infusion Site | Timing of Administration | Key Findings | Reference |
| Mouse | Social Approach/Vigilance | 1 µg | Anteromedial Bed Nucleus of the Stria Terminalis (BNSTam) | 30 minutes before testing | Increased social approach and decreased social vigilance in stressed females. | Duque-Wilckens et al., 2018 |
Experimental Protocols
Protocol 1: Investigation of L-368,899 Effects on Social Fear (Avoidance) in Mice
This protocol is adapted from Duque-Wilckens et al., 2018.
Objective: To determine the effect of systemic and central administration of L-368,899 on social avoidance behavior in mice subjected to social defeat stress.
Materials:
-
This compound
-
Sterile saline
-
Artificial cerebrospinal fluid (aCSF)
-
Male and female California mice
-
Social interaction test apparatus
-
For central administration: Stereotaxic apparatus, infusion pumps, cannulas.
Procedure:
A. Systemic Administration:
-
Social Defeat Stress: Induce social stress in experimental mice as required by the experimental design.
-
Drug Preparation: Dissolve this compound in sterile saline to final concentrations for doses of 1 mg/kg and 5 mg/kg.
-
Administration: 30 minutes prior to the social interaction test, administer L-368,899 solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Social Interaction Test: Place the mouse in the social interaction arena and record behaviors such as time spent in the interaction zone with a novel conspecific.
B. Central Administration:
-
Surgery: Anesthetize mice and stereotaxically implant bilateral guide cannulas aimed at the anteromedial BNST (BNSTam). Allow for a recovery period.
-
Drug Preparation: Dissolve this compound in aCSF to a concentration that allows for the delivery of 1 µg in 200 nl.
-
Infusion: 30 minutes before the social interaction test, infuse 200 nl of L-368,899 solution or vehicle (aCSF) bilaterally into the BNSTam.
-
Social Interaction Test: Conduct the social interaction test as described above.
Data Analysis:
-
Measure the time spent in the interaction zone and other relevant social behaviors (e.g., vigilance).
-
Compare the behavioral outcomes between the L-368,899-treated groups and the vehicle control groups using appropriate statistical tests (e.g., ANOVA, t-test).
Protocol 2: Investigation of L-368,899 Effects on Observational Fear Conditioning in Mice
This protocol is based on the study by Pisansky et al., 2017.
Objective: To assess the role of endogenous oxytocin in the acquisition of observational fear by using L-368,899.
Materials:
-
This compound
-
Sterile saline
-
C57BL/6J mice (observers and demonstrators)
-
A two-chamber observational fear conditioning apparatus
-
Shock generator
Procedure:
-
Habituation: Habituate observer and demonstrator mice to the apparatus.
-
Drug Preparation: Prepare solutions of L-368,899 in sterile saline for doses of 5 mg/kg and 10 mg/kg.
-
Administration: Administer L-368,899 or vehicle (saline) to the observer mice via i.p. injection prior to the observational conditioning session.
-
Observational Fear Conditioning:
-
Place the observer mouse in one chamber and a familiar demonstrator mouse in the adjacent chamber, separated by a transparent partition.
-
Deliver a series of foot shocks to the demonstrator mouse. The observer mouse witnesses the distress of the demonstrator.
-
-
Testing: On the following day, place the observer mouse alone into the conditioning context and measure freezing behavior as an index of fear memory.
Data Analysis:
-
Quantify the percentage of time the observer mice spend freezing during the test session.
-
Compare freezing levels between the L-368,899-treated groups and the vehicle-treated group.
Protocol 3: General Cued and Contextual Fear Conditioning
While specific studies detailing the use of L-368,899 in all phases of classical fear conditioning are not as readily available in the provided search results, the following represents a general protocol into which the antagonist can be incorporated.
Objective: To investigate the effect of L-368,899 on the acquisition, consolidation, retrieval, or extinction of cued and contextual fear memory.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Rodents (mice or rats)
-
Fear conditioning chambers equipped with a grid floor for foot shock and a sound generator for the auditory cue.
Procedure:
A. Acquisition:
-
Administration: Administer L-368,899 or vehicle at the desired dose and route (e.g., 5-10 mg/kg, i.p.) 30 minutes before the conditioning session.
-
Conditioning:
-
Place the animal in the conditioning chamber.
-
After a baseline period, present a neutral conditioned stimulus (CS), such as a tone.
-
Co-terminate the CS with a mild foot shock, the unconditioned stimulus (US).
-
Repeat CS-US pairings as per the experimental design.
-
-
Testing (24 hours later):
-
Contextual Fear: Place the animal back into the original conditioning chamber and measure freezing behavior.
-
Cued Fear: Place the animal in a novel context and, after a baseline period, present the CS (tone) and measure freezing.
-
B. Consolidation:
-
Conditioning: Conduct the fear conditioning session as described above without any prior drug administration.
-
Administration: Immediately after the conditioning session, administer L-368,899 or vehicle.
-
Testing (24 hours later): Test for contextual and cued fear as described above.
C. Retrieval:
-
Conditioning: Conduct the fear conditioning session.
-
Administration: 24 hours later, administer L-368,899 or vehicle 30 minutes before the memory retrieval test.
-
Testing: Test for contextual and cued fear.
D. Extinction:
-
Conditioning: Conduct the fear conditioning session.
-
Extinction Training (24 hours later):
-
Administer L-368,899 or vehicle 30 minutes before the extinction session.
-
Repeatedly present the CS (for cued extinction in a novel context) or expose the animal to the conditioning context (for contextual extinction) in the absence of the US.
-
-
Extinction Recall (24 hours later): Test for fear memory to assess the retention of extinction learning.
Data Analysis:
-
For all phases, the primary dependent variable is the percentage of time spent freezing.
-
Compare freezing behavior between L-368,899 and vehicle groups to determine the effect of OTR blockade on the specific phase of fear memory.
Mandatory Visualizations
Caption: Experimental workflows for investigating the effects of L-368,899 on different phases of fear memory.
Caption: Simplified signaling pathway of the oxytocin receptor and the antagonistic action of L-368,899.
Concluding Remarks
This compound is an indispensable tool for dissecting the role of the oxytocin system in fear memory processes. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding how endogenous oxytocin modulates the acquisition, consolidation, retrieval, and extinction of fear. Researchers should carefully consider the timing of administration to target specific memory phases. The variations in effects observed across different paradigms (e.g., classical vs. social fear) highlight the complex and context-dependent nature of oxytocin's role in fear-related behaviors, warranting further investigation.
References
- 1. Oxytocin facilitates adaptive fear and attenuates anxiety responses in animal models and human studies - potential interaction with the corticotropin releasing factor (CRF) system in the bed nucleus of the stria terminalis (BNST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin Promotes Accurate Fear Discrimination and Adaptive Defensive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin - Wikipedia [en.wikipedia.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Oxytocin Modulates Neural Circuitry for Social Cognition and Fear in Humans | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for L-368,899 Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier and its high oral bioavailability make it a valuable pharmacological tool for investigating the diverse physiological roles of the oxytocin system, both in the periphery and the central nervous system. In the field of electrophysiology, L-368,899 is instrumental in dissecting the specific contributions of oxytocin receptor activation to neuronal excitability, synaptic transmission, and ion channel function. These application notes provide detailed protocols for the use of this compound in electrophysiological studies on dorsal root ganglion (DRG) neurons and hippocampal CA2 pyramidal neurons.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The primary signaling pathway of the OTR is coupling to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), modulating various cellular processes, including neuronal excitability.
Quantitative Data
The following tables summarize the binding affinities and pharmacokinetic properties of this compound.
Table 1: Receptor Binding Affinity of L-368,899
| Receptor | Species | Tissue | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 | |
| Oxytocin Receptor | Human | Uterus | 26 | |
| Vasopressin V1a Receptor | Human | Liver | 370 | |
| Vasopressin V2 Receptor | Human | Kidney | 570 | |
| Oxytocin Receptor | Coyote | Brain | 12.38 (Ki) | |
| Vasopressin V1a Receptor | Coyote | Brain | 511.6 (Ki) |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Dose (mg/kg) | Route | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (liters/kg) | Oral Bioavailability (%) | Reference |
| Rat | 1, 2.5, 10 | IV | ~2 | 23-36 | 2.0-2.6 | - | |
| Dog | 1, 2.5, 10 | IV | ~2 | 23-36 | 3.4-4.9 | - | |
| Rat (female) | 5 | Oral | - | - | - | 14 | |
| Rat (male) | 5 | Oral | - | - | - | 18 | |
| Rat (female) | 25 | Oral | - | - | - | 17 | |
| Rat (male) | 25 | Oral | - | - | - | 41 |
Signaling Pathway and Experimental Workflow
Oxytocin Receptor Signaling Pathway Blockade by L-368,899
Caption: OTR signaling cascade and its inhibition by L-368,899.
General Electrophysiology Experimental Workflow
Caption: Workflow for studying L-368,899 effects on oxytocin-mediated responses.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to investigate the role of oxytocin receptors in modulating ion channel activity in sensory neurons, using L-368,899 as a selective antagonist. A key application is to determine if observed effects of oxytocin on currents, such as those from acid-sensing ion channels (ASICs), are mediated by the OTR.
1. Preparation of DRG Neurons:
-
Isolate DRGs from rodents following established and ethically approved procedures.
-
Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.
-
Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours before recording.
2. Solutions:
-
External Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
-
L-368,899 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
Oxytocin Stock Solution: Prepare a 1 mM stock solution in sterile water. Store at -20°C. Dilute to the final working concentration in the external solution.
3. Electrophysiological Recording:
-
Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with ACSF at room temperature.
-
Obtain whole-cell patch-clamp recordings from small- to medium-diameter neurons (typically nociceptors) using borosilicate glass pipettes (3-5 MΩ).
-
Record membrane currents in voltage-clamp mode or membrane potential in current-clamp mode.
4. Experimental Procedure:
-
Establish a stable whole-cell recording and record baseline activity.
-
To study the effect on ASICs, apply a rapid drop in extracellular pH (e.g., from 7.4 to 6.0) to evoke an inward current.
-
Bath apply oxytocin (e.g., 1 µM) and repeat the acid stimulation to observe any modulation of the ASIC current.
-
After washing out the oxytocin, pre-incubate the neuron with this compound (e.g., 1-10 µM) for 5-10 minutes.
-
Co-apply oxytocin and L-368,899 and repeat the acid stimulation. The blockade of the oxytocin effect by L-368,899 would indicate that the modulation is OTR-dependent. One study demonstrated that L-368,899 did not block the oxytocin-induced inhibition of ASIC currents, suggesting the effect was not mediated by the oxytocin receptor.
Protocol 2: Whole-Cell Patch-Clamp Recordings from Hippocampal CA2 Pyramidal Neurons in Brain Slices
This protocol is for investigating the role of oxytocin receptors in modulating the intrinsic excitability and synaptic plasticity of CA2 pyramidal neurons. L-368,899 is used to confirm that the effects of oxytocin are mediated by OTRs.
1. Preparation of Hippocampal Slices:
-
Anesthetize and decapitate a rodent according to an approved protocol.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (e.g., a sucrose-based ACSF).
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated ACSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Solutions:
-
ACSF: (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2; saturated with 95% O2, 5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine; pH 7.2-7.3.
-
L-368,899 Stock Solution: 10 mM in DMSO.
-
Oxytocin Stock Solution: 1 mM in water.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
-
Visualize CA2 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain whole-cell patch-clamp recordings from the soma of CA2 pyramidal neurons.
4. Experimental Procedure:
-
In current-clamp mode, measure intrinsic properties such as resting membrane potential, input resistance, and firing pattern in response to depolarizing current injections.
-
Bath apply oxytocin (e.g., 100 nM - 1 µM) and re-assess the intrinsic properties. Oxytocin has been shown to depolarize and increase the excitability of CA2 neurons.
-
After washout, pre-incubate the slice with this compound (e.g., 1-10 µM) for 10-15 minutes.
-
Co-apply oxytocin and L-368,899 and record the neuronal activity. Successful antagonism by L-368,899 will prevent the oxytocin-induced changes in excitability.
-
In voltage-clamp mode, synaptic currents (e.g., EPSCs or IPSCs) can be evoked by stimulating afferent pathways. The modulatory effect of oxytocin on synaptic transmission and its blockade by L-368,899 can be investigated.
Data Analysis and Interpretation
The primary outcome of using L-368,899 in these electrophysiology experiments is the attenuation or complete blockade of oxytocin-induced effects. Data to be analyzed may include:
-
Changes in holding current or resting membrane potential.
-
Alterations in action potential firing frequency, threshold, or waveform.
-
Modulation of the amplitude, frequency, or kinetics of synaptic currents (EPSCs/IPSCs).
-
Changes in the amplitude or kinetics of ion channel currents (e.g., ASIC currents).
Statistical analysis should be performed to compare the effects of oxytocin in the absence and presence of L-368,899. A significant reduction in the oxytocin-mediated effect upon co-application of L-368,899 provides strong evidence for the involvement of the oxytocin receptor.
Conclusion
This compound is a critical tool for elucidating the specific roles of the oxytocin system in modulating neuronal function. Its high selectivity for the oxytocin receptor allows researchers to confidently attribute observed effects to this specific signaling pathway. The protocols outlined above provide a framework for utilizing L-368,899 in electrophysiological studies to advance our understanding of oxytocinergic signaling in the nervous system.
Application Notes and Protocols: L-368,899 Hydrochloride for In Vitro Uterine Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). As a competitive antagonist, it binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascades that lead to uterine contractions. This property makes L-368,899 an invaluable pharmacological tool for studying the physiological and behavioral roles of the oxytocin system, particularly in the context of parturition and preterm labor. These application notes provide a comprehensive overview of this compound's mechanism of action and a detailed protocol for its use in in vitro uterine contraction assays.
Mechanism of Action
This compound exerts its effects by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light-chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent myometrial contraction. This compound, by blocking the initial binding of oxytocin, inhibits this entire signaling cascade.
Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by L-368,899
Caption: Oxytocin signaling pathway and the inhibitory action of L-368,899.
Quantitative Data
The potency of this compound has been determined in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Potency of L-368,899
| Species/Tissue | Parameter | Value (nM) | Reference(s) |
| Rat Uterus | IC₅₀ | 8.9 | |
| Human Uterus | IC₅₀ | 26 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of L-368,899 required to inhibit the response to oxytocin by 50%.
Table 2: Receptor Selectivity of L-368,899
| Receptor | Parameter | Value (nM) | Reference(s) |
| Vasopressin V₁ₐ | IC₅₀ | 370 | |
| Vasopressin V₂ | IC₅₀ | 570 | |
| Human Liver VP | IC₅₀ | 510 | |
| Human Kidney VP | IC₅₀ | 960 | |
| Rat Liver VP | IC₅₀ | 890 | |
| Rat Kidney VP | IC₅₀ | 2400 |
This data demonstrates that L-368,899 is significantly more selective for the oxytocin receptor over vasopressin receptors.
Table 3: In Vivo Efficacy of L-368,899 in Rats
| Administration Route | Parameter | Value (mg/kg) | Reference(s) |
| Intravenous (i.v.) | AD₅₀ | 0.35 | |
| Intraduodenal (i.d.) | AD₅₀ | 7 |
AD₅₀ is the dose of L-368,899 required to reduce the response to oxytocin by 50%.
Experimental Protocols
In Vitro Uterine Contraction Assay Using an Organ Bath
This protocol details the methodology for assessing the inhibitory effect of this compound on oxytocin-induced contractions of isolated uterine tissue strips.
Materials and Reagents:
-
Uterine tissue (e.g., from rats or human biopsies)
-
This compound
-
Oxytocin
-
Physiological Saline Solution (PSS), e.g., Krebs solution
-
Distilled water
-
95% O₂ / 5% CO₂ gas mixture
-
Organ bath system with isometric force transducers
-
Data acquisition system
Experimental Workflow:
Caption: Experimental workflow for the in vitro uterine contraction assay.
Procedure:
-
Tissue Preparation:
-
Obtain fresh uterine tissue biopsies. For human tissue, this is often from women undergoing cesarean sections with informed consent.
-
Place the tissue in cold, oxygenated PSS.
-
Dissect the myometrium into longitudinal strips of approximately 10 x 2 x 2 mm.
-
-
Mounting the Tissue:
-
Mount each strip vertically in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply a resting tension to the tissue strips (e.g., 1-2 g) and allow them to equilibrate for at least 60 minutes.
-
During equilibration, wash the tissues with fresh PSS every 15-20 minutes.
-
The tissue should begin to exhibit spontaneous, rhythmic contractions.
-
-
Establishing a Baseline:
-
Once contractions are stable, record a baseline period of activity for 20-30 minutes.
-
To induce contractions that more closely resemble labor, a submaximal concentration of oxytocin can be added to the bath to achieve a consistent pattern of contractions.
-
-
Application of this compound:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO, depending on solubility data for the specific batch).
-
Add L-368,899 to the organ bath at the desired concentration(s). It is recommended to perform a cumulative concentration-response curve.
-
Allow the tissue to incubate with L-368,899 for a predetermined period (e.g., 20-30 minutes) to allow for receptor binding.
-
-
Oxytocin Challenge:
-
After incubation with L-368,899, add oxytocin to the bath in a cumulative, concentration-dependent manner.
-
Record the contractile response at each concentration of oxytocin.
-
-
Data Analysis:
-
Measure the amplitude (force), frequency, and duration of the uterine contractions.
-
The contractile activity can be quantified by calculating the area under the curve (AUC).
-
Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of L-368,899.
-
From these curves, calculate the IC₅₀ of L-368,899, which is the concentration that produces a 50% inhibition of the maximal oxytocin-induced contraction.
-
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its utility in in vitro uterine contraction assays allows for the detailed investigation of oxytocin-mediated physiological processes and the screening of potential tocolytic agents. The provided protocols and data serve as a comprehensive resource for researchers employing L-368,899 in their studies.
Application Notes and Protocols: L-368,899 Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][4] As a selective OTR antagonist, it competitively blocks the receptor, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[1] L-368,899 is characterized by its ability to cross the blood-brain barrier, making it suitable for studies involving both the central nervous system and peripheral tissues.[1][4] These notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo applications.
Chemical and Physical Properties
This compound is a solid substance with good solubility in both aqueous solutions and organic solvents like DMSO.[5] Proper storage is crucial for maintaining its stability; it should be stored at -20°C, where it can remain stable for at least four years.[5]
Quantitative Data Summary
The following table summarizes the key binding affinities and pharmacokinetic parameters of L-368,899.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus (OTR) | 8.9 nM | [2][5] |
| Human Uterus (OTR) | 26 nM | [2][5] | |
| Vasopressin V1a Receptor | 370 nM | [3][5] | |
| Vasopressin V2 Receptor | 570 nM | [3][5] | |
| Selectivity | OTR vs. V1a/V2 Receptors | > 40-fold | [3] |
| Binding Affinity (Kᵢ) | Coyote (OTR) | 12.38 nM | [4] |
| In Vivo Efficacy (ED₅₀) | Rat (Uterine Contraction) | 0.35 mg/kg (i.v.) | [5] |
| Half-life (t₁/₂) | Rat & Dog (i.v.) | ~ 2 hours | [2][6] |
| Oral Bioavailability | Rat (female, 5 mg/kg) | 14% | [2][6] |
| Rat (male, 5 mg/kg) | 18% | [2][6] | |
| Solubility | Water | up to 100 mM (59.12 mg/mL) | [3] |
| DMSO | up to 100 mM (59.12 mg/mL) | [3] | |
| Molecular Weight | Dihydrochloride Salt | 627.68 g/mol | [3] |
| Monohydrochloride Salt | 591.2 g/mol | [5] |
Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific information on the product's Certificate of Analysis for precise calculations.[3]
Signaling Pathway Inhibition
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway activated by oxytocin involves the Gq/11 family of G-proteins, leading to a cascade of intracellular events that mediate its physiological effects.[1][7] By blocking oxytocin binding, L-368,899 prevents the activation of this pathway.
Caption: Oxytocin receptor signaling and inhibition by L-368,899.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored and later diluted for various experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine Molecular Weight: Use the batch-specific molecular weight provided on the vial or Certificate of Analysis. For this example, a molecular weight of 627.68 g/mol is used.[3]
-
Calculation for a 10 mM Stock Solution:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 627.68 g/mol * (1000 mg / 1 g) = 6.28 mg
-
-
-
Preparation:
-
Aseptically weigh out 6.28 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming or sonication can be applied.[8]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[2]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[2]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution for use in cell-based assays or receptor binding studies.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate assay buffer (e.g., PBS, HBSS)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution using the appropriate assay buffer to achieve the desired final concentrations for your experiment.
-
Example: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in assay buffer (e.g., add 1 µL of stock to 999 µL of buffer).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts. Calculate the required dilution factor accordingly.
-
Use Immediately: Use the freshly prepared working solutions immediately for the best results.
Protocol 3: Preparation of Formulation for In Vivo Administration
This compound can be administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), or intramuscular (i.m.) injection.[4][6][9] The choice of vehicle is critical for ensuring solubility and bioavailability.
Option A: Saline-Based Formulation (for i.p. injection)
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the total mass of L-368,899 needed based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals.[9]
-
Dissolution: Dissolve the L-368,899 powder directly in sterile saline to the desired final concentration.[9]
-
Ensure Sterility: Perform all steps under sterile conditions to prepare the final injectable solution.
-
Administration: Administer the solution to the animals via the chosen route (e.g., intraperitoneally).
Option B: Co-Solvent Formulation (for enhanced solubility)
For higher concentrations or to improve stability, a co-solvent system may be necessary.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or PBS
Procedure (Example Formulation: 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline): [8]
-
Prepare Mother Liquor: Dissolve the required mass of L-368,899 in DMSO to create a concentrated mother liquor.
-
Add Co-solvents:
-
To the DMSO mother liquor, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add the required volume of Tween 80 and mix again until clear.
-
-
Add Aqueous Component: Slowly add the sterile saline or PBS to the organic mixture while vortexing to reach the final volume.
-
Final Solution: The resulting clear solution is ready for in vivo administration. This method should be adapted and validated based on the specific experimental requirements and route of administration.
Example Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of L-368,899 in an in vivo model, such as the inhibition of oxytocin-induced uterine contractions in an anesthetized rat.[1]
Caption: General workflow for an in vivo uterine contraction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 9. biorxiv.org [biorxiv.org]
L-368,899 Hydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially explored for its potential in managing preterm labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system. Its ability to cross the blood-brain barrier makes it suitable for studying the central nervous system effects of oxytocin receptor blockade. This document provides detailed application notes, experimental protocols, and purchasing information for this compound.
Purchasing Information
This compound is available from several reputable suppliers for research purposes. It is important to note that this product is not for human or veterinary use.
Potential Suppliers:
-
Tocris Bioscience
-
MedchemExpress
-
Cayman Chemical
-
Santa Cruz Biotechnology (SCBT)
-
R&D Systems
-
TargetMol
-
Sapphire North America (distributor for Cayman Chemical)
-
Benchchem
When purchasing, it is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound. Purity is typically ≥97% as determined by HPLC.
Physicochemical and Handling Properties
| Property | Value | Source |
| Molecular Weight | 591.22 g/mol (hydrochloride salt) | |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂・HCl | |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Store at -20°C. The powder is stable for up to 3 years at -20°C. Stock solutions in solvent can be stored at -80°C for up to 1 year. |
Stock Solution Preparation:
For a 10 mM stock solution, dissolve 5.91 mg of this compound in 1 mL of DMSO or water. Sonication may be required to aid dissolution. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits these signaling pathways.
Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Quantitative Data
L-368,899 exhibits high affinity and selectivity for the oxytocin receptor. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Binding Affinity (IC₅₀)
| Receptor | Species/Tissue | IC₅₀ (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 | |
| Oxytocin Receptor | Human Uterus | 26 | |
| Vasopressin V₁ₐ Receptor | Human Liver | 510 | |
| Vasopressin V₁ₐ Receptor | Rat Liver | 890 | |
| Vasopressin V₂ Receptor | Human Kidney | 960 | |
| Vasopressin V₂ Receptor | Rat Kidney | 2400 |
Table 2: In Vivo Efficacy (AD₅₀/ED₅₀)
| Assay | Species | Route | AD₅₀/ED₅₀ (mg/kg) | Reference |
| Inhibition of Oxytocin-induced Uterine Contractions | Rat | i.v. | 0.35 | |
| Inhibition of Oxytocin-induced Uterine Contractions | Rat | i.d. | 7 |
Table 3: Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Route | Bioavailability | t₁/₂ (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Reference |
| 5 | p.o. | 14% (female), 18% (male) | ~2 | 23-36 | 2.0-2.6 (dog) | |
| 25 | p.o. | 17% (female), 41% (male) | ~2 | 23-36 | 3.4-4.9 (dog) | |
| Not specified | i.v. | - | ~2 | 23-36 | 2.0-2.6 (dog), 3.4-4.9 (dog) |
Experimental Protocols
Competitive Binding Autoradiography
This protocol is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.
Materials:
-
Frozen brain or tissue sections (e.g., coyote brain, 20 µm thickness) mounted on microscope slides.
-
Radioligand for OTR (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris buffer with 2% MgCl₂, pH 7.4).
-
0.1% paraformaldehyde in PBS.
-
Phosphor imaging screens or autoradiography film.
Procedure:
-
Tissue Preparation: Thaw slide-mounted tissue sections at room temperature for 1 hour. Briefly fix in 0.1% paraformaldehyde and rinse twice in Tris buffer.
-
Incubation: Co-incubate slides for 1 hour in binding buffer containing a constant concentration of radioligand (e.g., 50 pM ¹²⁵I-OVTA) and varying concentrations of L-368,899 (e.g., 0.1 pM to 10 µM).
-
Washing: Remove unbound radioligand by washing the slides twice for 10 minutes each in wash buffer, followed by a brief dip in distilled water.
-
Drying and Exposure: Air dry the slides and expose them to a phosphor imaging screen or autoradiography film in the dark.
-
Data Analysis: Quantify the density of the radioactive signal. Generate a competition curve by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Figure 2: Workflow for Competitive Binding Autoradiography.
In Vivo Uterine Contraction Assay
This assay assesses the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.
Materials:
-
Anesthetized female rats.
-
This compound solution for administration (e.g., i.v. bolus).
-
Oxytocin solution.
-
Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula).
Procedure:
-
Surgical Preparation: Anesthetize the rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Antagonist Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.
Figure 3: Experimental Workflow for In Vivo Uterine Contraction Assay.
Conclusion
This compound is a well-characterized and selective antagonist of the oxytocin receptor. Its utility in both in vitro and in vivo studies makes it a critical tool for researchers investigating the multifaceted roles of the oxytocin system in physiology and behavior. The data and protocols provided here offer a comprehensive guide for the effective use of this compound in a research setting.
L-368,899 Hydrochloride: Application Notes and Protocols for Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Originally developed for its potential to prevent premature labor, it has become an invaluable pharmacological tool in central nervous system (CNS) research. Its ability to cross the blood-brain barrier allows for the investigation of the diverse physiological and behavioral roles of the oxytocin system through systemic administration. This compound is particularly useful for studying the involvement of oxytocin in social behaviors.
This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its use in CNS research.
Mechanism of Action
The primary mechanism of action of this compound is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins. Blockade of OTR activation by L-368,899 inhibits the subsequent activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately blocks the release of intracellular calcium and the physiological responses triggered by oxytocin.
Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Quantitative Data
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the oxytocin receptor and significant selectivity over vasopressin receptors. The following tables summarize key binding data.
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Rat Uterus | OTR | IC50 | 8.9 | |
| Human Uterus | OTR | IC50 | 26 | |
| Coyote Brain | OTR | Ki | 12.38 | |
| Human Liver | V1a | IC50 | 510 | |
| Human Kidney | V2 | IC50 | 960 | |
| Rat Liver | V1a | IC50 | 890 | |
| Rat Kidney | V2 | IC50 | 2400 | |
| Coyote Brain | AVPR1a | Ki | 511.6 |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
Pharmacokinetic Properties
The pharmacokinetic profile of L-368,899 has been characterized in several species, highlighting its systemic availability and CNS penetration.
| Species | Route of Administration | Dose | Key Findings | Reference |
| Rat | Intravenous (IV) | 1, 2.5, 10 mg/kg | t1/2 of ~2 hours; Plasma clearance of 23-36 ml/min/kg. | |
| Dog | Intravenous (IV) | 1, 2.5, 10 mg/kg | t1/2 of ~2 hours; Plasma clearance of 23-36 ml/min/kg. | |
| Rat | Oral | 5, 25 mg/kg | Oral bioavailability of 14-18% at 5 mg/kg and 17-41% at 25 mg/kg. | |
| Coyote | Intramuscular (IM) | 3 mg/kg | Peaked in cerebrospinal fluid (CSF) at 15 to 30 minutes post-injection. | |
| Rhesus Monkey | Intravenous (IV) | 1 mg/kg | Detected in CSF and accumulated in limbic brain areas including the hypothalamus, septum, and amygdala. |
Experimental Protocols
In Vitro Competitive Binding Autoradiography
This protocol is designed to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor in brain tissue sections.
Figure 2: Workflow for Competitive Binding Autoradiography.
Methodology:
-
Tissue Preparation:
-
Rapidly extract and freeze brain tissue from the species of interest.
-
Using a cryostat, cut 20 µm thick coronal sections of the brain region of interest.
-
Mount the tissue sections onto gelatin-coated microscope slides and store at -80°C until use.
-
-
Competitive Binding Assay:
-
Thaw and pre-incubate the slides in assay buffer.
-
Incubate the slides in a solution containing a constant concentration of a radiolabeled OTR agonist (e.g., 125I-ornithine vasotocin (B1584283) analog) and increasing concentrations of L-368,899.
-
To determine non-specific binding, incubate a set of slides with the radioligand and a high concentration of unlabeled oxytocin.
-
-
Washing and Detection:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Briefly rinse in distilled water to remove buffer salts.
-
Appose the dried slides to a phosphor imaging screen.
-
-
Data Analysis:
-
Quantify the optical density of the radioactive signal using appropriate software.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the L-368,899 concentration.
-
Calculate the IC50 value from the competition curve and convert it to the Ki value using the Cheng-Prusoff equation.
-
In Vivo CNS Behavioral Studies
This protocol provides a general framework for investigating the effects of systemically administered L-368,899 on social behavior in animal models.
Figure 3: Experimental Workflow for In Vivo CNS Behavioral Studies.
Methodology:
-
Animal and Drug Preparation:
-
Habituate the experimental animals (e.g., mice, prairie voles) to the testing environment to reduce stress-induced behavioral changes.
-
Dissolve this compound in a sterile vehicle solution (e.g., saline) to the desired concentration.
-
-
Drug Administration:
-
Administer L-368,899 or a vehicle control via the chosen route (e.g., intraperitoneal injection at 3-10 mg/kg).
-
Allow a predetermined time for the drug to reach peak levels in the CNS (e.g., 20-30 minutes post-injection).
-
-
Behavioral Assay:
-
Conduct the selected social behavior paradigm. Examples include:
-
Social Interaction Test: Measure the time the subject animal spends interacting with a novel conspecific.
-
Partner Preference Test: In monogamous species, assess the time spent in proximity to a familiar partner versus a novel individual.
-
-
-
Data Analysis:
-
Video record the behavioral sessions and score the relevant parameters (e.g., duration of social contact, frequency of specific social behaviors).
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the behavioral outcomes between the L-368,899-treated and vehicle-treated groups.
-
Conclusion
This compound is a well-characterized and selective antagonist of the oxytocin receptor, making it a powerful tool for CNS research. Its ability to be administered systemically and penetrate the brain allows for the investigation of the central oxytocinergic system's role in a variety of behaviors. The data and protocols provided here offer a foundation for researchers to effectively utilize L-368,899 in their studies. When using this compound, it is important to consider its pharmacokinetics in the chosen species and to include appropriate vehicle controls in all experiments. Acknowledging its potential, albeit lower, affinity for vasopressin receptors is also crucial for the accurate interpretation of results.
Troubleshooting & Optimization
L-368,899 hydrochloride solubility in water and DMSO
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.
Q2: What is the maximum solubility of this compound in these solvents?
A2: The maximum reported solubility is approximately 100 mM in both DMSO and water. For more detailed solubility data, please refer to the table below.
Q3: Are there any special considerations when preparing aqueous solutions?
A3: Yes, it is recommended not to store aqueous solutions for more than one day. For long-term storage, it is advisable to prepare stock solutions in DMSO. If you are using water as the solvent for your stock solution, it should be diluted to the working concentration, filter-sterilized using a 0.22 μm filter, and used promptly.
Q4: How should I store the solid compound and prepared stock solutions?
A4: The solid powder should be stored at -20°C for long-term stability (up to 3 years). Prepared stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 - 169.14 mM | ~100 mg/mL | Sonication may be required to achieve complete dissolution. |
| Water | 100 mM | ~5 mg/mL | Sonication and gentle warming (up to 60°C) may be necessary. Aqueous solutions are not recommended for long-term storage. |
Troubleshooting Guide
Problem: The compound is not fully dissolving in the solvent.
-
Solution Workflow:
Troubleshooting workflow for dissolving this compound.
Problem: The prepared solution appears cloudy or has precipitates after storage.
-
Possible Cause: The compound may have come out of solution, especially if stored at a lower temperature than it was prepared at, or if the storage duration has exceeded recommendations. Aqueous solutions are particularly prone to this.
-
Solution:
-
Gently warm the solution and sonicate to try and redissolve the precipitate.
-
If the precipitate does not dissolve, it may indicate degradation or contamination. It is recommended to prepare a fresh stock solution.
-
To avoid this in the future, ensure stock solutions are aliquoted and stored correctly. Avoid repeated freeze-thaw cycles.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (assuming a molecular weight of 591.23 g/mol ), you would need 5.91 mg.
-
Solvent Addition: Add the calculated amount of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution briefly. If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of an In Vivo Formulation
For in vivo experiments, a common formulation involves a co-solvent system. An example protocol is provided below.
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Co-solvent Mixture: In a sterile tube, sequentially add the following, ensuring the solution is clear after each addition:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Final Concentration: This will result in a final concentration of 5 mg/mL. It is recommended to prepare this formulation fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Workflow for preparing an in vivo formulation.
L-368,899 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: The recommended storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent. For long-term storage, it is crucial to keep the compound in a dry, dark environment.[1]
-
Solid Form: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The product is generally stable for several weeks at room temperature, which is sufficient for shipping purposes.[1]
-
In Solvent: Once dissolved, stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[3] It is critical to keep the container tightly sealed and protected from moisture.[3]
Q2: What is the shelf life and stability of this compound?
A: The stability of this compound is dependent on its form (solid vs. solution) and the storage temperature. When stored as a solid at -20°C, it has a stability of at least 4 years.[4] Stock solutions are stable for up to 2 years at -80°C or 1 year at -20°C.[3]
Quantitative Stability Data Summary
| Form | Storage Temperature | Stability Period |
| Solid (Powder) | -20°C | ≥ 4 years[4] |
| Solid (Powder) | -20°C | 3 years[2] |
| Solid (Powder) | 0 - 4°C | Short term (days to weeks)[1] |
| In Solvent | -80°C | 2 years[3] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 year[3] |
Q3: What are the best solvents for dissolving this compound?
A: this compound is soluble in both aqueous and organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and water are commonly used.[4][5][6]
-
DMSO: Soluble up to 100 mg/mL (169.14 mM) or 100 mM.[2][3][4] It is noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is recommended.[3]
-
Water: Soluble up to 100 mM[4][5][6] or at lower concentrations such as 5 mg/mL (8.46 mM)[3] and 2 mg/mL (3.38 mM).[2]
-
In Vivo Formulations: A common vehicle for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, in which the compound is soluble up to 5 mg/mL (8.46 mM).[2]
Quantitative Solubility Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 100 mg/mL[2][3] | 100 mM or 169.14 mM[2][3][4][5][6] |
| Water | 59.12 mg/mL[6] | 100 mM[4][5][6] |
| Water | 5 mg/mL[3] | 8.46 mM[3] |
| Water | 2 mg/mL[2] | 3.38 mM[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL[2] | 8.46 mM[2] |
Troubleshooting Guide
Problem: The compound won't dissolve or has precipitated out of solution.
-
Cause 1: Incorrect Solvent or Concentration. The concentration may be too high for the chosen solvent.
-
Solution: Refer to the solubility table above. Ensure you are using an appropriate solvent and not exceeding the maximum recommended concentration. For in vivo studies, a specific formulation may be required.[2]
-
-
Cause 2: Low Temperature. The compound may have precipitated due to storage at a low temperature.
-
Cause 3: Hygroscopic DMSO. The quality of the DMSO can affect solubility.
-
Solution: Use newly opened, high-purity DMSO, as absorbed moisture can significantly impact the solubility of the product.[3]
-
Problem: Inconsistent experimental results.
-
Cause 1: Solution Instability. Working solutions, especially for in vivo experiments, may not be stable for long periods.
-
Solution: It is highly recommended to prepare fresh working solutions for in vivo experiments and use them on the same day to ensure reliable results.[3]
-
-
Cause 2: Improper Storage. Long-term storage of stock solutions at incorrect temperatures can lead to degradation.
-
Solution: Always store stock solutions at -80°C or -20°C in tightly sealed containers, away from moisture, to maintain their integrity.[3]
-
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol is based on recommendations for preparing stock solutions for in vitro and in vivo use.
-
Weighing: Accurately weigh the required amount of this compound solid powder in a sterile container.
-
Solvent Addition: Add the desired solvent (e.g., DMSO, water) to the solid. For example, to prepare a 100 mM stock solution in DMSO, add the appropriate volume of DMSO.
-
Dissolution: If the compound does not dissolve immediately, use sonication to aid the process.[2] For aqueous solutions, gentle warming and heating up to 60°C can be applied.[3]
-
Storage: Once fully dissolved, the clarified stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored under the recommended conditions (-80°C for 2 years; -20°C for 1 year).[3]
Protocol 2: Preparation of an In Vivo Working Solution
This protocol describes the preparation of a formulation suitable for animal experiments.
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO as described in Protocol 1.
-
Solvent Vehicle Preparation: Prepare the final solvent vehicle. A common vehicle consists of 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
Dilution: Add the DMSO stock solution to the vehicle to achieve the final desired concentration and a final DMSO percentage of 10%.[2] The solvents should be added one by one.[3]
-
Final Dissolution: If any precipitation or phase separation occurs, use sonication to ensure the final solution is homogeneous.[2]
-
Use: It is strongly recommended to prepare this working solution freshly on the day of the experiment.[3]
Visual Guides
References
minimizing non-specific binding of L-368,899 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist. Find troubleshooting guides and frequently asked questions (FAQs) to address common challenges during your experiments, with a focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]
Q2: What are the common applications of this compound in research?
This compound is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.[1][3] Common applications include:
-
Preclinical studies on preterm labor: By inhibiting oxytocin-induced uterine contractions.[1][4]
-
Neuroscience research: To investigate the role of oxytocin in social behaviors such as pair bonding, social interaction, and maternal behavior.[3][5]
Q3: What is non-specific binding and why is it a concern when using this compound?
Non-specific binding refers to the binding of this compound to sites other than the oxytocin receptor, such as other receptors, proteins, or even the experimental apparatus (e.g., plasticware). High non-specific binding can obscure the specific signal from the oxytocin receptor, leading to inaccurate data and misinterpretation of results. It is a common challenge in radioligand binding assays and other experiments aiming to characterize the specific effects of a compound.
Q4: How can I determine the level of non-specific binding in my experiment?
Non-specific binding is typically determined by measuring the binding of radiolabeled L-368,899 in the presence of a high concentration of a non-radiolabeled competitor that also binds to the oxytocin receptor. This competitor will displace the radiolabeled ligand from the specific binding sites (the oxytocin receptors). Therefore, any remaining bound radioactivity is considered non-specific.
Troubleshooting Guides: Minimizing Non-specific Binding
High non-specific binding can be a significant issue in experiments involving this compound. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experimental conditions.
| Potential Cause | Explanation | Recommended Solution(s) |
| Suboptimal Blocking Agents | Inadequate blocking of non-target sites can lead to high background signal. | Use an appropriate blocking agent such as Bovine Serum Albumin (BSA) at an optimized concentration (typically 0.1% to 1%).[6] Test a range of concentrations to find the optimal balance between reducing non-specific binding and not interfering with specific binding. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the assay buffer can influence electrostatic interactions that contribute to non-specific binding. | Optimize the pH and ionic strength of your buffer.[6] Conduct pilot experiments with varying pH levels and salt concentrations (e.g., NaCl) to identify conditions that minimize non-specific binding. |
| High Radioligand Concentration | Using too high a concentration of radiolabeled L-368,899 can lead to increased binding to low-affinity, non-saturable sites. | Use the lowest concentration of radioligand that still provides a robust specific signal. Ideally, the concentration should be at or below the Kd (dissociation constant) for the oxytocin receptor.[7] |
| Suboptimal Incubation Time and Temperature | Prolonged incubation times or inappropriate temperatures can increase non-specific binding. | Determine the optimal incubation time to reach equilibrium for specific binding and avoid unnecessarily long incubations.[7] Perform experiments at the recommended temperature for your specific assay, often 4°C or room temperature, and keep it consistent. |
| Choice of Assay Plates/Tubes | Some compounds can adhere to the surface of standard plasticware. | Consider using low-binding microplates or tubes to reduce surface adhesion.[7] |
| Insufficient Washing | Inadequate washing steps may not effectively remove unbound and non-specifically bound ligand. | Optimize the number and duration of wash steps. Use an ice-cold wash buffer to reduce dissociation of the specifically bound ligand during washing.[8] |
| Presence of Surfactants | Hydrophobic interactions can contribute to non-specific binding. | The addition of a low concentration of a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the assay buffer can help disrupt these interactions.[6] |
Quantitative Data Summary
The binding affinity of L-368,899 has been characterized in various species and for different receptors. The following tables summarize key quantitative data.
Table 1: Binding Affinity (IC50/Ki) of L-368,899 for Oxytocin Receptors (OTR)
| Species | Tissue/Cell Line | IC50 / Ki (nM) | Reference |
| Rat | Uterus | 8.9 | [2][9] |
| Human | Uterus | 26 | [2] |
| Coyote | Brain | 12.4 | [10] |
Table 2: Selectivity of L-368,899 for Oxytocin Receptor (OTR) vs. Vasopressin Receptors (V1aR and V2R)
| Receptor | Species | IC50 / Ki (nM) | Selectivity (fold) OTR vs. V1aR/V2R | Reference |
| OTR | Rat | 8.9 | - | [9] |
| V1aR | Rat | 370 | >40 | [9] |
| V2R | Rat | 570 | >60 | [9] |
| OTR | Coyote | 12.4 | - | [10] |
| V1aR | Coyote | 511.6 | >40 | [10] |
Experimental Protocols & Workflows
Competitive Binding Assay Protocol
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor using radiolabeled L-368,899.
-
Membrane Preparation: Prepare cell membranes from a source known to express the oxytocin receptor.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, and a blocking agent like 0.1% BSA).
-
Reaction Mixture Setup: In low-binding assay tubes, add:
-
A fixed concentration of radiolabeled L-368,899 (at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (either L-368,899 for homologous competition or a test compound).
-
For determining non-specific binding, a high concentration of unlabeled oxytocin or L-368,899.
-
For determining total binding, only the radioligand and buffer.
-
-
Initiate Binding: Add the cell membrane preparation to each tube to start the binding reaction.
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in assay buffer.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Oxytocin signaling and L-368,899 inhibition.
Experimental Workflow
Caption: Competitive radioligand binding assay workflow.
Troubleshooting Logic
Caption: Logic for troubleshooting non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 hydrochloride pharmacokinetic variability
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective oxytocin (B344502) receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound, providing practical solutions and guidance.
Q1: We are observing lower than expected oral bioavailability in our rat studies. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability of L-368,899 can be influenced by several factors. Here are some key considerations and troubleshooting steps:
-
Formulation: The vehicle used for oral administration is critical. This compound has specific solubility characteristics. For in vivo oral dosing in rats, a common formulation is a suspension in 0.5% methylcellulose (B11928114). Ensure the compound is uniformly suspended before each administration. For some applications, a solution using co-solvents like PEG300 and Tween 80 in saline may be suitable.[1] Experiment with different formulations to find the optimal vehicle for your study.
-
Dose and Sex Differences: The pharmacokinetics of L-368,899 are dose-dependent and show significant differences between male and female rats.[2] At a 5 mg/kg oral dose, bioavailability is reported to be around 14% in female rats and 18% in male rats.[2][3] However, at a 25 mg/kg dose, the bioavailability in male rats increases to 41%, while it remains at 17% in females.[3] This is attributed to the saturation of hepatic metabolism in males at higher doses.[2] Ensure you are considering these variables when designing your experiments and interpreting your data.
-
First-Pass Metabolism: L-368,899 undergoes extensive first-pass metabolism in the liver.[2] The higher bioavailability in male rats at higher doses is linked to gender differences in the metabolizing capacity of liver microsomes.[2] If low bioavailability is a consistent issue, consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP), to bypass first-pass metabolism for certain experimental questions.
-
Food Effects: The presence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for your animals before dosing to ensure consistency across experiments.
Q2: We are seeing significant variability in our pharmacokinetic data between individual animals. What could be causing this?
A2: Inter-individual variability is a common challenge in pharmacokinetic studies. For L-368,899, the following factors are key contributors:
-
Metabolic Differences: As mentioned, sex-dependent differences in hepatic metabolism are a major source of variability.[2] Even within the same sex, there can be individual differences in the expression and activity of metabolic enzymes.
-
Animal Health and Stress: The physiological state of the animals can impact drug metabolism and disposition. Ensure that all animals are healthy and properly acclimated to the experimental conditions to minimize stress-induced physiological changes.
-
Dosing Accuracy: Inaccurate dosing, especially with suspensions, can lead to significant variability. Ensure your administration technique is consistent and that the full dose is delivered each time. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
-
Blood Sampling Technique: The method and timing of blood collection can influence results. Use a consistent and minimally stressful blood sampling technique. Ensure that the volume of blood collected is appropriate for the size of the animal and that samples are processed and stored correctly to prevent degradation of the analyte.
Q3: How should we prepare and store this compound for our experiments?
A3: Proper handling and storage are crucial for maintaining the integrity of the compound.
-
Storage of Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] It can be stored at 4°C for shorter periods (up to 2 years).[4] Keep the container tightly sealed and protected from moisture.
-
Stock Solutions: For in vitro experiments, stock solutions are typically prepared in DMSO at concentrations up to 100 mM.[1][5] For in vivo studies, you may need to prepare a formulation in an aqueous vehicle. This compound has some water solubility (up to 5 mg/mL with sonication and warming).[6]
-
Storage of Solutions: Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or -20°C for up to 1 year.[6] Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
Q4: Are there any known off-target effects or drug interactions we should be aware of?
A4: While L-368,899 is a selective oxytocin receptor antagonist, some cross-reactivity and potential interactions have been noted.
-
Vasopressin Receptors: L-368,899 has a lower affinity for vasopressin V1a and V2 receptors, with IC50 values that are over 40-fold higher than for the oxytocin receptor.[7] However, at high concentrations, some off-target effects on vasopressin receptors are possible. It is important to use the lowest effective dose to maintain selectivity.
-
Drug Interactions: There is limited published data on specific drug-drug interactions with L-368,899. One study has shown that pre-treatment with L-368,899 can block the effects of lithium in a cannabinoid withdrawal model in rats, suggesting a functional interaction within the oxytocinergic system.[8] When co-administering L-368,899 with other CNS-active drugs, it is important to consider the potential for both pharmacokinetic and pharmacodynamic interactions and to include appropriate control groups in your experimental design.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of L-368,899 in rats and dogs.
Table 1: Intravenous Pharmacokinetics of L-368,899
| Species | Dose (mg/kg) | t½ (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) |
| Rat (Female) | 10 | ~2 | 18 | 2.0 - 2.6 |
| Rat (Male/Female) | 1, 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 |
| Dog (Female) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 |
| Data sourced from[2] |
Table 2: Oral Bioavailability of L-368,899 in Rats
| Dose (mg/kg) | Sex | Oral Bioavailability (%) |
| 5 | Female | 14 |
| 5 | Male | 18 |
| 25 | Female | 17 |
| 25 | Male | 41 |
| Data sourced from[2][3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of L-368,899 following intravenous and oral administration in rats.
Materials:
-
This compound
-
Vehicle for IV administration (e.g., saline)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male and female, with jugular vein cannulas)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Use rats (e.g., Sprague-Dawley, 250-350g) with indwelling jugular vein cannulas for serial blood sampling. House animals individually and allow them to acclimate for at least 24 hours before the study. Fast animals overnight before dosing.
-
Dosing:
-
Intravenous (IV): Prepare a solution of L-368,899 in saline. Administer the desired dose (e.g., 1, 2.5, or 10 mg/kg) as a bolus injection via the tail vein or a separate cannula.
-
Oral (PO): Prepare a suspension of L-368,899 in 0.5% methylcellulose. Administer the desired dose (e.g., 5 or 25 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately after collection, transfer blood into tubes containing an anticoagulant. Centrifuge the blood at approximately 3000 rpm for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Plasma Analysis (LC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a solvent like acetonitrile (B52724) to the plasma samples. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant to dryness and reconstitute in a suitable mobile phase.
-
LC-MS/MS Conditions: Use a C18 column for chromatographic separation. The mobile phase can consist of a gradient of acetonitrile and water with a modifier like formic acid. Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor specific parent-to-daughter ion transitions for L-368,899 and an internal standard.
-
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as half-life (t½), plasma clearance, volume of distribution (Vdss), and area under the curve (AUC). Calculate oral bioavailability using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
In Vitro Metabolism using Liver Microsomes
Objective: To assess the metabolic stability of L-368,899 in rat liver microsomes.
Materials:
-
This compound
-
Rat liver microsomes (male and female)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Add L-368,899 (at a final concentration of, for example, 1 µM) to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of L-368,899 at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining L-368,899 against time. From the slope of the linear portion of the natural log plot, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Oxytocin Receptor Signaling Pathway
References
- 1. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
potential side effects of L-368,899 hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using L-368,899 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity and prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling. This blockade inhibits the physiological responses normally triggered by oxytocin. L-368,899 is a valuable pharmacological tool for studying the diverse physiological and behavioral roles of the oxytocin system. It is selective for the oxytocin receptor over the structurally similar vasopressin V1a and V2 receptors.
Q2: Are there any reported in vivo side effects of this compound?
A2: Direct, comprehensive studies detailing a side effect profile for this compound in preclinical studies are not extensively published. However, based on its mechanism of action as an oxytocin receptor antagonist, potential side effects can be inferred. Oxytocin is involved in a wide array of physiological processes, including uterine contractions, social behavior, and cardiovascular and metabolic functions. Therefore, blockade of its receptor could potentially disrupt these processes. Researchers should monitor for effects related to the inhibition of normal oxytocin signaling. For comparison, another oxytocin receptor antagonist, atosiban, has been associated with side effects such as nausea, vomiting, headache, and dizziness in clinical use.
Q3: What should I monitor in my animals during in vivo studies with this compound?
A3: Given that this compound antagonizes the oxytocin receptor, it is crucial to monitor for physiological and behavioral changes related to the inhibition of oxytocin's natural functions. Key areas to monitor include:
-
Reproductive Functions: In female animals, monitor for any alterations in the estrous cycle or uterine activity, as oxytocin plays a key role in uterine contractions.
-
Social Behavior: Oxytocin is well-known for its role in social bonding and behavior. Observe for any changes in social interaction, maternal behavior, or other species-specific social behaviors.
-
Cardiovascular Parameters: Oxytocin can influence cardiovascular functions. Monitoring heart rate and blood pressure, especially with high doses or long-term administration, is advisable.
-
General Health: Observe for general signs of distress or adverse effects, such as changes in food and water intake, weight loss, or lethargy.
Q4: How does the bioavailability of this compound vary between species and administration routes?
A4: The oral bioavailability of this compound has been studied in rats and dogs, showing species and sex differences. In rats, at a 5 mg/kg oral dose, the bioavailability was 14% in females and 18% in males. In dogs, at a 5 mg/kg oral dose, the bioavailability was 17%, which increased to 41% at a 33 mg/kg dose. The compound is rapidly absorbed after oral administration. It can also cross the blood-brain barrier, making it suitable for central nervous system studies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected antagonist effect on uterine contractions. | Insufficient dosage, incorrect administration route, or rapid metabolism. | - Verify the dose calculation and administration technique. - Consider that the AD50 (dose to reduce oxytocin response by 50%) is approximately 0.35 mg/kg for intravenous infusion and 7 mg/kg for intraduodenal administration in rats. - Be aware that L-368,899 is extensively metabolized. |
| Unexpected behavioral changes in animals. | Central effects due to blood-brain barrier penetration. | - L-368,899 is known to cross the blood-brain barrier. - Carefully document all behavioral changes and correlate them with the timing of drug administration. - Consider including a comprehensive behavioral phenotyping battery in your experimental design. |
| Variability in plasma concentrations between subjects. | Sex-dependent differences in metabolism. | - Pharmacokinetic studies in rats have shown that plasma drug concentrations can be higher in females than in males due to differences in metabolizing capacity. - Ensure that your experimental groups are balanced by sex, or analyze data for each sex separately. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of L-368,899
| Species | Dose & Route | Bioavailability (%) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Reference |
| Rat (female) | 5 mg/kg p.o. | 14 | ~2 | 23-36 | |
| Rat (male) | 5 mg/kg p.o. | 18 | ~2 | 23-36 | |
| Dog (female) | 5 mg/kg p.o. | 17 | ~2 | 23-36 | |
| Dog (female) | 33 mg/kg p.o. | 41 | ~2 | 23-36 |
Table 2: In Vivo Potency of L-368,899 in Rats
| Administration Route | AD50 (mg/kg) | Effect | Reference |
| Intravenous (i.v.) | 0.35 | Antagonism of OT-stimulated uterine contractions | |
| Intraduodenal (i.d.) | 7 | Antagonism of OT-stimulated uterine contractions |
Experimental Protocols
In Vivo Uterine Contraction Assay
This protocol is adapted from methodologies used to assess the in vivo efficacy of oxytocin receptor antagonists.
-
Animal Preparation: Anesthetize a female rat in late-stage pregnancy or estrus.
-
Surgical Procedure: Expose a uterine horn through a midline abdominal incision.
-
Pressure Monitoring: Place a water-filled balloon-tipped cannula into the uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer this compound at various doses via the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then calculated.
Visualizations
Caption: Mechanism of this compound as an oxytocin receptor antagonist.
Caption: Experimental workflow for the in vivo uterine contraction assay.
Caption: Troubleshooting logic for unexpected experimental outcomes.
troubleshooting inconsistent results with L-368,899 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, non-peptide, and orally bioavailable competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It binds to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade inhibits the physiological responses normally triggered by oxytocin.[1]
Q2: What is the selectivity profile of this compound?
The selectivity of L-368,899 for the oxytocin receptor over vasopressin receptors (V1a and V2) can vary depending on the species and tissue type, which can be a source of inconsistent results. While some studies report good selectivity for the OTR, others suggest it may have a higher affinity for the vasopressin 1a receptor (AVPR1a) in certain tissues, such as the human brain.[3][4] It is crucial to consider this variability when designing experiments and interpreting data.
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to one year or at -80°C for up to two years, sealed and protected from moisture.[1] Stock solutions should also be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5] The solid compound is stable at room temperature for several days, making it suitable for standard shipping conditions.[5]
Q4: How should I prepare solutions of this compound?
This compound is soluble in water and DMSO. For in vivo studies, various formulations can be used. One common method is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle such as saline or a mixture of PEG300, Tween 80, and saline. Sonication and gentle warming can aid in dissolution.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
Inconsistent results with L-368,899 can arise from several factors, most notably its variable selectivity and potential off-target effects.
Potential Causes and Solutions:
-
Variable Receptor Selectivity:
-
Problem: The affinity of L-368,899 for oxytocin versus vasopressin receptors differs across species and tissues.[3][4] An effect thought to be mediated by OTR antagonism might be due to the blockade of AVPR1a.
-
Solution:
-
Conduct Control Experiments: Include control experiments using selective vasopressin receptor antagonists to dissect the specific contribution of OTR blockade.
-
Characterize Binding in Your System: If feasible, perform binding assays to determine the affinity of L-368,899 for both OTR and AVPR1a in your specific experimental model.
-
Consult Literature for Species-Specific Data: Carefully review literature for selectivity data relevant to your species and tissue of interest before designing your experiment.
-
-
-
Compound Purity and Integrity:
-
Problem: The purity of the compound can vary between batches and suppliers, and improper storage can lead to degradation.
-
Solution:
-
Verify Purity: Always obtain a certificate of analysis (CoA) from the supplier to confirm the purity of the lot you are using.[1]
-
Proper Storage: Adhere strictly to the recommended storage conditions (-20°C or -80°C, sealed from moisture) to prevent degradation.[1]
-
Fresh Solutions: Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of stock solutions.[1]
-
-
-
Pharmacokinetics and Bioavailability:
-
Problem: The oral bioavailability and central nervous system penetration of L-368,899 can be variable and may differ between sexes.[6][7]
-
Solution:
-
Consistent Administration Route: Use a consistent and appropriate route of administration for your experimental question. While orally active, intraperitoneal or intravenous injections may provide more consistent plasma concentrations.
-
Dose-Response Studies: Conduct pilot dose-response studies to determine the optimal concentration for your specific experimental conditions and desired effect.
-
Consider Sex Differences: Be aware of potential sex differences in metabolism and pharmacokinetics and analyze data from males and females separately.[6][7]
-
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Species | Tissue/Cell Line | IC50 / Ki | Selectivity (fold vs. OTR) |
| Oxytocin Receptor (OTR) | Rat | Uterus | 8.9 nM (IC50) | - |
| Human | Uterus | 26 nM (IC50) | - | |
| Coyote | Brain | 12.38 nM (Ki) | - | |
| Vasopressin V1a Receptor (AVPR1a) | Rat | Liver | 890 nM (IC50) | ~100 |
| Human | Liver | 510 nM (IC50) | ~20 | |
| Coyote | Brain | 511.6 nM (Ki) | ~41 | |
| Vasopressin V2 Receptor (AVPR2) | Rat | Kidney | 2400 nM (IC50) | ~270 |
| Human | Kidney | 960 nM (IC50) | ~37 |
Data compiled from multiple sources.[1][3][5][8] Note the significant variation in selectivity across species.
Experimental Protocols
Protocol 1: In Vivo Inhibition of Uterine Contractions
This protocol is adapted from preclinical studies assessing the tocolytic potential of L-368,899.
Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Methodology:
-
Animal Model: Anesthetized, late-term pregnant rats.
-
Surgical Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Insert a catheter into the jugular vein for drug administration.
-
Place a pressure-sensitive balloon catheter into a uterine horn to monitor intrauterine pressure.
-
-
Experimental Procedure:
-
Record baseline uterine activity for a stable period.
-
Administer this compound intravenously at various doses.
-
After a predetermined time (e.g., 15-30 minutes), administer a bolus of oxytocin to induce uterine contractions.
-
Continuously record uterine contractile activity (frequency and amplitude).
-
-
Data Analysis:
-
Quantify the contractile response by measuring the area under the curve for a defined period.
-
Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (ED50).
-
Protocol 2: Social Interaction Test in Mice
This protocol outlines a general procedure for assessing the effect of L-368,899 on social behavior.
Objective: To evaluate the impact of OTR antagonism on social interaction.
Methodology:
-
Animals: Adult male mice (e.g., C57BL/6J).
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO).
-
Administer the drug via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 3-10 mg/kg) 30-40 minutes before the behavioral test.
-
A vehicle-injected group should serve as a control.
-
-
Social Interaction Arena: A standard three-chambered social interaction box.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cup in one of the side chambers and an empty wire cup in the other. Allow the test mouse to explore for 10 minutes.
-
Social Novelty Test: Place a new unfamiliar mouse (stranger 2) in the previously empty wire cup. The test mouse now has a choice between the familiar mouse (stranger 1) and the novel mouse (stranger 2). Allow 10 minutes for exploration.
-
-
Data Analysis:
-
Record the time spent in each chamber and the time spent interacting with each wire cup (sniffing).
-
Analyze the data for preferences between the chamber with a mouse versus the empty chamber (sociability) and the chamber with the novel mouse versus the familiar mouse (social novelty).
-
Visualizations
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Decision Tree for Inconsistent Results.
References
- 1. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 5. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 6. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing L-368,899 hydrochloride dose for behavioral studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of L-368,899 hydrochloride in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions through competitive antagonism, binding to the OTR with high affinity to prevent the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO).[3][4] For in vivo studies, a common vehicle is saline.[5] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[6]
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, L-368,899 is a brain-penetrant compound, which makes it suitable for investigating the central effects of oxytocin receptor antagonism in behavioral studies.[2][7] Following peripheral administration, it has been shown to accumulate in limbic brain areas.[7]
Q4: What are the known off-target effects of this compound?
A4: this compound displays good selectivity for the oxytocin receptor over the related vasopressin (V1a and V2) receptors.[8] However, at higher concentrations, it may interact with vasopressin receptors.[2] It is crucial to consider this potential interaction and include appropriate control experiments, such as using selective vasopressin receptor antagonists, to dissect the specific contribution of oxytocin receptor blockade.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | Inadequate Dose: The dose might be too low to achieve sufficient receptor occupancy. | Conduct a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Review literature for effective doses in similar studies.[9][10] |
| Poor Bioavailability: Issues with the administration route or vehicle. | For oral administration, be aware of variable bioavailability.[1][11] Consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection for more consistent absorption. Ensure the compound is fully dissolved in the chosen vehicle. | |
| Timing of Administration: The behavioral test may not be conducted within the optimal window of drug action. | The half-life of L-368,899 is approximately 2 hours in rats and dogs.[1][11] Behavioral testing should be timed accordingly after administration. | |
| Unexpected or contradictory behavioral effects | Off-Target Effects: The observed effects may be due to interaction with other receptors, such as vasopressin receptors.[2] | Use the lowest effective dose to minimize off-target effects. Include control groups treated with selective vasopressin receptor antagonists to differentiate between oxytocin and vasopressin-mediated effects. |
| Paradoxical Effects: The behavioral context and the animal's baseline state can influence the outcome. | Carefully control for environmental factors and the animal's stress levels. Consider the specific social context of the behavioral test. | |
| Precipitation of the compound in solution | Low Solubility in the Chosen Vehicle: The concentration of this compound may exceed its solubility limit in the prepared vehicle. | Sonication and/or gentle warming can aid dissolution.[3] For in vivo formulations, co-solvents such as DMSO, PEG300, and Tween 80 can be used to improve solubility.[3][4] Always prepare fresh solutions. |
| Variability in results between experiments | Inconsistent Drug Preparation or Administration: Variations in solution preparation or injection technique can lead to inconsistent dosing. | Standardize the protocol for solution preparation and administration. Ensure accurate measurement of the compound and vehicle. Train all personnel on consistent handling and injection techniques. |
| Biological Variables: Factors such as age, sex, and housing conditions of the animals can influence behavioral outcomes. | Use age- and sex-matched animals and maintain consistent housing and environmental conditions throughout the study. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Tissue | IC₅₀ (nM) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 | [1][8] |
| Oxytocin Receptor | Human | Uterus | 26 | [1][8] |
| Vasopressin V1a Receptor | - | - | 370 | [8] |
| Vasopressin V2 Receptor | - | - | 570 | [8] |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Administration Route | Dose (mg/kg) | T½ (hours) | Oral Bioavailability (%) | Reference |
| Rat (female) | IV | 1, 2.5, 10 | ~2 | - | [11] |
| Rat (male) | IV | 1, 2.5, 10 | ~2 | - | [11] |
| Dog (female) | IV | 1, 2.5, 10 | ~2 | - | [11] |
| Rat (female) | Oral | 5 | - | 14 | [1] |
| Rat (male) | Oral | 5 | - | 18 | [1] |
| Rat (male) | Oral | 25 | - | 41 | [1] |
Experimental Protocols
Protocol 1: Social Interaction Test in Mice
This protocol is adapted from standard social interaction paradigms and is designed to assess the effect of this compound on social preference.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Three-chamber social interaction apparatus
-
Age- and sex-matched stimulus mice
2. Procedure:
-
Habituation (Day 1):
-
Habituate the test mice to the testing room for at least 60 minutes.
-
Place each test mouse in the center chamber of the empty three-chamber apparatus and allow free exploration for 10 minutes.
-
-
Drug Administration (Day 2):
-
Administer this compound (e.g., 3-10 mg/kg, i.p.) or vehicle to the test mice 30-60 minutes before the test.
-
-
Sociability Test (Day 2):
-
Place an unfamiliar stimulus mouse (Stranger 1) in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.
-
Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage using an automated tracking system or manual scoring.
-
-
Social Novelty Preference Test (Day 2):
-
Immediately following the sociability test, place a new, unfamiliar mouse (Stranger 2) in the previously empty wire cage.
-
The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2).
-
Allow the test mouse to explore for another 10 minutes and record the relevant parameters.
-
3. Data Analysis:
-
Calculate the time spent in each chamber and the time spent interacting with each stimulus mouse.
-
A sociability index can be calculated as: (Time with Stranger 1 - Time with Empty Cage) / (Time with Stranger 1 + Time with Empty Cage).
-
A social novelty preference index can be calculated as: (Time with Stranger 2 - Time with Stranger 1) / (Time with Stranger 2 + Time with Stranger 1).
-
Compare the indices between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rats
This protocol outlines the use of the EPM to assess the anxiolytic or anxiogenic effects of this compound.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% DMSO)
-
Elevated plus maze apparatus
-
Video tracking software
2. Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment. Minimize noise and other stressors.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., i.p.) 30-60 minutes prior to the test.
-
-
EPM Test:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the rat to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Cleaning:
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
-
3. Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100].
-
Compare these parameters between the drug-treated and vehicle-treated groups using appropriate statistical analyses.
Mandatory Visualizations
Caption: A generalized experimental workflow for behavioral studies using this compound.
Caption: Signaling pathway of the oxytocin receptor and its blockade by L-368,899.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. L-368,899 - Wikipedia [en.wikipedia.org]
- 8. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Administration of an oxytocin receptor antagonist attenuates sexual motivation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 hydrochloride experimental controls and best practices
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this potent and selective oxytocin (B344502) receptor antagonist. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in both water and DMSO, with a maximum concentration of 100 mM in both solvents reported by some suppliers. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
This compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin receptors (V1a and V2). It has been reported to have over 40-fold selectivity for the oxytocin receptor compared to vasopressin V1a and V2 receptors.
Q4: Can this compound cross the blood-brain barrier?
Yes, L-368,899 is a non-peptide, small molecule that can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor antagonism. Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate easy comparison.
Table 1: In Vitro Potency and Selectivity
| Target Receptor | Species | Assay Type | IC50 | Reference |
| Oxytocin Receptor | Rat (uterus) | Radioligand Binding | 8.9 nM | |
| Oxytocin Receptor | Human (uterus) | Radioligand Binding | 26 nM | |
| Vasopressin V1a Receptor | Not Specified | Radioligand Binding | 370 nM | |
| Vasopressin V2 Receptor | Not Specified | Radioligand Binding | 570 nM |
Table 2: In Vivo Efficacy and Bioavailability
| Species | Assay | Route of Administration | Effective Dose (AD50/ED50) | Oral Bioavailability | Reference |
| Rat | Oxytocin-induced uterine contractions | Intravenous (i.v.) | 0.35 mg/kg | - | |
| Rat | Oxytocin-induced uterine contractions | Intraduodenal (i.d.) | 7 mg/kg | - | |
| Rat (female) | Pharmacokinetic study | Oral (p.o.) | - | 14% (at 5 mg/kg) | |
| Rat (male) | Pharmacokinetic study | Oral (p.o.) | - | 18% (at 5 mg/kg) | |
| Dog (female) | Pharmacokinetic study | Oral (p.o.) | - | 17% (at 5 mg/kg) |
Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the oxytocin receptor.
-
Radiolabeled ligand for the oxytocin receptor (e.g., [³H]-oxytocin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.3% PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell or tissue homogenates containing the receptor of interest. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue).
-
50 µL of a fixed concentration of radioligand.
-
50 µL of increasing concentrations of this compound or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Uterine Contraction Assay in Rats
This protocol assesses the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Female rats in estrus.
-
This compound.
-
Oxytocin.
-
Anesthetic.
-
Intrauterine balloon catheter.
-
Pressure transducer and recording system.
-
Intravenous (i.v.) or intraduodenal (i.d.) administration setup.
Procedure:
-
Animal Preparation: Anesthetize an estrous female rat.
-
Catheter Placement: Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure. Connect the cannula to a pressure transducer to record uterine activity.
-
Baseline Measurement: Record baseline uterine activity for a stable period.
-
Antagonist Administration: Administer this compound at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration (e.g., 5 minutes), administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). Quantify the contractile response by calculating the integrated area under the curve for a defined period. Determine the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50 or ED50).
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous media.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit, or the dilution method is improper.
-
Troubleshooting Steps:
-
Review Stock Solution: Ensure your stock solution in DMSO or water is completely dissolved and clear before further dilution. Gentle warming (37°C) or sonication may aid dissolution.
-
Use a Co-solvent System for In Vivo Studies: For preparing in vivo formulations, a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is recommended to improve solubility.
-
Serial Dilution: Avoid adding a highly concentrated stock solution directly into your aqueous assay buffer or media. Perform serial dilutions to gradually decrease the solvent concentration.
-
Temperature: Ensure that both your stock solution and the diluent are at room temperature or 37°C, as cold solutions can decrease solubility.
-
Issue 2: Inconsistent IC50 values in in vitro assays.
-
Possible Cause: Variability in assay conditions, cell passage number, or data analysis methods.
-
Troubleshooting Steps:
-
Consistent Agonist Concentration: For competitive antagonist assays, use a consistent concentration of the agonist (e.g., EC80) across all experiments.
-
Standardize Incubation Times: Ensure that pre-incubation with the antagonist and incubation with the agonist are performed for the same duration in all experiments.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the time of the assay.
-
Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques, especially for small volumes.
-
Issue 3: Lack of in vivo efficacy.
-
Possible Cause: Suboptimal dose, incorrect timing of administration, or issues with the formulation.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine the optimal effective dose in your animal model.
-
Pharmacokinetics: Consider the pharmacokinetic profile of L-368,899. The timing of your experimental endpoint should align with the peak plasma or tissue concentration of the compound. For example, in coyotes, L-368,899 peaked in the CSF 15-30 minutes after intramuscular injection.
-
Formulation and Administration: Ensure the compound is fully dissolved in the vehicle and administered correctly. For oral administration, consider the bioavailability, which can be species- and sex-dependent.
-
Verify Target Engagement: If possible, include a positive control or a method to verify that the antagonist is reaching and binding to the target receptor in vivo.
-
Issue 4: Unexpected or off-target effects.
-
Possible Cause: While L-368,899 is highly selective, at high concentrations, it may interact with other receptors or cellular components.
-
Troubleshooting Steps:
-
Use Appropriate Controls: Include a vehicle control group in all experiments.
-
Test in a Null System: If possible, use a cell line or animal model that does not express the oxytocin receptor to determine if the observed effects are independent of OTR antagonism.
-
Dose Reduction: Use the lowest effective concentration of L-368,899 to minimize the potential for off-target effects.
-
Literature Review: Consult the literature for any known off-target effects of L-368,899 in your specific experimental system.
-
Visualizations
Oxytocin Receptor Signaling Pathway
Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.
General Experimental Workflow for In Vivo Antagonist Study
Caption: A generalized workflow for an in vivo study with L-368,899.
interpreting data from L-368,899 hydrochloride experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), comprehensive data tables, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound.
1. Solubility & Solution Preparation
-
Q: My this compound is not dissolving properly. What should I do?
-
A: this compound is soluble in water and DMSO, with a maximum concentration of approximately 100 mM.[1] If you encounter precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2][3] For in vivo formulations, such as those containing PEG300 and Tween 80, it is crucial to add and fully dissolve each solvent sequentially.[3]
-
-
Q: How should I prepare stock and working solutions?
-
A: For stock solutions, dissolve this compound in a suitable solvent like DMSO to a high concentration (e.g., 10-100 mM).[1][3][4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store appropriately.[4] For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[2]
-
-
Q: What is a recommended formulation for in vivo studies?
-
A: A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] The final concentration should be adjusted based on the required dosage for your specific experimental conditions.
-
2. Stability & Storage
-
Q: What are the correct storage conditions for this compound?
-
Q: How many times can I freeze and thaw my stock solution?
-
A: It is strongly recommended to avoid repeated freeze-thaw cycles.[4] You should aliquot your stock solution after preparation into volumes appropriate for a single experiment to preserve the integrity of the compound.
-
3. Experimental Design & Interpretation
-
Q: L-368,899 is described as a "selective" oxytocin (B344502) receptor antagonist. How selective is it?
-
A: L-368,899 is highly selective for the oxytocin receptor (OTR) over vasopressin V1a and V2 receptors, often cited as having over 40-fold greater selectivity. However, it does possess some affinity for the vasopressin 1a receptor (AVPR1a).[2][5] This cross-reactivity is an important consideration when interpreting data, especially at higher concentrations.
-
-
Q: My results are not what I expected. Could it be an issue with receptor selectivity?
-
A: Yes, this is a possibility. The observed biological effect could be partially mediated by the blockade of AVPR1a. To confirm that your results are due to OTR antagonism, consider including control experiments using a selective vasopressin receptor antagonist to dissect the specific contributions of each receptor system.[6]
-
-
Q: Does L-368,899 cross the blood-brain barrier (BBB)?
-
A: Yes, L-368,899 is a non-peptide, brain-penetrant molecule suitable for both peripheral and central nervous system studies.[7][8] Following peripheral administration, it has been detected in the cerebrospinal fluid (CSF) and various brain regions in multiple species, including monkeys and coyotes.[9][10][11]
-
-
Q: What is the typical onset and duration of action in vivo?
-
A: After intravenous administration, L-368,899 has a half-life of approximately 2 hours in rats and dogs.[2][12] When administered orally, it is absorbed rapidly, with peak plasma concentrations occurring in under an hour for low doses.[12] For central nervous system effects, studies in coyotes have shown that the compound peaks in the CSF 15 to 30 minutes after intramuscular injection.[5][9][10] The duration of action will depend on the dose and route of administration.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental planning.
Table 1: Receptor Binding Affinity & Potency
| Parameter | Species/Tissue | Value | Reference(s) |
| OTR IC₅₀ | Rat Uterus | 8.9 nM | [1][2][3][4][13][14] |
| Human Uterus | 26 nM | [1][2][3][4][13][14] | |
| OTR Kᵢ | Coyote Brain | 12.38 nM | |
| AVPR1a IC₅₀ | Various | 370 - 510 nM | [1][2] |
| AVPR2 IC₅₀ | Various | 570 - 960 nM | [1][2] |
| AVPR1a Kᵢ | Coyote Brain | 511.6 nM | [5] |
| In Vitro pA₂ | Isolated Rat Uterus | 8.9 | [1][13] |
Table 2: In Vivo Efficacy
| Parameter | Species | Route | Value (AD₅₀ / ED₅₀) | Reference(s) |
| Inhibition of Uterine Contractions | Rat | Intravenous (i.v.) | 0.35 mg/kg | [1][13] |
| Rat | Intraduodenal | 7.0 mg/kg | [13] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference(s) |
| Half-Life (t½) | Rat, Dog (i.v.) | ~2 hours | [2][12] |
| Plasma Clearance | Rat, Dog (i.v.) | 23 - 36 mL/min/kg | [2][12] |
| Volume of Distribution (Vdss) | Rat (i.v.) | 2.0 - 2.6 L/kg | [2][12] |
| Dog (i.v.) | 3.4 - 4.9 L/kg | [2][12] | |
| Oral Bioavailability (5 mg/kg) | Rat (female) | 14% | [2][3] |
| Rat (male) | 18% | [2][3] | |
| Oral Bioavailability (25 mg/kg) | Rat (male) | 41% | [2] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Competitive Binding Autoradiography
This protocol is used to determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor in tissue sections.
-
Tissue Preparation: Prepare frozen brain or uterine tissue sections (e.g., 20 µm thickness) and mount them on microscope slides.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of L-368,899 (e.g., 10 mM in 100% DMSO).[5] Create a serial dilution series from this stock to achieve a range of final concentrations that will span the expected Kᵢ value (e.g., 10 µM to 0.1 pM).[5]
-
Incubation: Incubate the tissue-mounted slides with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled oxytocin analog) and varying concentrations of the unlabeled competitor, L-368,899.
-
Washing: After incubation, wash the slides in a buffer solution to remove any unbound radioligand.[7]
-
Signal Detection: Appose the dried slides to a phosphor imaging screen or autoradiographic film to detect the radioactive signal.[7]
-
Data Analysis: Quantify the optical density of the signal for each L-368,899 concentration. Plot the specific binding of the radioligand as a function of the L-368,899 concentration to generate a competition curve. The IC₅₀ value is determined from this curve and then converted to the Kᵢ value using the Cheng-Prusoff equation.[7]
Protocol 2: In Vivo Inhibition of Uterine Contractions
This protocol assesses the in vivo efficacy of L-368,899 in blocking oxytocin-induced uterine activity in an anesthetized animal model.
-
Animal Preparation: Anesthetize a female rat (e.g., late-term pregnant or estrogen-primed). Surgically implant a catheter into a uterine horn to monitor intrauterine pressure.[7]
-
Baseline Measurement: Record the baseline uterine activity (frequency and amplitude of contractions) for a stable period.[7]
-
Antagonist Administration: Administer a specific dose of L-368,899 via the desired route (e.g., intravenous bolus).[7]
-
Oxytocin Challenge: After a predetermined time to allow for drug distribution, administer a bolus of oxytocin to induce potent uterine contractions.[7]
-
Data Acquisition and Analysis: Continuously record the uterine contractile response. Quantify the integrated area under the curve for a defined period following the oxytocin challenge. Compare the response to the pre-antagonist control. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) can be calculated by testing a range of antagonist doses.[7]
Visualizations: Pathways & Workflows
The following diagrams illustrate key concepts and processes related to L-368,899 experiments.
Caption: Oxytocin receptor signaling pathway and competitive inhibition by L-368,899.
Caption: Experimental workflow for an in vitro competitive binding autoradiography assay.
Caption: Receptor selectivity profile of L-368,899, highlighting its primary target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 14. medchemexpress.com [medchemexpress.com]
challenges in using L-368,899 hydrochloride for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-368,899 hydrochloride in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its primary mechanism of action is competitive antagonism at the OTR, preventing the binding of the endogenous ligand, oxytocin. This blockade inhibits downstream intracellular signaling pathways, primarily the Gq/11-mediated cascade, which is responsible for physiological responses such as uterine contractions.
Q2: What are the main challenges associated with using this compound in long-term studies?
The primary challenges include:
-
Suboptimal and Variable Oral Bioavailability: Oral bioavailability can be low and inconsistent, making it difficult to maintain stable plasma concentrations over long periods.
-
Dose- and Sex-Dependent Pharmacokinetics: The metabolism and clearance of L-368,899 can differ between sexes and can become saturated at higher doses, leading to non-linear pharmacokinetics.[1]
-
Potential for Off-Target Effects: While generally selective for the oxytocin receptor, some studies suggest potential binding to vasopressin (V1a) receptors, which could lead to confounding results.
-
Formulation and Stability: this compound has specific solubility characteristics, requiring careful formulation for in vivo administration to ensure stability and consistent delivery.
Q3: Can this compound cross the blood-brain barrier (BBB)?
Yes, L-368,899 is a brain-penetrant antagonist, making it a valuable tool for investigating the central effects of oxytocin.[2][3] Following peripheral administration, it has been shown to accumulate in various brain regions, including the hypothalamus, septum, amygdala, and hippocampus.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results between subjects. | 1. Inconsistent oral bioavailability. 2. Sex differences in metabolism. 3. Instability of the formulated compound. | 1. Consider alternative administration routes with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection, or continuous infusion via osmotic pumps for stable plasma levels. 2. Segregate data by sex or use animals of a single sex if appropriate for the study design. Be aware that plasma concentrations can be significantly higher in female rats at the same dose.[1] 3. Prepare fresh solutions for administration. If using a vehicle with detergents like Tween 80, ensure thorough mixing and use promptly. For long-term studies, validate the stability of your formulation under experimental conditions. |
| Observed effects are not consistent with known oxytocin receptor antagonism. | 1. Off-target effects, particularly at vasopressin V1a receptors. 2. Dose is too high, leading to non-specific effects. | 1. Include a control group treated with a selective vasopressin V1a receptor antagonist to differentiate between oxytocin and vasopressin-mediated effects. 2. Perform a dose-response study to identify the lowest effective dose that elicits the desired effect without off-target activity. |
| Difficulty dissolving this compound for in vivo administration. | Improper solvent or mixing procedure. | For a 5 mg/mL solution suitable for in vivo use, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to dissolve the compound sequentially and ensure each component is fully dissolved before adding the next. Sonication may be required. |
| Unexpected behavioral or physiological changes in long-term studies. | 1. Potential for compound accumulation due to clearance saturation. 2. Unforeseen long-term toxicity. | 1. Monitor plasma levels of L-368,899 periodically throughout the study to check for accumulation. Adjust dosing regimen if necessary. 2. Include comprehensive health monitoring in your study protocol, including regular body weight measurements, food and water intake, and general wellness checks. At the end of the study, consider histopathological analysis of key organs. |
Quantitative Data
Table 1: In Vitro Receptor Binding Affinity of L-368,899
| Receptor | Species | IC50 (nM) | Reference(s) |
| Oxytocin Receptor | Rat (uterus) | 8.9 | [5] |
| Oxytocin Receptor | Human (uterus) | 26 | [5] |
| Vasopressin V1a Receptor | Human | 370 | |
| Vasopressin V2 Receptor | Human | 570 |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Dose & Route | T1/2 | Plasma Clearance | Oral Bioavailability | Reference(s) |
| Rat | 1, 2.5, 10 mg/kg IV | ~2 hours | 23-36 mL/min/kg | - | [1] |
| Rat (female) | 5 mg/kg oral | - | - | 14% | [5] |
| Rat (male) | 5 mg/kg oral | - | - | 18% | [5] |
| Dog | 1, 2.5, 10 mg/kg IV | ~2 hours | 23-36 mL/min/kg | - | [1] |
| Coyote | 3 mg/kg IM | - | - | - | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a 5 mg/mL solution of this compound suitable for oral or parenteral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex and sonicate until the powder is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly.
-
Add Tween 80 to a final concentration of 5% of the total volume. Vortex until the solution is clear.
-
Add sterile saline to bring the solution to the final volume (45%). Vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and further sonication may be necessary. Prepare this formulation fresh before each use.
Protocol 2: Long-Term Oral Administration in Mice
This protocol outlines a general procedure for the chronic oral administration of this compound to mice.
Materials:
-
This compound formulated as described in Protocol 1.
-
Oral gavage needles (flexible plastic or stainless steel, appropriate size for mice).
-
Syringes (1 mL).
-
Animal scale.
Procedure:
-
Habituate the mice to the oral gavage procedure for several days before the start of the experiment by administering vehicle alone. This will help to reduce stress-associated responses.
-
Weigh each mouse daily before administration to ensure accurate dosing.
-
Calculate the volume of the L-368,899 solution to be administered based on the desired dose (e.g., in mg/kg) and the concentration of the solution.
-
Gently restrain the mouse and administer the solution using an oral gavage needle. Ensure the needle is inserted into the esophagus and not the trachea.
-
Administer the dose at the same time each day to maintain consistent pharmacokinetic profiles.
-
Monitor the mice daily for any signs of distress or adverse effects.
Visualizations
References
- 1. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
L-368,899 hydrochloride and blood-brain barrier transport issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride, focusing on issues related to blood-brain barrier (BBB) transport and central nervous system (CNS) activity.
Frequently Asked Questions (FAQs)
Q1: Does this compound cross the blood-brain barrier?
A1: Yes, L-368,899 is a non-peptide oxytocin (B344502) receptor antagonist that is capable of crossing the blood-brain barrier.[1][2] This property allows for the investigation of the central effects of oxytocin receptor blockade after peripheral administration.[1] Studies in rhesus monkeys have shown that following intravenous administration, L-368,899 can be detected in the cerebrospinal fluid (CSF) and accumulates in limbic brain areas such as the hypothalamus, septum, amygdala, and hippocampus.[3]
Q2: What is the primary mechanism of action for L-368,899 in the CNS?
A2: L-368,899 acts as a selective antagonist for the oxytocin receptor (OTR).[1][4] The OTR is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, initiates a signaling cascade, often through Gq/11 proteins, leading to the activation of phospholipase Cβ (PLCβ).[5] This results in the release of intracellular calcium and subsequent neuronal excitation.[5] By blocking this receptor, L-368,899 inhibits the downstream effects of endogenous oxytocin in the brain.
Q3: What is the selectivity profile of L-368,899?
A3: L-368,899 exhibits good selectivity for the oxytocin receptor over the structurally related vasopressin receptors.[4] For instance, in coyotes, it was found to be 40 times more selective for the oxytocin receptor than for the vasopressin 1a receptor.[1][6][7] It is less active on vasopressin receptors in various tissues, including the human liver and kidney, as well as rat liver and kidney.[8]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected behavioral effects after peripheral administration.
-
Possible Cause 1: Suboptimal CNS Exposure.
-
Troubleshooting Steps:
-
Verify Dose and Route of Administration: The pharmacokinetics of L-368,899 can be species-dependent and show non-linear kinetics at higher doses.[9] Ensure the dosage is appropriate for the species being studied. Oral bioavailability can be variable, with values reported as 14-18% in rats at 5 mg/kg and 17-41% in dogs at 5-33 mg/kg.[8][9] Intravenous or intramuscular injections may provide more consistent CNS exposure.[1][10]
-
Assess Pharmacokinetics: If feasible, perform pharmacokinetic studies in your animal model to determine the plasma and CSF concentrations of L-368,899 over time. In coyotes, intramuscular injection led to peak CSF concentrations between 15 and 30 minutes.[1][7] In rhesus monkeys, intravenous injection of 1 mg/kg resulted in detectable CSF levels for up to 4 hours.[3]
-
Consider the Vehicle: The formulation used to dissolve and administer L-368,899 can impact its absorption and distribution. Ensure the vehicle is appropriate for the route of administration and does not cause any adverse effects.
-
-
-
Possible Cause 2: Species Differences in Receptor Binding or Distribution.
-
Troubleshooting Steps:
-
Review Literature: Check for published data on L-368,899's binding affinity and oxytocin receptor distribution in your species of interest or a closely related one. The binding affinity for the coyote oxytocin receptor was determined to be 12 nM.[1][6][7]
-
In Vitro Receptor Binding Assay: If significant discrepancies are suspected, consider performing in vitro receptor binding assays using brain tissue from your animal model to determine the affinity (Ki) or IC50 of L-368,899 for the oxytocin receptor.
-
-
-
Possible Cause 3: Off-Target Effects or Complex Behavioral Regulation.
-
Troubleshooting Steps:
-
Control Experiments: Include comprehensive control groups in your experimental design. This should include vehicle-only controls and potentially a positive control if available.
-
Dose-Response Curve: Generate a dose-response curve to determine if the observed effects are dose-dependent. This can help to distinguish between specific and non-specific effects.
-
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of L-368,899
| Species | Route | Dose (mg/kg) | Tmax (plasma) | Oral Bioavailability (%) | t1/2 (plasma) | Vdss (L/kg) | Plasma Clearance (mL/min/kg) | Reference |
| Rat (female) | Oral | 5 | < 1 hr | 14 | ~2 hr | 2.0 - 2.6 | 23 - 36 | [8][9] |
| Rat (male) | Oral | 5 | < 1 hr | 18 | ~2 hr | 2.0 - 2.6 | 23 - 36 | [8][9] |
| Rat (male) | Oral | 25 | < 1 hr | 41 | ~2 hr | 2.0 - 2.6 | 23 - 36 | [8][9] |
| Dog (female) | Oral | 5 | < 1 hr | 17 | ~2 hr | 3.4 - 4.9 | 23 - 36 | [9] |
| Dog (female) | Oral | 33 | 1 - 4 hr | 41 | ~2 hr | 3.4 - 4.9 | 23 - 36 | [9] |
| Rhesus Monkey | IV | 1 | N/A | N/A | N/A | N/A | N/A | [10][3] |
| Coyote | IM | N/A | N/A | N/A | N/A | N/A | N/A | [1][6][7] |
Note: Tmax for oral doses can be longer at higher concentrations. Pharmacokinetics can be non-linear.
Table 2: Receptor Binding and Selectivity of L-368,899
| Receptor | Species/Tissue | Binding Affinity (IC50/Ki) | Selectivity vs. Vasopressin Receptors | Reference |
| Oxytocin | Rat Uterus | 8.9 nM (IC50) | High | [8] |
| Oxytocin | Human Uterus | 26 nM (IC50) | High | [8] |
| Oxytocin | Coyote Brain | 12 nM (Ki) | 40-fold vs. V1a | [1][6][7] |
| Vasopressin | Human Liver | 510 nM (IC50) | N/A | [8] |
| Vasopressin | Human Kidney | 960 nM (IC50) | N/A | [8] |
| Vasopressin | Rat Liver | 890 nM (IC50) | N/A | [8] |
| Vasopressin | Rat Kidney | 2400 nM (IC50) | N/A | [8] |
Experimental Protocols
Protocol: Assessment of L-368,899 Brain Penetration in Rodents
-
Animal Preparation:
-
Acclimate male Wistar rats (250-300g) to the housing conditions for at least one week.
-
Fast animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.9% saline).
-
Administer a single dose of L-368,899 intravenously (e.g., via tail vein) at a concentration of 1 mg/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-injection, anesthetize a subset of animals (n=3-4 per time point) with an appropriate anesthetic (e.g., isoflurane).
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., hippocampus, hypothalamus).
-
Centrifuge blood samples to separate plasma.
-
Store all plasma and brain tissue samples at -80°C until analysis.
-
-
Sample Analysis:
-
Homogenize brain tissue samples.
-
Extract L-368,899 from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of L-368,899 in each sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point to assess the extent of brain penetration.
-
Plot the concentration-time profiles for both plasma and brain to determine key pharmacokinetic parameters.
-
Visualizations
Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Action
Caption: Workflow for Assessing CNS Penetration of L-368,899
Caption: Troubleshooting Logic for Inconsistent Experimental Results
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular, Immunohistochemical, and Pharmacological Evidence of Oxytocin’s Role as Inhibitor of Carbohydrate But Not Fat Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. Effects of exogenous oxytocin and atosiban antagonist on GABA in different region of brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing suboptimal oral bioavailability of L-368,899 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-368,899 hydrochloride, focusing on its suboptimal oral bioavailability.
Troubleshooting Guides & FAQs
Q1: My in vivo oral administration of this compound is showing lower than expected efficacy. What could be the cause?
A1: Lower than expected efficacy following oral administration of this compound can be attributed to several factors, primarily its suboptimal and variable oral bioavailability.[1][2] The oral bioavailability in rats has been reported to be between 14% and 18% at a 5 mg/kg dose.[3][4][5] Consider the following potential issues:
-
Poor Solubility: this compound has limited aqueous solubility, which can hinder its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[3]
-
First-Pass Metabolism: The compound undergoes extensive metabolism in both rats and dogs, with less than 10% of the dose being excreted unchanged.[4] Significant first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation.
-
Non-Linear Pharmacokinetics: The pharmacokinetics of L-368,899 have been shown to be non-linear, with plasma drug levels increasing more than proportionally with increasing oral doses in rats and dogs.[4] This suggests that metabolic pathways may become saturated at higher doses.
-
Formulation Issues: The vehicle used to dissolve and administer the compound can significantly impact its absorption.
Q2: How can I improve the oral bioavailability of this compound for my experiments?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[6][7][8][9] These techniques aim to improve the dissolution rate and/or protect the drug from first-pass metabolism. Common approaches include:
-
Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size increases the surface area available for dissolution in the GI fluids.[7][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its solubility and dissolution rate.[8][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the GI tract.[8]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[9][10]
Q3: What is a suitable starting vehicle for oral gavage of this compound in rodents?
A3: A common starting formulation for in vivo studies involves a suspension or solution in a vehicle that enhances solubility and stability. One suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] It is recommended to use sonication to aid dissolution.[3] However, the optimal vehicle may vary depending on the experimental model and required dose. It is crucial to conduct pilot studies to determine the most suitable formulation for your specific application.
Q4: Are there alternatives to oral administration if I cannot achieve the desired exposure?
A4: Yes, if oral administration proves to be a significant hurdle, consider alternative routes that bypass the challenges of GI absorption and first-pass metabolism. Intramuscular (IM) or intravenous (IV) injections are common alternatives in preclinical studies to ensure more controlled and complete delivery of the drug.[1][11]
Data Presentation
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats
| Sex | Dose (mg/kg) | Route of Administration | Oral Bioavailability (%) | Reference(s) |
| Female | 5 | Oral | 14 | [3][4] |
| Male | 5 | Oral | 18 | [3][4] |
| Male | 25 | Oral | 41 | [4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Notes | Reference(s) |
| Water | 100 | - | [12] |
| DMSO | 100 | Sonication is recommended. | [3][12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization
This protocol provides a general method for particle size reduction to enhance the dissolution rate of this compound.
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound and a suitable stabilizer (e.g., 0.2% w/v Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure uniform wetting of the drug particles.
-
-
High-Shear Mixing:
-
Homogenize the pre-suspension using a high-shear mixer (e.g., Silverson) at 5000 rpm for 15 minutes to reduce the initial particle size.
-
-
High-Pressure Homogenization:
-
Process the resulting suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).
-
Apply a pressure of 1500 bar for approximately 20-30 cycles.
-
Monitor the particle size distribution using a laser diffraction particle size analyzer at intervals until the desired particle size (typically < 200 nm) and a narrow polydispersity index are achieved.
-
-
Characterization:
-
Measure the final particle size, polydispersity index, and zeta potential.
-
Conduct in vitro dissolution studies to compare the dissolution profile of the nanosuspension to the unprocessed drug.
-
Mandatory Visualizations
Caption: Oxytocin signaling pathway and its competitive inhibition by L-368,899.
Caption: A general experimental workflow for improving the oral bioavailability of a compound.
Caption: A decision tree for troubleshooting suboptimal in vivo results with oral L-368,899.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
L-368,899 hydrochloride degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, potential degradation, and experimental use of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism at the OTR, meaning it binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of oxytocin signaling leads to the inhibition of oxytocin-induced physiological responses, such as uterine contractions.
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage and handling guidelines:
-
Storage of Solid Compound: The solid form of this compound should be stored at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), it can be kept at 0-4°C.[2] It is important to keep the compound in a dry, dark environment.[2]
-
Stock Solutions: Stock solutions of this compound should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Handling: When handling the compound, it is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5] Handling should be done in a well-ventilated area.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]
3. What is known about the degradation of this compound?
Detailed chemical degradation pathways of this compound through hydrolysis, oxidation, or photolysis under various experimental conditions are not extensively documented in publicly available literature. However, in vivo studies in rats and dogs have shown that L-368,899 is extensively metabolized, with less than 10% of the dose excreted unchanged.[6] The primary route of elimination is through the feces, mainly as metabolites.[6] One of the main breakdown products identified is methionine sulfone, which is not considered pharmacologically active at the oxytocin receptor.[7]
Given the limited information on chemical degradation, it is crucial to follow the recommended storage and handling precautions to minimize potential degradation. For sensitive experiments, it is advisable to use freshly prepared solutions.
4. What are the solubility characteristics of this compound?
This compound exhibits good solubility in common laboratory solvents. The following table summarizes its solubility:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 59.12 | 100 |
| DMSO | 59.12 | 100 |
Data sourced from Tocris Bioscience.[8]
5. What are the binding affinities of L-368,899 for the oxytocin receptor?
L-368,899 is a potent antagonist with high affinity for the oxytocin receptor. Its binding affinity can vary slightly depending on the species and the assay conditions.
| Species | IC₅₀ (nM) |
| Rat (uterus) | 8.9 |
| Human (uterus) | 26 |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand. Data sourced from Cayman Chemical and MedChemExpress.[9][10]
L-368,899 also exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors, with IC₅₀ values for the vasopressin receptors being significantly higher.[8]
Troubleshooting Guides
Issue: Inconsistent or no effect of L-368,899 in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degraded Compound | - Ensure the compound has been stored correctly at -20°C or -80°C. - Prepare fresh stock solutions from solid compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Incorrect Concentration | - Verify the calculations for preparing working solutions. - Perform a serial dilution to test a range of concentrations around the expected effective concentration. |
| Cell Line/Tissue Issues | - Confirm the expression of the oxytocin receptor in your cell line or tissue preparation. - Check the viability and health of the cells or tissue. |
| Assay Conditions | - Optimize incubation times and temperatures. - Ensure the buffer composition and pH are appropriate for the assay. |
Issue: High variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - L-368,899 has variable oral bioavailability.[6] Consider alternative routes of administration such as intravenous (IV) or intraperitoneal (IP) injection.[11] - For oral administration, ensure consistent formulation and administration technique. |
| Metabolism Differences | - Be aware that the metabolism of L-368,899 can differ between species and even between sexes within the same species.[6] - Consider performing a pilot pharmacokinetic study in your animal model to determine the optimal dosing regimen. |
| Dosing and Timing | - Administer the compound at a consistent time relative to the experimental endpoint. - Based on pharmacokinetic data in rats, the half-life is approximately 2 hours.[6] Plan your experimental timeline accordingly. |
| Animal Stress | - Minimize stress during handling and administration as stress hormones can sometimes interfere with the oxytocin system. |
Experimental Protocols
1. In Vitro Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.
-
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radiolabeled oxytocin receptor agonist (e.g., [³H]-Oxytocin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of L-368,899 or vehicle.
-
To determine non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
2. In Vivo Uterine Contraction Assay in Rats
This protocol outlines a method to assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.[1]
-
Materials:
-
Adult female Sprague-Dawley rats.
-
Anesthetic (e.g., urethane).
-
This compound solution for administration.
-
Oxytocin solution.
-
Intrauterine balloon catheter.
-
Pressure transducer and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia.
-
Surgically expose a uterine horn and insert a small, water-filled balloon catheter to monitor intrauterine pressure.
-
Administer a continuous intravenous infusion of oxytocin to induce regular uterine contractions.
-
Once a stable baseline of contractions is established, administer this compound intravenously at various doses.
-
Record the changes in the frequency and amplitude of uterine contractions following the administration of the antagonist.
-
Analyze the data to determine the dose-dependent inhibitory effect of L-368,899 on oxytocin-induced uterine activity.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of L-368,899 Hydrochloride and Alternative Oxytocin Receptor Antagonists in a Preclinical In Vivo Model
For Researchers, Scientists, and Drug Development Professionals: An Objective In Vivo Comparison of Tocolytic Agents
This guide provides a comprehensive comparison of the in vivo efficacy of L-368,899 hydrochloride, a non-peptide oxytocin (B344502) receptor antagonist, with other relevant alternatives for the management of preterm labor. The data presented is collated from various preclinical studies to offer an objective overview of their performance. This document details the experimental protocols used to generate the supporting data and visualizes key biological pathways and workflows to aid in the understanding of their mechanisms of action and experimental designs.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the available quantitative data on the in vivo potency of this compound and its alternatives in inhibiting oxytocin-induced uterine contractions. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental models and conditions.
| Compound | Chemical Class | Animal Model | Efficacy Endpoint (ED50) | Route of Administration | Selectivity Profile | Key Findings |
| This compound | Non-peptide | Rat | 3.5 mg/kg | Intravenous (i.v.) | Selective for oxytocin receptor over vasopressin V1a and V2 receptors.[1] | Potent inhibitor of oxytocin-induced uterine contractions.[2] Orally bioavailable in several species.[3] |
| Atosiban (B549348) | Peptide | Cynomolgus Monkey | Not explicitly defined as ED50, but less potent than Barusiban.[4][5] | Intravenous (i.v.) | Mixed oxytocin/vasopressin V1a receptor antagonist.[6] | Effective in reducing uterine contractions, but has a shorter duration of action compared to Barusiban.[5][7] |
| Barusiban | Peptide | Cynomolgus Monkey | 3-4 times more potent than Atosiban.[4] | Intravenous (i.v.) | Highly selective for the oxytocin receptor.[5] | Demonstrates high efficacy and a significantly longer duration of action compared to Atosiban.[4][5] |
| Retosiban | Non-peptide | Rat | Dose-dependent decrease in oxytocin-induced contractions observed.[6][8] | Intravenous (i.v.) and Oral | Highly selective for the oxytocin receptor.[8] | Showed a favorable safety and tolerability profile in preclinical and early clinical studies.[8] |
| SSR-126768A | Non-peptide | - | Limited in vivo efficacy data available in the public domain. | - | Reported to be an oxytocin antagonist.[7] | - |
Experimental Protocols
The following section details the typical experimental methodology for evaluating the in vivo efficacy of oxytocin receptor antagonists in a rat model of oxytocin-induced uterine contractions.
In Vivo Oxytocin Challenge Model in Anesthetized Rats
1. Animal Preparation:
-
Species and Strain: Adult female Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia: Rats are anesthetized, typically with an agent that has minimal effects on uterine contractility.
-
Surgical Preparation: A laparotomy is performed to expose the uterine horns. A catheter is inserted into the jugular vein for intravenous administration of compounds and oxytocin. A pressure-sensitive balloon catheter is inserted into one of the uterine horns to measure intrauterine pressure changes, or a force transducer is attached to the uterine horn to measure isometric contractions.
2. Experimental Procedure:
-
Baseline Recording: A baseline recording of uterine activity is obtained for a defined period before any drug administration.
-
Antagonist Administration: The test compound (e.g., this compound) or vehicle is administered intravenously at various doses.
-
Oxytocin Challenge: A standardized dose of oxytocin is administered intravenously to induce uterine contractions.
-
Data Acquisition: Uterine contractions are recorded continuously throughout the experiment. The amplitude and frequency of contractions are measured and analyzed.
3. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the oxytocin-induced uterine response compared to the control group.
-
The dose-response curve is plotted, and the ED50 (the dose required to produce 50% of the maximal inhibitory effect) is calculated to determine the potency of the antagonist.
Visualizing Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Caption: Experimental workflow for in vivo efficacy testing of oxytocin antagonists.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-368,899 Hydrochloride and Atosiban in Tocolytic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate oxytocin (B344502) receptor antagonist is critical for investigating the mechanisms of uterine contractility and developing effective tocolytics for preterm labor. This guide provides a comprehensive, data-driven comparison of two prominent oxytocin receptor antagonists: the non-peptide L-368,899 hydrochloride and the peptide-analog Atosiban.
This document details their respective performance based on experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows to aid in informed decision-making for future research endeavors.
At a Glance: Key Performance Characteristics
| Feature | This compound | Atosiban |
| Molecular Type | Non-peptide small molecule | Peptide analog of oxytocin |
| Oral Bioavailability | Yes | No |
| Primary Tocolytic Use | Preclinical Research | Clinical Treatment of Preterm Labor |
Quantitative Comparison of Receptor Binding and Tocolytic Efficacy
The following tables summarize the available quantitative data for this compound and Atosiban, focusing on their binding affinities for the oxytocin receptor (OTR) and vasopressin 1a receptor (V1aR), as well as their in vitro and in vivo tocolytic potency.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Affinity (IC50/Ki) | Selectivity (V1aR/OTR) |
| This compound | Human OTR | Human | Radioligand Binding | IC50: 26 nM[1][2][3][4] | ~14-22 fold |
| Rat OTR | Rat | Radioligand Binding | IC50: 8.9 nM[1][2][4][5] | ||
| Human V1aR | Human | Radioligand Binding | IC50: 370 nM[6] | ||
| Human V2R | Human | Radioligand Binding | IC50: 570 nM[6] | ||
| Atosiban | Human OTR | Human | Radioligand Binding | IC50: 5 nM[7] | Lower for OTR |
| Human V1aR | Human | Radioligand Binding | Ki: 4.7 nM | (Higher affinity for V1aR) |
Note: Direct head-to-head comparative studies of binding affinities in the same experimental setup are limited. The presented data is compiled from various sources and should be interpreted with consideration for potential inter-assay variability.
Table 2: Tocolytic Efficacy
| Compound | Model System | Efficacy Measure | Result |
| This compound | In vivo (Rat) | Inhibition of oxytocin-stimulated uterine contractions | AD50: 0.35 mg/kg (i.v.)[2] |
| In vivo (Pregnant Rhesus Monkey) | Inhibition of spontaneous nocturnal uterine contractions | Demonstrated potent inhibition[8] | |
| Atosiban | In vitro (Human myometrial cells) | Inhibition of oxytocin-induced Ca2+ increase | IC50: 5 nM[7] |
| Clinical Trials (Humans) | Delay of preterm labor | Effective in delaying delivery[9] |
Mechanism of Action: Oxytocin Receptor Signaling Pathway
Both L-368,899 and Atosiban exert their tocolytic effects by competitively antagonizing the oxytocin receptor in the myometrium. The binding of oxytocin to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to uterine muscle contraction. The primary pathway involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and the increased intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking the initial binding of oxytocin, L-368,899 and Atosiban inhibit this entire downstream cascade.
Experimental Protocols
Radioligand Binding Assay for Oxytocin Receptor Antagonists
This protocol outlines a general procedure for determining the binding affinity of antagonists like L-368,899 and Atosiban to the oxytocin receptor.
1. Membrane Preparation:
-
Myometrial tissue from humans or rats, or cultured cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells), are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin).
-
Add increasing concentrations of the unlabeled competitor compound (L-368,899 or Atosiban).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (the inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Uterine Contraction Inhibition Assay in a Pregnant Rhesus Monkey Model
This protocol describes a method to evaluate the in vivo tocolytic efficacy of oxytocin receptor antagonists.
1. Animal Model and Surgical Preparation:
-
Time-dated pregnant rhesus monkeys in the third trimester are used.
-
Under general anesthesia, sterile surgery is performed to implant catheters into a maternal femoral artery and vein for blood sampling and drug administration, respectively.
-
An amniotic fluid catheter and myometrial electromyography (EMG) electrodes are implanted to monitor intrauterine pressure and uterine activity.
-
The animals are allowed to recover from surgery before the start of the experiment.
2. Experimental Procedure:
-
Baseline uterine activity (spontaneous nocturnal contractions) is recorded for a control period.
-
The oxytocin receptor antagonist (e.g., L-368,899) is administered intravenously as a bolus or a continuous infusion.
-
Uterine contractions are continuously monitored for several hours following drug administration.
-
In some protocols, uterine contractions can be stimulated with an exogenous oxytocin infusion, and the ability of the antagonist to block these contractions is assessed.
3. Data Acquisition and Analysis:
-
Intrauterine pressure and myometrial EMG data are recorded using a polygraph and a computerized data acquisition system.
-
The frequency, amplitude, and duration of uterine contractions are quantified.
-
The tocolytic effect is determined by comparing the uterine activity before and after the administration of the antagonist.
-
The dose-response relationship can be established by testing different doses of the compound.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical to clinical evaluation of a novel tocolytic agent, highlighting the stages where compounds like L-368,899 and Atosiban are typically investigated.
Conclusion
This compound and Atosiban represent two distinct classes of oxytocin receptor antagonists with different profiles and primary applications in tocolytic research.
This compound stands out as a potent, orally bioavailable, non-peptide antagonist with demonstrated preclinical tocolytic efficacy. Its good selectivity for the oxytocin receptor over vasopressin receptors makes it a valuable tool for in vitro and in vivo research aimed at dissecting the role of the oxytocin system in uterine contractility and other physiological processes. However, its clinical development for preterm labor was not pursued.
Atosiban , a peptide analog of oxytocin, is an established clinical tocolytic agent. While it is effective in delaying preterm labor, its profile as a mixed vasopressin/oxytocin receptor antagonist is a key consideration. Its lack of oral bioavailability necessitates intravenous administration.
The choice between L-368,899 and Atosiban will ultimately depend on the specific research question and experimental context. For preclinical investigations requiring an orally active and selective oxytocin receptor antagonist, L-368,899 is a strong candidate. For studies aiming to benchmark against a clinically relevant tocolytic or for translational research, Atosiban provides a clinically validated comparator. Researchers should carefully consider the data presented in this guide to select the most appropriate tool for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 6. Binding domains of the oxytocin receptor for the selective oxytocin receptor antagonist barusiban in comparison to the agonists oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxytocin antagonists for tocolysis in preterm labour -- a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-368,899 hydrochloride and L-371,257: Non-Peptide Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of L-368,899 hydrochloride and L-371,257, two widely used non-peptide antagonists of the oxytocin (B344502) receptor (OTR). Both compounds have been instrumental as pharmacological tools for investigating the physiological and behavioral roles of the oxytocin system. Their distinct properties, particularly in selectivity and pharmacokinetics, make them suitable for different research applications.
Mechanism of Action
Both L-368,899 and L-371,257 function as competitive antagonists at the oxytocin receptor.[1] The OTR is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Upon binding of the endogenous ligand, oxytocin, the receptor activates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, resulting in smooth muscle contraction, such as in the uterus.[1][2]
L-368,899 and L-371,257 bind to the oxytocin receptor with high affinity, thereby preventing oxytocin from binding and initiating this downstream signaling.[1] This blockade effectively inhibits oxytocin-induced physiological responses.
Caption: Oxytocin receptor signaling pathway and inhibition by antagonists.
Comparative Data Presentation
The following tables summarize the key quantitative parameters for this compound and L-371,257 based on published experimental data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Tissue/System | Affinity (IC₅₀ / Kᵢ) | Citation(s) |
| L-368,899 HCl | Oxytocin | Rat | Uterus | 8.9 nM (IC₅₀) | [3][4][5] |
| Oxytocin | Human | Uterus | 26 nM (IC₅₀) | [3][4][5][6] | |
| Oxytocin | Coyote | Brain | 12.4 nM (Kᵢ) | [7] | |
| L-371,257 | Oxytocin | Human | Cloned Receptor | 4.6 nM (Kᵢ) | [8][9][10] |
| Oxytocin | Rat | Uterus | 19 nM (Kᵢ) | [10][11] |
Table 2: Receptor Selectivity Profile
| Compound | Receptor | Species | Tissue/System | Affinity (IC₅₀ / Kᵢ) | Selectivity (OTR vs.) | Citation(s) |
| L-368,899 HCl | Vasopressin V₁ₐ | Rat | - | 370 nM (IC₅₀) | ~42-fold | [4] |
| Vasopressin V₂ | Rat | - | 570 nM (IC₅₀) | ~64-fold | [4] | |
| Vasopressin V₁ₐ | Coyote | Brain | 512 nM (Kᵢ) | ~41-fold | [7] | |
| L-371,257 | Vasopressin V₁ₐ | Human | Platelet | 3,200 nM (Kᵢ) | ~695-fold | [10] |
| Vasopressin V₂ | Human | Kidney | >10,000 nM (Kᵢ) | >2170-fold | [10] | |
| Vasopressin V₁ₐ | Rat | Liver | 3.7 nM (Kᵢ) | None (Higher affinity for V₁ₐ) | [10][11][12] |
Note: The selectivity of L-371,257 shows significant species differences, being highly selective for the human oxytocin receptor but exhibiting high affinity for the rat vasopressin V₁ₐ receptor.
Table 3: In Vitro and In Vivo Efficacy
| Compound | Assay | Species | Efficacy Metric | Value | Citation(s) |
| L-368,899 HCl | Oxytocin-induced uterine contraction (in vitro) | Rat | pA₂ | 8.9 | [4] |
| Oxytocin-induced uterine contraction (in vivo) | Rat | ED₅₀ (i.v.) | 0.35 mg/kg | [4] | |
| L-371,257 | Oxytocin-induced uterine contraction (in vitro) | Rat | pA₂ | 8.44 | [8][9] |
| Oxytocin-induced uterine contraction (in vivo) | Rat | ED₅₀ | 0.55 mg/kg | [10] | |
| Spontaneous myometrial contraction (in vitro) | Human | IC₅₀ | 71 pM | [10] |
Table 4: Key Pharmacokinetic Properties
| Compound | Property | Species | Finding | Citation(s) |
| L-368,899 HCl | Oral Bioavailability | Rat | Yes (14-18% at 5 mg/kg) | [3][5] |
| Blood-Brain Barrier | - | Penetrant ; accumulates in limbic system | [13] | |
| Half-life (t₁/₂) | Rat, Dog | ~2 hours | [3] | |
| L-371,257 | Oral Bioavailability | - | Yes | [8][14] |
| Blood-Brain Barrier | - | Poorly penetrant ; peripherally selective | [12][14] |
Key Distinctions and Research Applications
The primary distinctions between L-368,899 and L-371,257 lie in their selectivity profiles and ability to cross the blood-brain barrier.
-
This compound is a potent, orally bioavailable OTR antagonist that readily penetrates the blood-brain barrier .[13] This makes it an invaluable tool for investigating the central nervous system effects of oxytocin, such as its role in social behavior, pair bonding, and anxiety.[13] Its selectivity for OTR over vasopressin receptors is robust across multiple species.[7]
-
L-371,257 is also a potent and orally active OTR antagonist, but it has poor blood-brain barrier penetration , rendering it peripherally selective.[14] This characteristic is advantageous for studies aiming to isolate the peripheral effects of oxytocin antagonism (e.g., on uterine contractions, cardiovascular function) without confounding central effects.[14] Researchers should note the significant species-dependent selectivity; while highly selective for human OTR, it binds with high affinity to the rat vasopressin V₁ₐ receptor, which must be considered in the design and interpretation of animal studies.[10][11]
Experimental Protocols
A. Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in oxytocin receptors (e.g., recombinant cells expressing human OTR, or rat uterine tissue). Homogenize the tissue/cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Binding: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]-oxytocin), and varying concentrations of the unlabeled test compound (L-368,899 or L-371,257).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are retained on the filter.
-
Quantification: Wash the filters with cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
B. In Vitro Uterine Contraction Assay
Objective: To measure the functional antagonist activity (pA₂) of a test compound against oxytocin-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate uterine horn tissue from a primed (e.g., estrogen-treated) female rat. Cut the horn into longitudinal strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washes.
-
Antagonist Incubation: Add the test compound (L-368,899 or L-371,257) at a specific concentration to the organ bath and incubate for a set period (e.g., 30-60 minutes).
-
Oxytocin Challenge: Generate a cumulative concentration-response curve for oxytocin by adding it to the bath in a stepwise manner. Record the contractile response (force of contraction) using an isometric force transducer.
-
Data Analysis: Repeat step 4 in the presence of several different concentrations of the antagonist. Plot the log concentration of oxytocin versus the contractile response. The antagonist will cause a rightward shift in the concentration-response curve. A Schild plot analysis can then be used to calculate the pA₂, a measure of the antagonist's potency.
Caption: Experimental workflow for in vitro uterine contraction assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. L-368,899 - Wikipedia [en.wikipedia.org]
- 14. L-371,257 - Wikipedia [en.wikipedia.org]
A Comparative Guide to L-368,899 Hydrochloride and Other Non-Peptide Oxytocin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide oxytocin (B344502) receptor antagonist L-368,899 hydrochloride with other notable non-peptide antagonists, including retosiban (B1680553), epelsiban (B1671370), and barusiban. The information is intended to assist researchers and drug development professionals in selecting the most appropriate antagonist for their specific experimental needs. The comparison focuses on key performance parameters such as binding affinity, selectivity, in vivo efficacy, and pharmacokinetic properties, supported by available experimental data.
Introduction to Non-Peptide Oxytocin Antagonists
Oxytocin, a neuropeptide crucial for social bonding and uterine contractions, exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor. The development of selective OTR antagonists is vital for both therapeutic applications, such as the management of preterm labor, and for elucidating the physiological roles of the oxytocin system.[1] Non-peptide antagonists offer potential advantages over their peptide counterparts, such as improved oral bioavailability and the ability to cross the blood-brain barrier.[2]
L-368,899 was one of the early non-peptide oxytocin antagonists developed with the aim of preventing preterm labor.[3] While its clinical development for this indication was not pursued due to suboptimal pharmacokinetics in primates, it has become a widely used tool in preclinical research to investigate the central and peripheral effects of oxytocin.[3][4] This guide compares L-368,899 with other significant non-peptide oxytocin antagonists that have been developed.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected non-peptide oxytocin antagonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Receptor Species | Assay Type | Binding Affinity (Kᵢ/IC₅₀, nM) | Selectivity (OTR vs. V₁ₐR) | Reference |
| This compound | Human (uterus) | Radioligand Binding | IC₅₀ = 26 | ~14-fold (human V₁ₐ IC₅₀ = 370 nM) | [5] |
| Rat (uterus) | Radioligand Binding | IC₅₀ = 8.9 | >40-fold (rat V₁ₐ IC₅₀ = 370 nM) | [5] | |
| Coyote (brain) | Radioligand Binding | Kᵢ = 12.38 | ~41-fold (coyote V₁ₐ Kᵢ = 511.6 nM) | [3] | |
| Retosiban (GSK-221,149) | Human (recombinant) | Radioligand Binding | Kᵢ = 0.65 | >1400-fold | [6] |
| Rat (native) | Radioligand Binding | Kᵢ = 4.1 | >1400-fold | [6] | |
| Epelsiban (GSK557296) | Human | Radioligand Binding | pKᵢ = 9.9 (Kᵢ ≈ 0.126) | >31,000-fold vs hV₁ₐR | |
| Barusiban | Human (cloned) | Radioligand Binding | High Affinity | ~300-fold vs hV₁ₐR | [7] |
Note: Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value. Selectivity is the ratio of binding affinities for the vasopressin V₁ₐ receptor to the oxytocin receptor.
Table 2: Pharmacokinetic Properties
| Compound | Species | Administration | Oral Bioavailability | Half-life (t½) | Brain Penetration | Reference |
| This compound | Rat | IV, Oral | 14-41% | ~2 hours | Yes | [2][8] |
| Dog | IV, Oral | 17-41% | ~2 hours | Not specified | [8] | |
| Retosiban | Human | Oral | Not specified | Not specified | Not specified | [9] |
| Barusiban | Cynomolgus Monkey | IV | Not applicable | >13-15 hours | No | [10] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Effect | Reference |
| This compound | Pregnant Rhesus Monkeys | Inhibited spontaneous nocturnal uterine contractions | [6] |
| Retosiban | Anesthetized Rats | Dose-dependent decrease in oxytocin-induced uterine contractions | [6] |
| Late-term Pregnant Rats | Significantly reduced spontaneous uterine contractions | [6] | |
| Barusiban | Pregnant Cynomolgus Monkeys | More potent and longer duration of action in inhibiting oxytocin-induced uterine contractions compared to atosiban (B549348) | [10] |
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The primary signaling pathway activated by the oxytocin receptor is the Gq/11 protein-coupled pathway, which leads to an increase in intracellular calcium and subsequent smooth muscle contraction. Non-peptide antagonists like L-368,899 act by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the general steps for determining the binding affinity of a non-peptide antagonist like L-368,899 for the oxytocin receptor.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: In Vivo Uterine Contraction Assay
This workflow illustrates the key steps in assessing the in vivo efficacy of an oxytocin antagonist in an animal model.
Caption: Workflow for an In Vivo Uterine Contraction Assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., L-368,899) for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells expressing the human oxytocin receptor.
-
Radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).
-
Test compound (this compound) and other non-peptide antagonists.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the radioligand in the binding buffer.
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound to the respective wells.
-
For determining non-specific binding, add a high concentration of unlabeled oxytocin to a set of wells.
-
For determining total binding, add only the radioligand and membranes without any unlabeled competitor.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Uterine Contraction Assay in Rats
Objective: To evaluate the in vivo efficacy of a test compound (e.g., L-368,899) in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Pregnant or estrous female rats.
-
Anesthetic (e.g., urethane (B1682113) or isoflurane).
-
Intrauterine pressure catheter.
-
Pressure transducer and data acquisition system.
-
Oxytocin solution.
-
Test compound (this compound) solution.
-
Saline solution (vehicle control).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Perform a laparotomy to expose the uterus.
-
Carefully insert a fluid-filled catheter into one of the uterine horns and secure it with a suture.
-
Connect the catheter to a pressure transducer to record intrauterine pressure.
-
-
Experimental Protocol:
-
Allow the animal to stabilize and record a baseline period of uterine activity.
-
Administer a bolus intravenous (IV) injection of oxytocin to induce uterine contractions.
-
Once a stable pattern of contractions is established, administer the test compound (e.g., L-368,899) or vehicle via IV injection.
-
Continuously record the intrauterine pressure for a set period after the administration of the test compound.
-
-
Data Analysis:
-
Analyze the recorded pressure tracings to determine the frequency, amplitude, and duration of uterine contractions.
-
Calculate the area under the curve (AUC) of the pressure recordings as a measure of total uterine activity.
-
Compare the uterine activity before and after the administration of the test compound.
-
Express the inhibitory effect of the compound as a percentage reduction in uterine activity compared to the control period.
-
If different doses are tested, a dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).
-
Conclusion
This compound remains a valuable research tool, particularly for in vivo studies requiring a brain-penetrant oxytocin antagonist. However, for applications demanding high selectivity for the human oxytocin receptor, newer non-peptide antagonists such as retosiban and epelsiban may offer superior profiles. Barusiban, while a peptide, demonstrates high potency and a long duration of action. The choice of antagonist should be guided by the specific requirements of the research, including the target species, the desired route of administration, and the necessary selectivity profile. The experimental protocols provided in this guide offer a foundation for the comparative evaluation of these and other novel oxytocin receptor antagonists.
References
- 1. Oxytocin antagonists for tocolysis in preterm labour -- a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring uterine contractility in mice using a transcervical intrauterine pressure catheter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barusiban suppresses oxytocin-induced preterm labour in non-human primates | springermedizin.de [springermedizin.de]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized Trials of Retosiban Versus Placebo or Atosiban in Spontaneous Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of L-368,899 Hydrochloride and Vasopressin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of L-368,899 hydrochloride against other prominent vasopressin antagonists, namely Relcovaptan, Conivaptan, and Tolvaptan. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for specific research and development needs.
Executive Summary
This compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] While initially investigated for preventing premature labor, its high affinity and selectivity for the OTR over vasopressin V1a and V2 receptors have made it a valuable tool in neuroscience research to investigate the role of the oxytocin system.[3] In contrast, Relcovaptan is a selective V1a receptor antagonist, Tolvaptan is a selective V2 receptor antagonist, and Conivaptan is a dual V1a/V2 receptor antagonist.[4][5] This guide details the binding affinities and signaling pathways of these compounds, providing a clear comparison of their selectivity profiles.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM or IC50 in nM) of this compound and the selected vasopressin antagonists at the human oxytocin (OTR), vasopressin V1a (V1aR), and vasopressin V2 (V2R) receptors. Lower values indicate higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) | Selectivity Profile |
| This compound | OTR | IC50: 8.9 (human uterus)[1][2] | Highly selective for OTR |
| V1aR | IC50: 370[1][2] | ~42-fold selective for OTR over V1aR | |
| V2R | IC50: 570[1][2] | ~64-fold selective for OTR over V2R | |
| Relcovaptan (SR49059) | V1aR | Ki: 1.1 - 6.3 (human)[4] | Highly selective for V1aR |
| V2R | Low affinity (specific Ki not readily available)[4] | Selective V1a antagonist | |
| OTR | Low affinity (specific Ki not readily available)[4] | ||
| Conivaptan | V1aR | Ki: 0.48 (rat liver)[5] | Dual V1a/V2 antagonist |
| V2R | Ki: 3.04 (rat kidney)[5] | ||
| OTR | Ki: 27 (rat), 44 (human) | Also binds to OTR | |
| Tolvaptan | V1aR | 29-fold lower affinity than for V2R | Highly selective for V2R |
| V2R | IC50: 3 (human)[6] | Selective V2 antagonist | |
| OTR | Very low affinity (specific Ki not readily available) |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison of absolute values should be made with caution. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while Ki is the inhibition constant for a drug; the concentration at which 50% of receptors would be occupied.
Signaling Pathways
The activation of oxytocin and vasopressin receptors initiates distinct downstream signaling cascades. L-368,899, by blocking the OTR, primarily inhibits the Gq/11 pathway. The vasopressin antagonists, depending on their selectivity, interfere with either the Gq/11 pathway (V1aR) or the Gs pathway (V2R).
Caption: Signaling pathways of Oxytocin and Vasopressin receptors and their antagonists.
Experimental Protocols
The determination of binding affinity (Ki) and inhibitory concentration (IC50) is typically performed using radioligand binding assays. Below is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., OTR, V1aR, or V2R).
Materials:
-
Cell membranes prepared from a cell line stably expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR/V2R).
-
Test compounds (this compound, Relcovaptan, Conivaptan, Tolvaptan) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Methodology:
-
Reaction Setup: In a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Generalized workflow for a competitive radioligand binding assay.
References
The Critical Role of a Negative Control in L-368,899 Hydrochloride Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR), making it an invaluable tool in neuroscience and reproductive physiology research. Its ability to cross the blood-brain barrier and its oral bioavailability have facilitated numerous studies investigating the central and peripheral roles of oxytocin in social behaviors, uterine contractions, and other physiological processes. However, to ensure the validity and interpretability of experimental findings, the use of an appropriate negative control is paramount. This guide provides a comprehensive comparison of this compound with a vehicle control, highlighting the importance of this fundamental experimental component.
Understanding the Mechanism of this compound
This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This coupling activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for mediating the various physiological effects of oxytocin, such as smooth muscle contraction and neurotransmission.
The Imperative for a Negative Control
Comparative Efficacy: L-368,899 vs. Vehicle Control
To illustrate the importance of a vehicle control, the following table summarizes hypothetical, yet representative, data from two key experimental paradigms: an in vitro calcium imaging assay and an in vivo behavioral assay.
| Experiment | Parameter Measured | Vehicle Control | This compound (10 µM) | % Inhibition by L-368,899 |
| In Vitro Calcium Imaging Assay | Oxytocin-induced increase in intracellular Ca2+ (ΔF/F₀) | 1.5 ± 0.2 | 0.1 ± 0.05 | 93.3% |
| In Vivo Social Interaction Test | Time spent in social interaction (seconds) | 180 ± 25 | 60 ± 15 | 66.7% |
Table 1: Comparative Effects of this compound and Vehicle Control. The data clearly demonstrates that L-368,899 significantly inhibits oxytocin-mediated responses compared to the vehicle control, highlighting the specific antagonistic effect of the compound.
Experimental Protocols
In Vitro Calcium Imaging Assay
Objective: To determine the efficacy of L-368,899 in blocking oxytocin-induced intracellular calcium mobilization in cells expressing the oxytocin receptor.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human oxytocin receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Calcium Indicator Loading: Cells are seeded onto 96-well plates and, upon reaching 80-90% confluency, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: The cells are then washed and incubated with either vehicle or this compound (at various concentrations) for 30 minutes.
-
Oxytocin Stimulation and Data Acquisition: Baseline fluorescence is recorded using a fluorescence plate reader. Oxytocin is then added to all wells to a final concentration of 100 nM, and the change in fluorescence, indicative of intracellular calcium levels, is monitored over time.
-
Data Analysis: The peak fluorescence intensity following oxytocin addition is normalized to the baseline fluorescence (ΔF/F₀). The inhibitory effect of L-368,899 is calculated as the percentage reduction in the oxytocin-induced calcium response compared to the vehicle-treated cells.
In Vivo Social Interaction Test
Objective: To assess the effect of L-368,899 on social behavior in a rodent model.
Methodology:
-
Animals: Adult male C57BL/6J mice are group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Habituation: Mice are habituated to the testing arena (an open field box) and injection procedures for several days prior to the experiment.
-
Drug Administration: Thirty minutes before the behavioral test, mice are administered either vehicle (e.g., saline) or this compound (e.g., 10 mg/kg) via intraperitoneal injection.
-
Behavioral Testing: Two unfamiliar mice (one treated with vehicle, one with L-368,899) are placed in the open field arena, and their social interactions (e.g., sniffing, following, allogrooming) are recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: The total time spent engaged in social interaction is quantified by a trained observer blind to the experimental conditions or using automated video-tracking software. The results from the L-368,899-treated group are compared to the vehicle-treated group.
Visualizing the Pathways
To further elucidate the experimental logic and the underlying biological mechanism, the following diagrams are provided.
A Researcher's Guide to Positive Controls for Oxytocin Receptor Antagonism Studies
For researchers engaged in the study of the oxytocin (B344502) system or the development of novel oxytocin receptor (OTR) antagonists, the use of a well-characterized positive control is fundamental to validating experimental assays and ensuring the reliability of results. This guide provides an objective comparison of commonly used OTR antagonists, complete with supporting data, experimental protocols, and visualizations to aid in the selection of an appropriate positive control for your research needs.
Introduction to Oxytocin Receptor Antagonism
The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand oxytocin, initiates a signaling cascade primarily through Gαq/11 proteins. This activation is crucial in a variety of physiological processes, including uterine contractions during labor, lactation, and complex social behaviors. Consequently, OTR antagonists are valuable tools for both basic research and as potential therapeutics for conditions like preterm labor, premature ejaculation, and for improving outcomes in assisted reproductive technologies. A positive control is an established antagonist that allows researchers to confirm that their experimental system can detect the expected inhibitory effect, thereby validating negative results and ensuring assay sensitivity.
Comparison of Common OTR Antagonist Positive Controls
The selection of a positive control often depends on the specific requirements of the experiment, such as the need for oral bioavailability, central nervous system penetration, or high selectivity over related vasopressin receptors. Below is a comparison of several widely used peptide and non-peptide OTR antagonists.
| Compound | Type | Human OTR Affinity (Kᵢ/Kₑ) | Selectivity Profile | Key Features & Applications |
| Atosiban | Peptide | High affinity | Also a potent vasopressin V1a receptor antagonist | The first clinically approved OTR antagonist for tocolysis (preterm labor). Serves as a benchmark but its lack of selectivity can be a confounding factor. |
| Barusiban | Peptide | Kᵢ = 0.8 nM | Highly selective for OTR over vasopressin receptors | More potent and has a longer duration of action compared to Atosiban in nonhuman primate models. Used in preterm labor research. |
| Retosiban | Non-Peptide | Kᵢ = 0.65 nM | >1400-fold selective over human vasopressin receptors (V1a, V1b, V2) | Orally active antagonist developed for tocolysis. Its high selectivity makes it an excellent control for distinguishing OTR-mediated effects. |
| Epelsiban | Non-Peptide | Kᵢ = 0.13 nM | >31,000-fold selective over human vasopressin receptors | Potent, selective, and orally bioavailable. Investigated for premature ejaculation and to enhance embryo implantation. |
| Cligosiban | Non-Peptide | Kₑ = 5.7 nM | >100-fold selective over human vasopressin receptors (V1a, V1b, V2) | Orally active and centrally penetrant, making it a suitable control for studies on the central effects of OTR antagonism. |
| L-368,899 | Non-Peptide | IC₅₀ = 26 nM (human uterus) | Selective for OTR | An early, orally bioavailable non-peptide antagonist used as a research tool. |
Visualizing the Mechanism of Action
Oxytocin Receptor Signaling Pathway
The OTR primarily couples to the Gq protein, activating Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium is the primary driver of OTR-mediated physiological responses, such as muscle contraction. OTR antagonists competitively block oxytocin from binding to the receptor, thereby inhibiting this entire cascade.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible data. Below are representative methodologies for key in vitro assays used to characterize OTR antagonists.
Protocol 1: Radioligand Binding Assay
This assay quantifies the affinity of a test compound (e.g., Retosiban) for the OTR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cells stably expressing the human oxytocin receptor (e.g., HEK293-hOTR).
-
Radioligand: [³H]-Oxytocin.
-
Test Compound: OTR antagonist (e.g., Retosiban).
-
Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well glass fiber filter plates and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (near its Kₑ value).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with excess unlabeled oxytocin) from the total binding.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: In Vitro Functional Assay (Myometrial Contraction)
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit oxytocin-induced contractions in isolated uterine tissue.
Materials:
-
Tissue: Fresh human or rat myometrial (uterine muscle) tissue strips.
-
Organ Bath System: Equipped with force-displacement transducers and data acquisition software.
-
Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Agonist: Oxytocin.
-
Test Compound: OTR antagonist (e.g., Atosiban).
Procedure:
-
Mount myometrial strips in the organ baths containing PSS under a resting tension (e.g., 1-2 g) and allow them to equilibrate for at least 60 minutes.
-
Obtain a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of the OTR antagonist for 30-60 minutes.
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve for oxytocin.
-
Repeat steps 3-5 with increasing concentrations of the antagonist.
-
Analyze the data: A competitive antagonist will cause a parallel, rightward shift in the oxytocin concentration-response curve.
-
Calculate the antagonist's potency, often expressed as a pA₂ value, using a Schild plot analysis. The pA₂ is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.
General Experimental Workflow
The discovery and validation of novel OTR antagonists typically follow a structured workflow, from high-throughput screening to in vivo validation. A positive control should be included at each stage to ensure assay performance.
Confirming Target Engagement of L-368,899 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended target is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor (OTR) antagonist, and its alternatives.[1] We present key experimental data for confirming target engagement and detail the underlying methodologies.
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor.[1] Its primary mechanism of action is the competitive blockade of the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[2] The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and triggers various physiological responses, most notably uterine contractions.[2][4]
Comparative Analysis of Oxytocin Receptor Antagonists
The following tables summarize the binding affinities and selectivity of this compound and other notable OTR antagonists. This data is crucial for comparing their potency and specificity for the oxytocin receptor.
Table 1: Binding Affinity of OTR Antagonists for the Human Oxytocin Receptor
| Compound | Type | Binding Affinity (Ki in nM) |
| L-368,899 | Non-peptide | 12.38[5] |
| Atosiban | Peptide | 3.55 - 397[6][7][8] |
| Retosiban | Non-peptide | 0.65[9][10][11] |
| Barusiban | Peptide | 0.8[12] |
| Epelsiban | Non-peptide | pKi of 9.9 (approx. 0.126 nM) |
| Cligosiban | Non-peptide | 5.7[13][14][15] |
Table 2: Selectivity Profile of OTR Antagonists
| Compound | Selectivity (Fold difference in affinity for OTR vs. Vasopressin Receptors) |
| L-368,899 | >40-fold selective over V1a and V2 receptors |
| Atosiban | Higher affinity for vasopressin V1a receptor than OTR[7] |
| Retosiban | >1400-fold selective over vasopressin receptors[9][10] |
| Barusiban | ~300-fold higher affinity for OTR than V1a receptor[7] |
| Epelsiban | >31,000-fold selective over V1a, V2, and V1b receptors |
| Cligosiban | >100-fold selective over V1a, V1b, and V2 receptors[14][15] |
Key Experimental Protocols for Target Engagement
To experimentally validate the engagement of this compound with the oxytocin receptor, several key assays can be employed.
Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the oxytocin receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express the human oxytocin receptor (e.g., CHO or HEK293 cells).[13]
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the OTR (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled test compound (this compound).[13][16]
-
Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.[16]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
In Vitro Uterine Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced physiological responses.
Objective: To evaluate the potency of this compound in antagonizing oxytocin-induced uterine muscle contractions.
Methodology:
-
Tissue Preparation: Strips of uterine muscle (myometrium) are obtained from a suitable animal model (e.g., rat) or human tissue and mounted in an organ bath containing a physiological salt solution.[17][18]
-
Induction of Contractions: Oxytocin is added to the bath to induce measurable and stable uterine contractions.[17]
-
Antagonist Application: Increasing concentrations of this compound are added to the bath, and the resulting inhibition of uterine contraction force and frequency is recorded.[17]
-
Data Analysis: The concentration of the antagonist that produces a 50% reduction in the oxytocin-induced contractile response (IC50) is determined.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for confirming target engagement.
Caption: Oxytocin receptor signaling and L-368,899's point of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxytocin receptor is a promising therapeutic target of malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retosiban - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Cligosiban, A Novel Brain-Penetrant, Selective Oxytocin Receptor Antagonist, Inhibits Ejaculatory Physiology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
L-368,899 Hydrochloride: A Comparative Analysis of Receptor Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
L-368,899 hydrochloride, a non-peptide antagonist of the oxytocin (B344502) receptor (OXTR), has emerged as a critical tool in dissecting the physiological roles of the oxytocin system. This guide provides a comprehensive comparison of L-368,899's binding affinity and selectivity for the oxytocin receptor versus its cross-reactivity with vasopressin receptors. The information presented herein is supported by experimental data from various studies, with detailed methodologies provided to aid in the replication and extension of these findings.
Quantitative Comparison of Binding Affinity
The selectivity of this compound is primarily determined by its binding affinity for the oxytocin receptor compared to the structurally related vasopressin receptors (V1a, V1b, and V2). The following table summarizes the available quantitative data from competitive binding assays.
| Receptor | Species | Tissue/Cell Line | Ligand Parameter | Value (nM) | Reference |
| Oxytocin (OTR) | Rat | Uterus | IC50 | 8.9 | |
| Oxytocin (OTR) | Human | Uterus | IC50 | 26 | |
| Oxytocin (OTR) | Coyote | Brain | Ki | 12.38 | |
| Vasopressin V1a | Human | Liver | IC50 | 510 | |
| Vasopressin V1a | Rat | Liver | IC50 | 890 | |
| Vasopressin V1a | Coyote | Brain | Ki | 511.6 | |
| Vasopressin V1a | - | - | IC50 | 370 | |
| Vasopressin V2 | Human | Kidney | IC50 | 960 | |
| Vasopressin V2 | Rat | Kidney | IC50 | 2400 | |
| Vasopressin V2 | - | - | IC50 | 570 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Data indicates that this compound exhibits a significantly higher affinity for the oxytocin receptor across different species compared to the vasopressin receptor subtypes. For instance, the antagonist is over 40-fold more selective for the coyote oxytocin receptor than the vasopressin V1a receptor.
Experimental Protocols
The data presented above were primarily generated using competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.
Materials:
-
Tissue Preparation: Membranes from tissues or cells expressing the target receptors (e.g., rat or human uterine tissue for OXTR, rat liver or kidney for vasopressin receptors, or specific brain regions from coyote).
-
Radioligands:
-
For Oxytocin Receptor (OXTR): [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).
-
For Vasopressin V1a Receptor: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).
-
For Vasopressin V1b Receptor: [³H]-TASP-0434299 or a similar selective radioligand.
-
For Vasopressin V2 Receptor: [³H]-arginine vasopressin ([³H]-AVP) or [³H]-l-desamino-8-D-arginine vasopressin ([³H]DDAVP).
-
-
Competitor: this compound.
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Tissues are homogenized in ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A constant concentration of the specific radioligand is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation tubes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The filters are washed with cold wash buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Mechanisms and Workflows
To further elucidate the context of this compound's function, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
L-368,899 Hydrochloride: A Comparative Analysis of its Central and Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Initially explored for its potential in managing preterm labor due to its effects on uterine contractions, its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central roles of oxytocin in social behaviors.[1][2][3] This guide provides a comprehensive comparison of the central and peripheral effects of this compound, supported by experimental data and detailed protocols.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin. The primary signaling pathway affected is the Gq/11 pathway, which leads to downstream events such as smooth muscle contraction.
Quantitative Data Comparison
The following tables summarize the binding affinity and functional antagonism of this compound at oxytocin and vasopressin receptors, as well as its pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
| Receptor | Species | Assay Type | Value | Reference |
| Oxytocin Receptor (OTR) | Coyote | Binding Affinity (Ki) | 12.38 nM | [1] |
| Vasopressin 1a Receptor (V1aR) | Coyote | Binding Affinity (Ki) | 511.6 nM | [1] |
| Oxytocin Receptor (OTR) | Rat (uterus) | Functional Antagonism (IC50) | 8.9 nM | [4] |
| Oxytocin Receptor (OTR) | Human (uterus) | Functional Antagonism (IC50) | 26 nM | |
| Vasopressin V1a Receptor (V1aR) | Functional Antagonism (IC50) | 370 nM | [4] | |
| Vasopressin V2 Receptor (V2R) | Functional Antagonism (IC50) | 570 nM | [4] |
Table 2: Pharmacokinetic Properties of this compound in Coyotes (3 mg/kg, intramuscular)
| Parameter | Matrix | Value | Time to Peak | Reference |
| Peak Concentration | Cerebrospinal Fluid (CSF) | ~1.5 ng/mL | 15-30 min | [1][3] |
| --- | Plasma | Slowly accumulating | >90 min | [1][3] |
Central Effects: Modulation of Social Behavior
This compound's ability to penetrate the central nervous system allows for the investigation of oxytocin's role in complex social behaviors. Studies in various animal models have demonstrated its capacity to alter behaviors such as maternal care, social interaction, and social dominance.
A study on rhesus monkeys showed that intravenous administration of L-368,899 (1 or 3 mg/kg) reduced or eliminated a female's interest in an infant and decreased sexual behavior.[5][6] This was quantified by measuring the frequency of behaviors like lipsmacks and attempts to touch the infant.[5]
In male mice, intraperitoneal injection of L-368,899 (10 mg/kg) was used to investigate its effect on social rank.[7] While it did not alter the rank of dominant mice, it did induce changes in the social hierarchy when administered to subordinate animals.[7]
Experimental Protocol: Social Interaction Test in Mice
This protocol describes a typical experiment to assess the effect of L-368,899 on social behavior in mice.
-
Animals: Adult male C57BL/6J mice are group-housed under standard laboratory conditions.
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 10 mg/kg).
-
Administration: Mice receive an intraperitoneal (i.p.) injection of either L-368,899 or vehicle (saline) 30 minutes before the behavioral test.
-
Apparatus: A standard open-field arena (e.g., 50 x 50 cm) is used.
-
Procedure:
-
A test mouse (injected with L-368,899 or vehicle) is placed in the open-field arena with a novel, untreated stimulus mouse.
-
The 10-minute interaction period is recorded by an overhead video camera.
-
An automated tracking system or a trained observer scores various social behaviors, including:
-
Time spent in social contact (e.g., sniffing, allogrooming).
-
Frequency and duration of following behavior.
-
Latency to first social interaction.
-
-
-
Data Analysis: The data for the L-368,899-treated group is compared to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Peripheral Effects: Inhibition of Uterine Contractions
The primary peripheral effect of this compound is the inhibition of oxytocin-induced uterine smooth muscle contractions. This tocolytic activity was the basis for its initial development for the prevention of preterm labor.
In vitro studies on isolated uterine tissue from both rats and humans have demonstrated the potent antagonist effect of L-368,899.[4] It effectively reduces the frequency and force of contractions stimulated by oxytocin in a dose-dependent manner. In vivo studies in rats have shown that a single bolus injection of an oxytocin antagonist can significantly inhibit the uterine response to exogenous oxytocin for several hours.[8]
Experimental Protocol: In Vitro Uterine Contraction Assay
This protocol outlines a standard method for evaluating the effect of L-368,899 on uterine contractility in vitro.
-
Tissue Preparation:
-
Uterine tissue is obtained from rats in estrus.
-
Longitudinal strips of myometrium (approximately 2 mm x 10 mm) are dissected in Krebs-Henseleit solution.
-
-
Apparatus:
-
The uterine strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.
-
-
Procedure:
-
The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 g, during which spontaneous contractions may develop.
-
A cumulative concentration-response curve to oxytocin is generated to establish a baseline contractile response.
-
After a washout period, the tissue is incubated with this compound for a set period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to oxytocin is then generated in the presence of L-368,899.
-
-
Data Analysis:
-
The contractile response (amplitude and frequency) is quantified.
-
The IC50 value for L-368,899 is calculated by determining the concentration required to inhibit the oxytocin-induced contraction by 50%.
-
Signaling Pathway
The binding of oxytocin to its receptor (OTR) primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, ultimately results in smooth muscle contraction. L-368,899, as a competitive antagonist, blocks the initial binding of oxytocin to the OTR, thereby inhibiting this entire downstream signaling pathway.
Conclusion
This compound is a versatile pharmacological tool with distinct and well-characterized central and peripheral effects. Its potent antagonism of the oxytocin receptor in peripheral tissues like the uterus makes it a valuable agent for studying and potentially managing conditions related to uterine hypercontractility. Concurrently, its ability to cross the blood-brain barrier and modulate social behaviors provides researchers with a powerful means to dissect the complex roles of the central oxytocinergic system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the design and interpretation of studies utilizing this important compound.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of L-368,899 Hydrochloride in Preclinical Animal Models: A Guide for Researchers
For researchers and professionals in drug development, this guide provides a comprehensive comparison of L-368,899 hydrochloride's efficacy against other oxytocin (B344502) receptor antagonists in various animal models. The data presented is compiled from preclinical studies to assist in the evaluation and selection of appropriate research tools.
This compound is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1] It has been instrumental in elucidating the physiological roles of oxytocin, particularly in uterine contractions and social behaviors.[1] This guide summarizes its performance alongside other notable OTR antagonists like Atosiban (B549348), Barusiban, and Retosiban, providing available experimental data and protocols.
Quantitative Comparison of Oxytocin Receptor Antagonists
The following tables summarize the binding affinity, in vitro, and in vivo efficacy of L-368,899 and its alternatives in various animal models. Direct comparative studies are limited, and thus, data is compiled from multiple sources.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Animal Model/Tissue | Receptor | Ki (nM) | IC50 (nM) | Selectivity (vs. Vasopressin V1a Receptor) | Reference |
| L-368,899 | Coyote | OXTR | 12.38 | - | ~40-fold | [2] |
| Coyote | AVPR1a | 511.6 | - | [2] | ||
| Rat (uterus) | OXTR | - | 8.9 | >40-fold vs V1a/V2 | [1] | |
| Human (uterus) | OXTR | - | 26 | [1] | ||
| Atosiban | Human (myometrium) | OXTR | - | - | Mixed V1a antagonist | [1] |
| Barusiban | Human (myometrium) | OXTR | High affinity | - | High selectivity for OTR | [1] |
| Retosiban | Human/Rat (CHO/HEK cells) | OXTR | High affinity | - | >15-fold more potent than Atosiban for OTR | [1] |
Table 2: In Vivo Efficacy - Tocolytic (Anti-uterine Contraction) Effects
| Compound | Animal Model | Administration Route | Effective Dose (ED50 or other measure) | Key Findings | Reference |
| L-368,899 | Pregnant Rhesus Monkey | - | Potent inhibition | Inhibited spontaneous nocturnal uterine contractions. | [1] |
| Rat | Oral/IV | - | Dose-dependent decrease in oxytocin-induced uterine contractions. | [1] | |
| Atosiban | Cynomolgus Monkey | IV | - | Rapid onset of action (1-3 hours duration). | [3] |
| Barusiban | Cynomolgus Monkey | IV | 3-4 times more potent than Atosiban | Longer duration of action (>13-15 hours) compared to Atosiban. | [3][4] |
| Retosiban | Late-term Pregnant Rat | IV | - | Significantly reduced spontaneous uterine contractions. | [1] |
Table 3: In Vivo Efficacy - Effects on Social Behavior
| Compound | Animal Model | Administration Route | Dosage | Key Findings | Reference |
| L-368,899 | Male Mouse | Intraperitoneal (IP) | 1 and 3 mg/kg | Reduced or eliminated interest in infant and sexual behavior. | [5] |
| Male Mouse | Intraperitoneal (IP) | 10 mg/kg | Impaired sex preference, but no effect on social preference. | [6] | |
| Female California Mouse (stressed) | Intraperitoneal (IP) | 1 and 5 mg/kg | Increased social approach. | [7] | |
| Atosiban | California Mouse | Intracranial (NAc) | - | Reduced social approach. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the evaluation of L-368,899 and other oxytocin antagonists.
In Vivo Uterine Contraction Assay (Rat Model)
This assay is designed to assess the ability of an antagonist to inhibit oxytocin-induced uterine contractions in a living animal.
-
Animal Preparation: Anesthetized estrous female rats are used. A cannula is placed in the jugular vein for intravenous administration of compounds.
-
Uterine Activity Monitoring: A water-filled balloon-tipped cannula is inserted into a uterine horn to monitor intrauterine pressure and contractile activity.
-
Experimental Procedure:
-
A baseline of uterine activity is recorded.
-
The oxytocin antagonist (e.g., L-368,899) is administered as a single bolus injection.
-
After a set time, a bolus of oxytocin (e.g., 100 mU) is injected to induce contractions.
-
The oxytocin challenge can be repeated at hourly intervals to determine the duration of action of the antagonist.
-
-
Data Analysis: The integrated area under the curve of the uterine contraction response is measured. The dose of the antagonist required to inhibit the oxytocin-induced response by 50% (ED50) is calculated.[9]
Social Behavior Assays (Mouse Model)
These assays evaluate the role of the oxytocin system in various social interactions by assessing the effects of OTR antagonists.
1. Social Preference/Novelty Test:
-
Apparatus: A three-chambered apparatus is typically used.
-
Habituation: The subject mouse is allowed to freely explore the empty apparatus.
-
Social Preference: An unfamiliar "stranger" mouse is placed in one of the side chambers (within a wire cage), and the subject mouse's time spent in proximity to the stranger mouse versus an empty cage is recorded.
-
Social Novelty: A second, novel stranger mouse is introduced into the previously empty cage. The time the subject mouse spends with the now-familiar mouse versus the novel mouse is measured.
-
Drug Administration: The OTR antagonist (e.g., L-368,899 at 3-10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the test.[6]
2. Sex Preference Test:
-
Procedure: Similar to the social preference test, but the subject male mouse is presented with a choice between a male and a female conspecific.
-
Data Analysis: The time spent investigating each stimulus mouse is recorded to assess preference.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanism of action and the research methodology.
Oxytocin Receptor Signaling Pathway
L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Workflow for In Vivo Uterine Contraction Assay
The following diagram illustrates the sequential steps of the in vivo uterine contraction experiment.
Caption: Workflow for In Vivo Uterine Contraction Assay.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 7. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Social approach and social vigilance are differentially regulated by oxytocin receptors in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-368,899 Hydrochloride and Other Oxytocin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and comparison of L-368,899 hydrochloride, a potent and selective oxytocin (B344502) receptor antagonist, with other key alternatives in the field. The information is intended to support research and development efforts by offering a clear comparison of performance based on available experimental data.
Introduction to this compound
This compound is a non-peptide, orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] It demonstrates high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors.[2] Initially investigated for its potential in managing preterm labor, its development was not pursued for clinical use.[4] However, due to its ability to cross the blood-brain barrier, it has become a valuable tool in neuroscience research to investigate the central effects of oxytocin.[4]
Comparative Analysis of Oxytocin Receptor Antagonists
This section provides a comparative overview of this compound and its primary alternatives: Atosiban (B549348), Barusiban, and Retosiban. The data presented is compiled from various preclinical and clinical studies.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor Target | Species | Assay Type | IC50 (nM) | Ki (nM) | pA2 |
| This compound | Oxytocin Receptor | Human Uterus | Radioligand Binding | 26[1][2][3] | - | - |
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | 8.9[1][2][3] | - | 8.9[2] | |
| Vasopressin V1a Receptor | - | Radioligand Binding | 370[2] | - | - | |
| Vasopressin V2 Receptor | - | Radioligand Binding | 570[2] | - | - | |
| Atosiban | Oxytocin Receptor | Human Myometrial Cells | Ca2+ Influx Inhibition | 5[5] | 11.0 - 397.0[6] | - |
| Barusiban | Oxytocin Receptor | COS Cells (human OTR) | Radioligand Binding | - | 0.8[7] | - |
| Retosiban | Oxytocin Receptor | Human (hOT) | Radioligand Binding | - | 0.65[8] | - |
| Oxytocin Receptor | Rat (rOT) | Radioligand Binding | - | 4.1[8] | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pA2: A measure of antagonist potency. Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Pharmacokinetic Properties
| Compound | Species | Route of Administration | Half-life (t1/2) | Oral Bioavailability (%) | Plasma Clearance | Volume of Distribution (Vd) |
| This compound | Rat | IV | ~2 hr[1][9] | 14-18 (5 mg/kg)[1][3][9] | 23-36 ml/min/kg[1][9] | 2.0-2.6 L/kg[1][9] |
| Dog | IV | ~2 hr[1][9] | 17-41[9] | 23-36 ml/min/kg[1][9] | 3.4-4.9 L/kg[1][9] | |
| Atosiban | Human (pregnant) | IV Infusion | 1.7 ± 0.3 hr (terminal)[10] | N/A | 41.8 ± 8.2 L/hr[10] | 18.3 ± 6.8 L[10] |
| Barusiban | Cynomolgus Monkey | IV | Longer than Atosiban[11] | - | Lower than Atosiban[12] | - |
| Retosiban | Rat | Oral | 1.4 hr[13] | ~100%[13] | Low to moderate intrinsic clearance[13] | - |
| Human | Oral | 1.45 hr[14] | - | Low intrinsic clearance[13] | - |
N/A: Not applicable. Note: Pharmacokinetic parameters can vary significantly based on species, dose, and physiological state.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the study of oxytocin receptor antagonists.
Oxytocin Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A constant concentration of a radiolabeled oxytocin receptor antagonist (e.g., [³H]-Oxytocin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard oxytocin antagonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibitory constant (Ki) can be derived from the IC50 value using the Cheng-Prusoff equation.
In Vitro Uterine Contraction Assay
This assay assesses the functional antagonism of a compound by measuring its ability to inhibit oxytocin-induced contractions of isolated uterine tissue.
1. Tissue Preparation:
-
Uterine tissue is obtained from a suitable animal model (e.g., rat) or human biopsies.[15]
-
Small strips of myometrium are dissected and mounted in an organ bath containing a physiological salt solution at 37°C.[15]
2. Contraction Induction and Measurement:
-
The uterine strips are allowed to equilibrate and may exhibit spontaneous contractions.
-
Oxytocin is added to the organ bath to induce or potentiate uterine contractions.
-
The contractile force is measured using an isometric force transducer and recorded.
3. Antagonist Evaluation:
-
Once stable oxytocin-induced contractions are achieved, increasing concentrations of the test antagonist are added to the bath.
-
The inhibitory effect of the antagonist on the frequency and amplitude of contractions is recorded.
4. Data Analysis:
-
The concentration of the antagonist that produces a 50% reduction in the oxytocin-induced contractile response (EC50) is determined.
-
The pA2 value, a measure of antagonist potency, can be calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is essential for a clear understanding. The following diagrams were created using the Graphviz DOT language.
Caption: Oxytocin receptor signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a radioligand binding assay to determine receptor affinity.
Caption: Workflow for an in vitro uterine contraction assay to assess functional antagonism.
Conclusion
This compound is a potent and selective non-peptide oxytocin receptor antagonist with demonstrated in vitro and in vivo activity. While its clinical development for preterm labor was discontinued, it remains a valuable research tool for investigating the central roles of oxytocin. In comparison to clinically used alternatives like Atosiban, this compound shows comparable or higher in vitro potency in some assays. However, alternatives such as Retosiban have been developed with improved pharmacokinetic profiles, including high oral bioavailability. The choice of an appropriate oxytocin receptor antagonist will depend on the specific research question, the desired route of administration, and the target species. This guide provides a foundational comparison to aid in this selection process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atosiban | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retosiban - Wikipedia [en.wikipedia.org]
- 14. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxytocin Receptor Antagonists: Validating the Effects of L-368,899 Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the nuances of oxytocin (B344502) receptor antagonists is critical for advancing studies in areas ranging from preterm labor to social behavior. This guide provides an objective comparison of L-368,899 hydrochloride with other key oxytocin receptor antagonists, supported by experimental data from peer-reviewed studies.
Performance Comparison of Oxytocin Receptor Antagonists
L-368,899 is a potent, non-peptide, and orally active oxytocin receptor antagonist.[1] It was initially investigated for its potential to manage preterm labor.[2] While its clinical development for this indication was halted due to suboptimal oral bioavailability and pharmacokinetic properties in humans, it has become a widely used tool in preclinical research to investigate the role of the oxytocin system in various physiological and behavioral processes.[2][3]
This section compares the in vitro binding affinity, selectivity, and pharmacokinetic properties of this compound with other notable oxytocin receptor antagonists: Atosiban, Barusiban, Retosiban, and SSR-126768A.
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Selectivity over Vasopressin Receptors (V1a/V2) | Species |
| This compound | Oxytocin | Radioligand Binding | 12.38[4] | 8.9[1] | >40-fold (IC50: V1a = 370 nM, V2 = 570 nM)[1] | Coyote[4], Rat[1] |
| Oxytocin | Radioligand Binding | - | 26[5] | - | Human[5] | |
| Atosiban | Oxytocin | - | - | - | Mixed V1a/Oxytocin antagonist[3] | - |
| Barusiban | Oxytocin | Radioligand Binding | 0.8[5] | - | High selectivity for Oxytocin Receptor[3] | Human[5] |
| Retosiban | Oxytocin | Radioligand Binding | 0.65[5] | - | >1400-fold over V1a, V1b, and V2[6] | Human[5][6] |
| SSR-126768A | Oxytocin | Radioligand Binding | 0.44[7] | - | High selectivity over V1a, V1b, and V2[7] | Rat, Human[7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Atosiban | Barusiban | Retosiban | SSR-126768A |
| Chemical Class | Non-peptide[3] | Peptide[3] | Peptide[3] | Non-peptide (Oxazole diketopiperazine)[6] | Non-peptide[2] |
| Administration | Oral, Intravenous, Intramuscular[3] | Intravenous[3] | Intravenous[3] | Oral[6] | Oral[7] |
| Oral Bioavailability | Suboptimal and variable[3] | Not orally bioavailable[3] | Not orally bioavailable[3] | - | Orally active[7] |
| Brain Penetration | Yes[3] | No[3] | No[3] | - | - |
| Half-life (t1/2) | ~2 hours (rats and dogs)[8] | ~1-3 hours[9] | >13 hours[9] | 1.45 hours (humans)[6] | Long duration of action (up to 24h in rats)[7] |
| Cmax (Time to Peak Concentration) | <1 hour (low doses) to 1-4 hours (high doses) (oral, rats and dogs)[8] | - | - | 2 hours (oral, humans)[6] | - |
| Metabolism | Extensive in rats and dogs[8] | - | - | - | - |
| Elimination | Primarily fecal[8] | - | - | - | - |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the protocols for key experiments used to characterize oxytocin receptor antagonists.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the oxytocin receptor.
1. Membrane Preparation:
-
Tissues (e.g., uterine smooth muscle) or cells expressing the oxytocin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
The homogenate is centrifuged to pellet the cell membranes.[10]
-
The membrane pellet is washed and resuspended in an assay buffer to a final protein concentration of 10-20 µ g/well .[5]
2. Assay Setup:
-
In a 96-well plate, add the assay buffer, serial dilutions of the test compound (e.g., L-368,899), and the radioligand (e.g., [3H]-oxytocin) at a concentration near its dissociation constant (Kd).[5][10]
-
Add the prepared cell membranes to initiate the binding reaction.[5]
-
Include control wells for total binding (vehicle instead of test compound) and non-specific binding (a high concentration of unlabeled oxytocin).[5]
3. Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[10]
4. Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from unbound radioligand.[5][10]
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]
5. Detection and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.[5]
-
Measure the radioactivity in each well using a scintillation counter.[5]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[10]
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.[10]
In Vitro Uterine Smooth Muscle Contraction Assay
This functional assay assesses the ability of an antagonist to inhibit oxytocin-induced contractions of uterine smooth muscle tissue.
1. Tissue Preparation:
-
Obtain fresh myometrial tissue biopsies from consenting patients undergoing cesarean section and place them in a physiological saline solution (PSS).[11]
-
Dissect fine strips of myometrium (e.g., 2 mm wide, 8 mm long, 1 mm thick).[12]
2. Mounting and Equilibration:
-
Mount the tissue strips in organ baths containing PSS maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[11]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer to record contractile activity.[12]
-
Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension until spontaneous contractions stabilize.[11]
3. Experimental Procedure:
-
Induce uterine contractions by adding a submaximal concentration of oxytocin (e.g., EC80) to the organ bath.[11]
-
Once the oxytocin-induced contractions have stabilized, add the antagonist (e.g., L-368,899) in a cumulative, concentration-dependent manner.
-
Record the contractile activity (frequency and amplitude) continuously.
4. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of the antagonist.
-
Express the inhibition of contraction as a percentage of the maximal oxytocin-induced contraction.
-
Determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Mandatory Visualizations
Signaling Pathway of the Oxytocin Receptor
Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship of Antagonist Potency Assessment
Caption: Assessing antagonist potency through binding and functional assays.
References
- 1. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride): a new selective and orally active oxytocin receptor antagonist for the prevention of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools, techniques, and future opportunities for characterizing the mechanobiology of uterine myometrium - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-368,899 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of L-368,899 hydrochloride, a non-peptide oxytocin (B344502) receptor antagonist. Adherence to these protocols is vital for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound should be considered hazardous until comprehensive toxicological data is available.[1] Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.[2]
Handling:
-
Do not ingest or inhale.[1]
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [MedKoo Biosciences] |
| Molecular Weight | 591.22 g/mol | [MedKoo Biosciences] |
| CAS Number | 160312-62-9 | [Cayman Chemical, MedchemExpress.com] |
| Appearance | Solid | [Cayman Chemical] |
| Purity | ≥98% | [Cayman Chemical] |
| Solubility | DMSO: ~100 mMWater: ~100 mM | [Cayman Chemical] |
| Storage Temperature | Long-term: -20°CShort-term: 2-8°C | [BioCrick] |
| Stability | ≥4 years at -20°C | [Cayman Chemical] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
1. Waste Collection:
-
Solid Waste:
-
Collect unadulterated this compound powder and any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing, deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with institutional policies.[3][4]
-
2. Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
Keep waste containers tightly closed except when adding waste.[3][5][6]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name of the contents.[3]
-
Store in a well-ventilated area, away from heat and sources of ignition.[2]
3. Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3][4]
-
Provide the EHS department with an accurate description of the waste contents.
-
Do not transport hazardous waste yourself.[4]
In Case of a Spill:
-
Evacuate the area and prevent entry.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb with an inert material and place in a suitable container for disposal.
-
All materials used for cleanup must be disposed of as hazardous waste.[5]
-
Report the spill to your institution's EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling L-368,899 hydrochloride
Essential Safety and Handling Guide for L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Consider double-gloving, especially during initial handling of the powder or when preparing stock solutions.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a risk of splashing, such as during the preparation of solutions.[1][4] |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. For larger scale operations, consider additional protection such as sleevelets or disposable suits.[1][2][4] |
| Respiratory Protection | Not generally required for small-scale use with adequate ventilation | Work should be conducted in a certified chemical fume hood, especially when handling the powder form to avoid inhalation. For situations without adequate ventilation or when handling larger quantities, a NIOSH-approved respirator (e.g., N95) may be necessary.[3] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of personnel.
Storage
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[5] |
| In Solvent | -80°C | Up to 1 year[5] |
Store the compound protected from direct sunlight.[5]
Preparation of Stock Solutions
This compound is soluble in water and DMSO.[5][6]
| Solvent | Maximum Concentration |
| Water | 100 mM[6] |
| DMSO | 100 mM[6] |
Protocol for Reconstitution:
-
Ensure all necessary PPE is correctly worn.
-
Work within a certified chemical fume hood.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of solvent to the vial.
-
Sonication may be required to fully dissolve the compound.[5]
-
For aqueous stock solutions, sterile filtration through a 0.22 µm filter is recommended before use in cell-based assays.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any unused powder, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled, and appropriate hazardous waste container. Do not dispose of this material down the drain.[1][8]
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with the compound using an appropriate solvent or cleaning solution. Collect the rinse as hazardous waste.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Disclaimer: This information is provided for guidance in a research setting. It is not a substitute for a formal risk assessment, which should be conducted by qualified personnel at your institution before beginning any work with this compound. Always consult your institution's safety protocols and guidelines. This product is for research use only and is not for human or veterinary use.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
